molecular formula C200H319N63O56S6 B10788973 Psalmotoxin 1

Psalmotoxin 1

カタログ番号: B10788973
分子量: 4694 g/mol
InChIキー: OWCAPCHWSIBSKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Psalmotoxin 1 is a useful research compound. Its molecular formula is C200H319N63O56S6 and its molecular weight is 4694 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C200H319N63O56S6

分子量

4694 g/mol

IUPAC名

4-amino-5-[[1-[[1-[[1-[2-[[6-amino-1-[[1-[[6-amino-1-[[2-[[1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[[6-amino-1-[[1-[2-[[6-amino-1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C200H319N63O56S6/c1-13-102(10)157(258-188(311)139(95-324)252-181(304)133(83-153(281)282)243-161(284)111(206)56-60-148(271)272)195(318)262-74-36-54-142(262)190(313)240-116(46-23-28-66-203)168(291)245-128(78-106-84-222-112-42-19-17-40-109(106)112)177(300)231-114(44-21-26-64-201)162(285)224-89-147(270)230-135(91-320)186(309)256-154(99(4)5)192(315)248-131(81-144(207)267)179(302)236-121(51-33-71-220-199(213)214)169(292)247-130(80-108-86-217-97-227-108)164(287)226-88-146(269)229-132(82-152(279)280)180(303)251-138(94-323)185(308)253-136(92-321)183(306)237-123(57-61-149(273)274)163(286)225-87-145(268)228-126(76-98(2)3)175(298)238-124(58-62-150(275)276)171(294)250-137(93-322)184(307)246-129(79-107-85-223-113-43-20-18-41-110(107)113)178(301)235-115(45-22-27-65-202)165(288)232-119(49-31-69-218-197(209)210)166(289)233-120(50-32-70-219-198(211)212)167(290)234-122(52-34-72-221-200(215)216)170(293)249-134(90-264)182(305)244-127(77-105-38-15-14-16-39-105)176(299)239-125(59-63-151(277)278)174(297)255-155(100(6)7)193(316)254-140(96-325)187(310)257-156(101(8)9)194(317)261-73-35-53-141(261)189(312)242-118(48-25-30-68-205)173(296)260-159(104(12)266)196(319)263-75-37-55-143(263)191(314)241-117(47-24-29-67-204)172(295)259-158(103(11)265)160(208)283/h14-20,38-43,84-86,97-104,111,114-143,154-159,222-223,264-266,320-325H,13,21-37,44-83,87-96,201-206H2,1-12H3,(H2,207,267)(H2,208,283)(H,217,227)(H,224,285)(H,225,286)(H,226,287)(H,228,268)(H,229,269)(H,230,270)(H,231,300)(H,232,288)(H,233,289)(H,234,290)(H,235,301)(H,236,302)(H,237,306)(H,238,298)(H,239,299)(H,240,313)(H,241,314)(H,242,312)(H,243,284)(H,244,305)(H,245,291)(H,246,307)(H,247,292)(H,248,315)(H,249,293)(H,250,294)(H,251,303)(H,252,304)(H,253,308)(H,254,316)(H,255,297)(H,256,309)(H,257,310)(H,258,311)(H,259,295)(H,260,296)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,209,210,218)(H4,211,212,219)(H4,213,214,220)(H4,215,216,221)

InChIキー

OWCAPCHWSIBSKD-UHFFFAOYSA-N

正規SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC=N4)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N

製品の起源

United States

Foundational & Exploratory

The Discovery of Psalmotoxin 1: A Technical Account

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), represents a significant discovery in the field of neuroscience and pharmacology.[1] Isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei, this 40-amino acid peptide has become an invaluable tool for studying the physiological and pathological roles of ASICs.[1][2] Its unique mechanism of action, which involves increasing the apparent proton affinity of the channel, has opened new avenues for understanding ion channel modulation and has potential therapeutic implications for conditions such as stroke and pain.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery history of this compound, detailing the experimental protocols that led to its isolation, characterization, and the elucidation of its mechanism of action.

Physicochemical and Pharmacological Properties

This compound is a 40-amino acid peptide with a molecular weight of 4689.41 Da.[7] Its structure is characterized by an inhibitor cystine knot (ICK) motif, which consists of a compact disulfide-bonded core from which three loops and the N and C termini emerge.[1] This structural motif is common among many ion channel--targeting toxins found in the venoms of spiders, scorpions, and snails.[1]

Quantitative Data Summary
PropertyValueReference
Molecular Weight 4689.41 Da[7]
Amino Acid Sequence EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT[7]
Disulfide Bridges Cys3-Cys18, Cys10-Cys23, Cys17-Cys33[7]
IC50 (ASIC1a) 0.9 nM[8][9]
IC50 (ASIC1b, ASIC2a, ASIC3) > 100 nM[7][8]
Kd (ASIC1a) 3.7 nM[3][10]
pH50 of Activation (ASIC1a, no PcTx1) 6.56 ± 0.04[3][10]
pH50 of Activation (ASIC1a, with 30 nM PcTx1) 6.66 ± 0.04[3][10]

Discovery and Isolation Workflow

The initial discovery of this compound involved a multi-step process beginning with the collection of crude venom and culminating in the identification of a pure, biologically active peptide.

G cluster_0 Venom Collection & Preparation cluster_1 Purification cluster_2 Screening & Identification cluster_3 Characterization Venom_Extraction Venom Extraction from Psalmopoeus cambridgei Lyophilization Lyophilization of Crude Venom Venom_Extraction->Lyophilization RP_HPLC Reverse-Phase HPLC Lyophilization->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Oocyte_Screening Functional Screening on Xenopus Oocytes Expressing ASICs Fraction_Collection->Oocyte_Screening Active_Fraction Identification of Active Fraction Oocyte_Screening->Active_Fraction Further_Purification Further Purification of Active Fraction Active_Fraction->Further_Purification Mass_Spectrometry Mass Spectrometry Further_Purification->Mass_Spectrometry Sequencing Edman Degradation Sequencing Further_Purification->Sequencing NMR NMR Spectroscopy for 3D Structure Further_Purification->NMR

Caption: Workflow for the discovery and isolation of this compound.

Experimental Protocols

1. Venom Extraction and Preparation:

  • Source: Venom was obtained from the Trinidad tarantula, Psalmopoeus cambridgei.

  • Procedure: The crude venom was collected and subsequently lyophilized (freeze-dried) to preserve its components and allow for accurate weighing and reconstitution.

2. Toxin Purification:

  • Initial Separation: The lyophilized crude venom was redissolved and subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

  • Chromatographic Conditions: While specific initial discovery parameters are proprietary to the discovering lab, a typical protocol involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.[11]

  • Fractionation: The eluent was collected in fractions, and the absorbance was monitored to generate a chromatogram of the venom components.

3. Functional Screening and Identification:

  • Expression System: The cDNAs for various ASIC subunits (ASIC1a, ASIC1b, ASIC2a, etc.) were expressed in Xenopus laevis oocytes.[11]

  • Electrophysiology: Two-electrode voltage-clamp electrophysiology was used to measure proton-gated currents. Oocytes were clamped at a holding potential of -60 mV.[11]

  • Screening Assay: The collected HPLC fractions were applied to the oocytes, and the effect on acid-activated currents (typically induced by a rapid drop in pH from 7.4 to 6.0) was monitored.[11]

  • Identification of Active Fraction: The fraction that showed potent and selective inhibition of ASIC1a currents was identified as containing the active compound, which was named this compound.[11]

4. Structural Characterization:

  • Mass Spectrometry: The molecular weight of the purified peptide was determined using mass spectrometry.

  • Amino Acid Sequencing: The primary structure (amino acid sequence) of PcTx1 was determined using Edman degradation.

  • Three-Dimensional Structure Determination: The 3D structure of recombinant PcTx1 was determined using 2D ¹H NMR spectroscopy.[2]

Mechanism of Action: Modulating Proton Affinity

Subsequent research delved into the unique mechanism by which PcTx1 inhibits ASIC1a. Unlike a simple pore blocker, this compound acts as a gating modifier.[5] It binds to the extracellular domain of the channel and increases the apparent affinity of the channel for protons (H⁺).[3][5] This heightened proton sensitivity causes the channel to enter a desensitized state at the resting physiological pH of 7.4, rendering it unable to be activated by subsequent drops in pH.[1][3][5]

cluster_0 Normal ASIC1a Function (pH 7.4) cluster_1 PcTx1-Modified ASIC1a Function (pH 7.4) ASIC1a_resting ASIC1a (Resting/Closed) pH_drop pH drop (e.g., to 6.0) ASIC1a_resting->pH_drop ASIC1a_open ASIC1a (Open) pH_drop->ASIC1a_open Na_influx Na+ Influx ASIC1a_open->Na_influx ASIC1a_desensitized ASIC1a (Desensitized) ASIC1a_open->ASIC1a_desensitized Sustained low pH PcTx1 This compound ASIC1a_resting_PcTx1 ASIC1a (Resting/Closed) PcTx1->ASIC1a_resting_PcTx1 Binds to extracellular domain PcTx1_bound_ASIC1a PcTx1-Bound ASIC1a (Increased H+ Affinity) ASIC1a_resting_PcTx1->PcTx1_bound_ASIC1a ASIC1a_desensitized_PcTx1 ASIC1a (Desensitized at pH 7.4) PcTx1_bound_ASIC1a->ASIC1a_desensitized_PcTx1 Shifts equilibrium No_Na_influx No Na+ Influx upon pH drop ASIC1a_desensitized_PcTx1->No_Na_influx

References

Psalmotoxin 1 (PcTx1): A Comprehensive Technical Guide on Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Psalmotoxin 1 (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2][3] Its unique inhibitory cystine knot (ICK) structural motif and its specific mechanism of action make it a valuable tool for studying the physiological and pathological roles of ASIC1a.[1][4] This document provides an in-depth overview of the structure, function, and experimental methodologies related to PcTx1, with a focus on its potential therapeutic applications.

Structure of this compound

PcTx1 is a compact and stable peptide characterized by an inhibitor cystine knot (ICK) architecture.[1] This structural motif is defined by a dense core cross-linked by three disulfide bridges (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33), from which three loops and the N- and C-termini emerge.[1][5] The predominant secondary structure is a three-stranded antiparallel β-sheet.[1][4]

Key Structural Features:

  • Amino Acid Composition: 40 residues.[1]

  • Molecular Weight: Approximately 4690.82 Da.[2][5]

  • Disulfide Bridges: Three, forming a cystine knot.[5]

  • 3D Structure: A compact core with emerging loops, dominated by a three-stranded antiparallel β-sheet.[1][4]

Function and Mechanism of Action

PcTx1 functions as a potent and selective inhibitor of homomeric ASIC1a channels, which are proton-gated sodium channels.[1][2][6] It acts as a gating modifier, binding to the extracellular domain of the channel at subunit interfaces within a region known as the "acidic pocket".[6][7]

The primary mechanism of inhibition is a unique allosteric modulation. PcTx1 increases the apparent affinity of the ASIC1a channel for H+.[6][8] This shift in proton sensitivity causes the channel to enter a desensitized state at physiological pH, rendering it unable to be activated by subsequent decreases in pH.[8] The blockade is rapid and reversible.[2][7]

While a potent inhibitor of ASIC1a, PcTx1 has different effects on other ASIC subtypes. It acts as a potentiator of ASIC1b and can activate chicken ASIC1.[7] It shows no significant activity on ASIC2a, ASIC3, or heteromeric ASIC channels at concentrations up to 100 nM.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of PcTx1 activity.

Table 1: Inhibitory Potency of this compound on ASIC Subtypes

Channel SubtypeIC50 (nM)SpeciesReference(s)
ASIC1a0.35 - 3.7Rat, Mouse, Human[7]
ASIC1a0.9Not Specified[5][6]
ASIC1a1.0Not Specified[2]
ASIC1b> 50Not Specified[6]
ASIC2a> 50Not Specified[6]
ASIC3> 50Not Specified[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight4689.41 Da[5]
FormulaC₂₀₀H₃₁₂N₆₂O₅₇S₆[5]
Number of Amino Acids40[1][2]
Purity (Synthetic)> 98%[2][3]

Experimental Protocols

Recombinant Production of PcTx1 in Drosophila melanogaster S2 Cells

This protocol describes the expression and purification of recombinant PcTx1, which has been shown to be identical to the native peptide.[4]

  • Vector Construction: The cDNA sequence encoding PcTx1 is cloned into an expression vector suitable for Drosophila S2 cells, such as pMT/BiP/V5-His.

  • Cell Transfection: Drosophila S2 cells are co-transfected with the expression vector and a selection vector (e.g., pCoHygro) using a suitable transfection reagent (e.g., calcium phosphate).

  • Selection and Adaptation: Transfected cells are selected using a selective agent (e.g., hygromycin B) and adapted to serum-free medium.

  • Induction of Expression: Gene expression is induced by the addition of a metal salt (e.g., CuSO₄) to the culture medium.

  • Purification:

    • The cell culture supernatant is harvested and clarified by centrifugation.

    • The supernatant is loaded onto a C18 reverse-phase high-performance liquid chromatography (RP-HPLC) column.

    • PcTx1 is eluted using a linear gradient of an organic solvent (e.g., acetonitrile) in water with a counter-ion (e.g., trifluoroacetic acid).

    • Fractions containing pure PcTx1 are identified by mass spectrometry and pooled.

  • Verification: The identity and purity of the recombinant PcTx1 are confirmed by mass spectrometry and analytical RP-HPLC. The correct folding and disulfide bridging are confirmed by bioactivity assays (e.g., electrophysiology).

Electrophysiological Recording of ASIC1a Currents (Whole-Cell Patch-Clamp)

This protocol outlines the measurement of ASIC1a channel activity and its inhibition by PcTx1 using the whole-cell patch-clamp technique.[2][8]

  • Cell Preparation: Cells expressing ASIC1a channels (e.g., Xenopus oocytes, CHO cells, or neurons) are cultured on glass coverslips.

  • Recording Setup:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4).

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2).

  • Whole-Cell Configuration:

    • A patch pipette is brought into contact with a cell membrane to form a high-resistance seal (gigaohm seal).

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Current Measurement:

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • ASIC1a currents are activated by rapidly switching the extracellular solution to one with a lower pH (e.g., pH 6.0).

    • The resulting inward currents are recorded using a patch-clamp amplifier and data acquisition software.

  • Inhibition Assay:

    • A stable baseline of acid-evoked currents is established.

    • PcTx1 is applied to the cell by adding it to the extracellular solution at various concentrations.

    • The effect of PcTx1 on the amplitude of the acid-evoked current is measured.

    • The concentration-response curve is plotted to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Inhibition

PcTx1_Mechanism cluster_ASIC1a ASIC1a Channel States Closed Closed State (pH 7.4) Open Open State (pH < 7.0) Na+ Influx Closed->Open H+ Desensitized Desensitized State (Sustained low pH) Closed->Desensitized PcTx1 shifts equilibrium at pH 7.4 Open->Desensitized Sustained H+ Desensitized->Closed Return to pH 7.4 PcTx1 This compound PcTx1->Closed

Caption: Mechanism of PcTx1 inhibition of the ASIC1a channel.

Experimental Workflow for Recombinant PcTx1 Production and Analysis

PcTx1_Workflow cluster_Production Recombinant Production cluster_Purification Purification & Verification cluster_Analysis Structural & Functional Analysis Cloning Gene Cloning into Expression Vector Transfection Transfection of S2 Cells Cloning->Transfection Selection Selection & Induction Transfection->Selection Harvest Harvest Supernatant Selection->Harvest HPLC RP-HPLC Purification Harvest->HPLC MS Mass Spectrometry Verification HPLC->MS NMR 2D NMR Spectroscopy MS->NMR PatchClamp Patch-Clamp Electrophysiology MS->PatchClamp

Caption: Workflow for recombinant production and analysis of PcTx1.

Structure-Function Relationship of Psalmotoxin 1dot

Structure [ label="{Structural Features of PcTx1 |

  • 40 Amino Acids\l
  • Inhibitor Cystine Knot (ICK) Motif\l
  • 3 Disulfide Bridges\l
  • Antiparallel β-sheet Core\l }" shape=Mrecord fillcolor="#FBBC05" fontcolor="#202124" ];

Function [ label="{Functional Consequences |

  • High Affinity Binding to ASIC1a\l
  • Allosteric Modulation\l
  • Increased H+ Affinity of Channel\l
  • Stabilization of Desensitized State\l
  • Selective Inhibition of ASIC1a\l }" shape=Mrecord fillcolor="#4285F4" fontcolor="#FFFFFF" ];

Therapeutics [ label="{Therapeutic Potential |

  • Analgesia (Pain Relief)\l
  • Neuroprotection (Stroke)\l
  • Anti-cancer (Glioma)\l }" shape=Mrecord fillcolor="#34A853" fontcolor="#FFFFFF" ];

Structure -> Function [label=" Dictates", color="#5F6368", fontcolor="#202124"]; Function -> Therapeutics [label=" Enables", color="#5F6368", fontcolor="#202124"]; }

References

The Primary Targets of Psalmotoxin 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and highly selective blocker of the Acid-Sensing Ion Channel 1a (ASIC1a).[1][2][3] This technical guide provides an in-depth overview of the primary molecular targets of PcTx1, its mechanism of action, and the experimental methodologies used to elucidate these interactions. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Primary Molecular Target: Acid-Sensing Ion Channel 1a (ASIC1a)

The principal target of this compound is the homomeric ASIC1a channel, a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems.[1][4][5] ASICs are implicated in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, learning, memory, and neurodegeneration following ischemic events.[4][5][6] PcTx1 exhibits high affinity and selectivity for the ASIC1a subtype.[2][3]

Splice Variants and Subunit Composition

PcTx1 can distinguish between the two splice variants of ASIC1, ASIC1a and ASIC1b.[1][3] While it potently inhibits ASIC1a, its effect on ASIC1b is markedly different, often causing potentiation of the channel's activity.[1][7] The toxin's ability to block ASIC1a is diminished when the channel forms heteromers with other ASIC subunits, such as ASIC2a or ASIC3.[2][3][8]

Mechanism of Action

PcTx1 employs a unique inhibitory mechanism. Instead of physically occluding the ion pore, it acts as a gating modifier.[9] The binding of PcTx1 to the extracellular domain of ASIC1a increases the channel's apparent affinity for protons (H+).[4][9][10] This heightened sensitivity to H+ causes the channel to enter a desensitized state at physiological resting pH (around 7.4), rendering it unable to be activated by subsequent drops in pH.[1][10]

The toxin binds to a site within the "acidic pocket" of the channel, a region located at the interface between subunits in the extracellular domain.[11][12] This binding event stabilizes the desensitized state of the channel.[9][13]

Quantitative Analysis of PcTx1-ASIC1a Interaction

The interaction between PcTx1 and ASIC1a has been quantified through various electrophysiological and binding assays. The affinity and potency are often pH-dependent.

ParameterValueSpecies/Cell TypeExperimental ConditionsReference
IC₅₀ 0.9 nMNot SpecifiedPotent proton-gated sodium channel (ASIC1a) channel blocking[3][14]
IC₅₀ 1.2 nMCOS cellsHeterologously expressed ASIC1a[6]
IC₅₀ 1.98 ± 0.24 nMXenopus oocytesIodinated PcTx1 (¹²⁵I-PcTx1YN) on ASIC1a[5]
IC₅₀ 13 nMNot SpecifiedhASIC1a at test pH 6.0[15]
IC₅₀ 128 ± 7 pMCHO cellsCompetition assay with ¹²⁵I-PcTx1YN on ASIC1a lysates[5]
K_d 3.7 nMXenopus oocytesInhibition of ASIC1a current at conditioning pH 7.4[10][16]
K_d 213 ± 35 pMCHO cellsSaturation binding with ¹²⁵I-PcTx1YN on ASIC1a lysates[5]
K_d 371 ± 48 pMRat brain membranesSaturation binding with ¹²⁵I-PcTx1YN[5]

Table 1: Quantitative Binding and Inhibition Data for this compound on ASIC1a. This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) values for PcTx1 acting on ASIC1a under various experimental conditions.

ParameterValueSpecies/Cell TypeExperimental ConditionsReference
pH₅₀ of Activation (Control) 6.56 ± 0.04Xenopus oocytesASIC1a expressed in oocytes[10][16]
pH₅₀ of Activation (+30 nM PcTx1) 6.66 ± 0.04Xenopus oocytesPcTx1 applied during conditioning[10][16]
Inhibition Time Constant (τ) 52 sXenopus oocytesOnset of inhibition with 30 nM PcTx1 at pH 7.4[9][10]

Table 2: Effect of this compound on ASIC1a Channel Gating Properties. This table details the shift in the pH for half-maximal activation and the kinetics of inhibition induced by PcTx1.

Experimental Protocols

The characterization of PcTx1's interaction with ASIC1a primarily relies on electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes and patch-clamp recordings from mammalian cell lines.

Heterologous Expression and Electrophysiology in Xenopus Oocytes

A standard method involves the injection of cRNA encoding for ASIC1a into Xenopus laevis oocytes.[10] After a 2-4 day incubation period to allow for channel expression, ionic currents are measured using the TEVC technique.[10] Oocytes are perfused with solutions of varying pH to activate the channels, and PcTx1 is applied in the perfusion solution to measure its effect on the current.

experimental_workflow_oocytes cluster_preparation Oocyte Preparation cluster_electrophysiology Two-Electrode Voltage Clamp (TEVC) cRNA ASIC1a cRNA Synthesis Injection cRNA Injection into Oocyte cRNA->Injection Incubation Incubation (2-4 days) Injection->Incubation TEVC_setup TEVC Recording Setup Incubation->TEVC_setup Channel Expression Perfusion Perfusion with Control & Test pH Solutions TEVC_setup->Perfusion PcTx1_app Application of PcTx1 Perfusion->PcTx1_app during conditioning pH Recording Current Measurement PcTx1_app->Recording

Figure 1: Experimental workflow for studying PcTx1 effects on ASIC1a expressed in Xenopus oocytes.
Radioligand Binding Assays

To determine the binding affinity (Kd) and binding site characteristics, radioligand binding assays are employed.[5] A radiolabeled version of PcTx1 (e.g., ¹²⁵I-PcTx1YN) is incubated with cell membranes or lysates expressing ASIC1a.[5] The amount of bound radioligand is measured at various concentrations to determine saturation, and competition assays with unlabeled PcTx1 are used to determine the IC₅₀ for binding.[5]

Signaling Pathway and Mechanism of Inhibition

The binding of PcTx1 to ASIC1a initiates a conformational change that allosterically modifies the channel's gating machinery. The following diagram illustrates the proposed mechanism of inhibition.

signaling_pathway cluster_channel_states ASIC1a Channel States Closed Closed State (pH 7.4) Open Open State (pH < 6.8) Closed->Open Increased H⁺ (Acidosis) Desensitized Desensitized State Closed->Desensitized PcTx1 Increases Apparent H⁺ Affinity (Shifts equilibrium at pH 7.4) Open->Desensitized Sustained Acidosis PcTx1 This compound PcTx1->Closed Binds to Extracellular Domain Protons Extracellular Protons (H⁺) Protons->Closed Low concentration

Figure 2: Proposed mechanism of this compound inhibition of the ASIC1a channel.

Off-Target Effects and Selectivity

PcTx1 displays remarkable selectivity for ASIC1a. It has been shown to have no effect on other ASIC subtypes like ASIC1b (at inhibitory concentrations), ASIC2a, and ASIC3, nor on heteromeric ASIC channels at concentrations up to 100 nM. Furthermore, it does not affect various other ion channels, including ENaC and several types of voltage-gated potassium (Kv) channels.[11] However, at ASIC1b, it can act as a potentiator, facilitating channel opening and slowing desensitization.[7]

Conclusion

This compound is a highly specific and potent inhibitor of the ASIC1a ion channel. Its unique mechanism of action, which involves increasing the channel's apparent proton affinity to induce a desensitized state, makes it an invaluable pharmacological tool for studying the physiological roles of ASIC1a. The high selectivity of PcTx1 for homomeric ASIC1a channels allows for the precise dissection of their contribution to neuronal signaling in both health and disease, and it holds potential as a lead compound for the development of novel therapeutics targeting conditions such as ischemic stroke and pain.[4][17]

References

The Isolation and Characterization of Psalmotoxin 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide toxin, is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2][3][4] Originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, this toxin has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in the context of pain, ischemic stroke, and certain cancers.[1][5] This technical guide provides a comprehensive overview of the native source of PcTx1, detailed protocols for its isolation and purification, and an in-depth look at its mechanism of action on ASIC1a.

Native Source and Venom Collection

This compound is a natural component of the venom produced by the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][3][4][5][6] This species is native to Trinidad and Tobago. For research purposes, crude venom is typically obtained through electrical stimulation of the tarantula's venom glands. The collected venom is then lyophilized (freeze-dried) to preserve its biological activity and facilitate long-term storage and subsequent fractionation.

Isolation and Purification of Native this compound

The purification of PcTx1 from crude P. cambridgei venom is a multi-step process that primarily employs chromatographic techniques to separate the toxin from other venom components. The general workflow involves an initial fractionation by reverse-phase high-performance liquid chromatography (RP-HPLC) followed by cation exchange chromatography for further purification.

Experimental Protocol: Two-Step Chromatographic Purification

This protocol outlines the key steps for isolating PcTx1 from its native source.

Step 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Reconstitute lyophilized crude venom from Psalmopoeus cambridgei in a solution of 0.1% trifluoroacetic acid (TFA) in water.

  • Column: Utilize a C18 reverse-phase analytical or semi-preparative HPLC column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Employ a linear gradient to separate the venom components based on their hydrophobicity. A typical gradient might be:

    • 5% Solvent B for 5 minutes.

    • 5-25% Solvent B over 20 minutes.

    • 25-50% Solvent B over 48 minutes.

  • Flow Rate: Maintain a constant flow rate of 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength of 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks on the chromatogram. The fraction containing PcTx1 is identified by subsequent activity assays or mass spectrometry.[7]

Step 2: Cation Exchange Chromatography

  • Sample Preparation: Pool and lyophilize the PcTx1-containing fractions from the RP-HPLC step. Reconstitute the sample in the initial mobile phase for cation exchange chromatography.

  • Column: Use a strong or weak cation exchange column.

  • Mobile Phases:

    • Buffer A: 20 mM ammonium acetate.

    • Buffer B: 2 M ammonium acetate.

  • Gradient Elution: Apply a linear gradient of increasing salt concentration to elute the bound peptides. A representative gradient is a linear increase from Buffer A to Buffer B over approximately 88 minutes.[2][8]

  • Detection and Collection: Monitor the eluate at 280 nm and collect the purified PcTx1 fraction.

  • Purity Analysis: The purity of the final product can be assessed by analytical RP-HPLC and mass spectrometry. A purity of ≥95% is often achieved.[9]

Logical Workflow for PcTx1 Isolation

G cluster_0 Venom Acquisition cluster_1 Purification Cascade cluster_2 Final Product Venom Crude Venom (Psalmopoeus cambridgei) Lyophilization Lyophilization Venom->Lyophilization RPHPLC Reverse-Phase HPLC (C18 Column) Lyophilization->RPHPLC CationExchange Cation Exchange Chromatography RPHPLC->CationExchange PurityAnalysis Purity Analysis (Analytical HPLC, Mass Spec) CationExchange->PurityAnalysis PurifiedPcTx1 Purified this compound (≥95% Purity) PurityAnalysis->PurifiedPcTx1

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound.

Table 1: Physicochemical and Pharmacological Properties of this compound

ParameterValueReference(s)
Molecular Weight ~4690.82 Da[1]
Amino Acid Residues 40[6]
Disulfide Bridges 3[6]
IC50 for ASIC1a 0.9 - 1.2 nM[1][2][7]
IC50 for other ASICs > 100 nM[2]

Table 2: Purification Yield of Recombinant this compound

Purification StepYieldReference(s)
Cell Culture Supernatant 0.48 mg/L[7]
Final Purified Toxin 5.5 mg from 12L[7]

Mechanism of Action: Modulation of ASIC1a

This compound exerts its inhibitory effect on ASIC1a through a unique allosteric mechanism. Instead of directly blocking the ion channel pore, PcTx1 binds to the extracellular domain of the channel and increases its apparent affinity for protons (H+).[8][10] This heightened sensitivity to protons causes the channel to enter a desensitized state at physiological pH, rendering it non-functional.

Experimental Protocol: Electrophysiological Characterization

The activity of PcTx1 on ASIC1a is typically characterized using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing the channel.

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding for human or rodent ASIC1a.

  • Recording:

    • Use a two-electrode voltage-clamp setup to record whole-cell currents.

    • Maintain a holding potential of -70 mV.

  • Solution Exchange:

    • Perfuse the oocytes with a bath solution at a resting pH (e.g., 7.4).

    • Apply an acidic solution (e.g., pH 6.0) to activate the ASIC1a channels and elicit an inward current.

    • To test the effect of PcTx1, pre-incubate the oocyte with a solution containing the toxin at the resting pH before the acidic challenge.

  • Data Analysis:

    • Measure the peak amplitude of the acid-evoked current in the presence and absence of PcTx1.

    • Calculate the percentage of inhibition to determine the IC50 value.

Signaling Pathway of ASIC1a and Modulation by PcTx1

G cluster_0 Normal ASIC1a Activation cluster_1 PcTx1-Mediated Inhibition ExtracellularAcidosis Extracellular Acidosis (↓ pH) ASIC1a_closed ASIC1a (Closed) ExtracellularAcidosis->ASIC1a_closed Binds ASIC1a_open ASIC1a (Open) ASIC1a_closed->ASIC1a_open Conformational Change Na_Ca_influx Na+ / Ca2+ Influx ASIC1a_open->Na_Ca_influx Depolarization Membrane Depolarization Na_Ca_influx->Depolarization CellularResponse Cellular Response (e.g., Action Potential) Depolarization->CellularResponse PcTx1 This compound ASIC1a_closed_mod ASIC1a (Closed) PcTx1->ASIC1a_closed_mod Binds ASIC1a_desensitized ASIC1a (Desensitized) ASIC1a_closed_mod->ASIC1a_desensitized Increased H+ Affinity (Desensitization at pH 7.4) No_ion_flux No Ion Influx ASIC1a_desensitized->No_ion_flux Inhibition Inhibition of Cellular Response No_ion_flux->Inhibition

Caption: Mechanism of ASIC1a activation and its inhibition by this compound.

Conclusion

This compound stands out as a highly specific and potent modulator of ASIC1a. The detailed protocols for its isolation from the venom of Psalmopoeus cambridgei and the characterization of its activity provide a solid foundation for researchers investigating the role of ASIC1a in various physiological and pathological processes. The unique mechanism of action of PcTx1 not only makes it a valuable research tool but also highlights its potential as a lead compound for the development of novel therapeutics targeting acid-sensing ion channels. Further research into the structure-activity relationship of PcTx1 and its derivatives may pave the way for the design of even more potent and selective ASIC1a inhibitors with improved pharmacokinetic properties.

References

An In-depth Technical Guide to the Pharmacological Profile of Psalmotoxin 1 (PcTx1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2] Its unique mechanism of action, which involves modulating the channel's sensitivity to protons, has made it an invaluable tool for studying the physiological and pathological roles of ASICs.[3][4] This document provides a comprehensive overview of the pharmacological properties of PcTx1, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its effects and related experimental workflows.

Introduction

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels widely expressed in the central and peripheral nervous systems.[4][5] They are implicated in a variety of physiological processes, including pain perception, learning, and memory, as well as in pathological conditions such as ischemic stroke and neurodegeneration.[1][4][6] PcTx1 has emerged as a critical pharmacological probe for elucidating the specific contributions of the ASIC1a subunit to these processes.[2][6] Structurally, PcTx1 belongs to the inhibitor cystine knot (ICK) family of toxins, characterized by a compact core stabilized by three disulfide bridges.[1]

Mechanism of Action

The primary mechanism by which PcTx1 inhibits ASIC1a is unique among ion channel blockers. Instead of physically occluding the ion pore, PcTx1 binds to the extracellular domain of the channel and increases its apparent affinity for H+.[1][3][4] This heightened proton sensitivity causes the channel to enter a desensitized state at physiological resting pH (around 7.4).[1][3] Consequently, the channel is unavailable to be activated by subsequent drops in extracellular pH.[3] This mode of action effectively leads to a potent, yet reversible, inhibition of ASIC1a-mediated currents.[2]

Signaling Pathway of PcTx1 Inhibition of ASIC1a

PcTx1_Mechanism PcTx1 This compound (PcTx1) ASIC1a_Resting ASIC1a (Resting State) pH ~7.4 PcTx1->ASIC1a_Resting Binds to Extracellular Domain ASIC1a_Bound PcTx1-ASIC1a Complex ASIC1a_Resting->ASIC1a_Bound Forms Complex ASIC1a_Desensitized ASIC1a (Desensitized State) ASIC1a_Bound->ASIC1a_Desensitized Increases H+ Affinity Shifts to Desensitized State No_Current No Ion Current ASIC1a_Desensitized->No_Current Protons_High Increased H+ (Acidosis) Protons_High->ASIC1a_Desensitized Channel remains inactive

Caption: Mechanism of this compound (PcTx1) inhibition of ASIC1a.

Quantitative Pharmacological Data

The potency and selectivity of PcTx1 have been quantified across various studies. The following tables summarize the key pharmacological parameters.

Table 1: Inhibitory Potency of this compound
TargetIC50 (nM)Assay ConditionsReference
Homomeric ASIC1a0.9Electrophysiology in oocytes[7][8][9]
Homomeric ASIC1a1.0Electrophysiology in oocytes[2][10]
Homomeric ASIC1a3.7Electrophysiology in oocytes (Hill coeff. 1.65)[3]
ASIC1b> 100Electrophysiology in oocytes[7][8]
ASIC2a> 100Electrophysiology in oocytes[7][8]
ASIC3> 100Electrophysiology in oocytes[7][8]
Heteromeric ASICsNo effect up to 100 nMElectrophysiology in oocytes[8]
Table 2: Effects of this compound on ASIC1a Channel Gating
ParameterConditionValueReference
pH50 of steady-state desensitizationControl7.19 ± 0.01[11]
pH50 of steady-state desensitizationWith 30 nM PcTx17.46 ± 0.02[11]
pH50 of activationControl6.56 ± 0.04[3][12]
pH50 of activationWith 30 nM PcTx16.66 ± 0.04[3][12]
Onset of inhibition (τ)30 nM PcTx1 at pH 7.4~52 s[12]
Washout time constant (0.1 mM Ca2+)-441 ± 141 s[3]
Washout time constant (1.8 mM Ca2+)-125 ± 56 s[3]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This is the primary method used to characterize the activity of PcTx1 on ASIC channels.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are then defolliculated and injected with cRNA encoding the desired ASIC subunit(s).[3] Injected oocytes are incubated for 2-4 days to allow for channel expression.[3]

  • cRNA Synthesis: Capped cRNA for ASIC1a is synthesized from linearized cDNA using an SP6 RNA polymerase kit.[3][12]

  • Electrophysiological Recording: Whole-cell currents are recorded using a two-electrode voltage clamp amplifier.[3] Oocytes are placed in a recording chamber and continuously perfused with a bath solution. The holding potential is typically set to -70 mV.[3]

  • Solution Exchange: An automated perfusion system is used to rapidly switch between solutions with different pH values to activate and desensitize the channels.[3][12] A typical protocol involves a conditioning pH (e.g., 7.4) followed by an activating pH (e.g., 6.0).[3]

  • Toxin Application: PcTx1 is applied in the conditioning solution for a defined period before activation to measure its inhibitory effect.[3]

Experimental Workflow for TEVC

TEVC_Workflow start Start harvest Harvest Xenopus Oocytes start->harvest inject Inject ASIC1a cRNA harvest->inject incubate Incubate (2-4 days) inject->incubate setup Mount Oocyte in TEVC Setup incubate->setup perfuse_control Perfuse with Conditioning Solution (pH 7.4) setup->perfuse_control activate_control Apply Activating Solution (pH 6.0) Record Baseline Current perfuse_control->activate_control perfuse_toxin Perfuse with Conditioning Solution + PcTx1 activate_control->perfuse_toxin activate_toxin Apply Activating Solution (pH 6.0) Record Inhibited Current perfuse_toxin->activate_toxin analyze Data Analysis (IC50, pH50 shift) activate_toxin->analyze end End analyze->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Toxin Synthesis and Purification

Synthetic PcTx1 is often used for pharmacological studies to ensure high purity and batch-to-batch consistency.

Methodology:

  • Solid-Phase Peptide Synthesis: The linear 40-amino acid peptide is synthesized using Fmoc/tBu chemistry on a peptide synthesizer.[12]

  • Oxidative Folding: The purified linear peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bridges that define its active conformation.

  • Purification: The folded toxin is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Quality Control: The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF).[12][13]

Structure-Activity Relationships and Binding Site

The binding site for PcTx1 on ASIC1a is located within the large extracellular loop of the channel.[1][14] Chimeric studies, substituting domains of the PcTx1-sensitive ASIC1a with those of the insensitive ASIC1b and ASIC2a, have revealed that the cysteine-rich domains of the extracellular loop are crucial for toxin binding.[14] While the transmembrane domains are not directly involved in binding, they are important for the transduction of the binding event into channel inhibition.[14]

Logical Relationship of Domains in PcTx1 Binding and Inhibition

SAR_Logic PcTx1 This compound Binding High-Affinity Binding PcTx1->Binding Interacts with ECD ASIC1a Extracellular Domain (ECD) CRD Cysteine-Rich Domains (CRDs) ECD->CRD contains ECD->Binding TMD Transmembrane Domains (TMDs) Inhibition Channel Inhibition TMD->Inhibition Is required for Binding->Inhibition Leads to

Caption: Key domains of ASIC1a involved in PcTx1 binding and inhibition.

Therapeutic Potential

The role of ASIC1a in excitotoxicity associated with ischemic stroke has highlighted PcTx1 as a potential therapeutic lead.[1][4] By inhibiting ASIC1a, PcTx1 can reduce calcium influx and subsequent neuronal death following acidosis in the brain.[1] Furthermore, its potent analgesic properties, demonstrated in various rodent pain models, suggest its utility in the development of novel pain therapeutics.[2][6] The analgesic effect is linked to the activation of endogenous opioid pathways following ASIC1a blockade.[2][6]

Conclusion

This compound is a highly specific and potent inhibitor of ASIC1a, acting through a novel mechanism of modulating the channel's proton affinity. Its well-characterized pharmacological profile, combined with its potential therapeutic applications, makes it an indispensable tool for researchers in neuroscience and drug development. This guide provides a foundational understanding of PcTx1's properties and the experimental approaches used to study them, serving as a valuable resource for the scientific community.

References

Psalmotoxin 1: A Selective Inhibitor of Acid-Sensing Ion Channel 1a

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[1] Among the various ASIC subtypes, ASIC1a has garnered significant attention due to its involvement in a range of physiological and pathological processes, including pain perception, synaptic plasticity, fear conditioning, and neuronal injury following ischemia.[1][2][3] The development of selective inhibitors for ASIC1a is therefore of considerable interest for both basic research and therapeutic applications. Psalmotoxin 1 (PcTx1), a 40-amino-acid peptide isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, has emerged as a potent and selective inhibitor of homomeric ASIC1a channels.[1][2][4] This technical guide provides a comprehensive overview of PcTx1's mechanism of action, its binding site on ASIC1a, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Unique Mode of Inhibition

Unlike traditional channel blockers that physically occlude the pore, PcTx1 inhibits ASIC1a through a unique allosteric mechanism. It enhances the apparent proton affinity of the channel, effectively shifting the pH dependence of both activation and steady-state desensitization to more alkaline values.[1][5][6] At physiological resting pH (around 7.4), this shift is substantial enough to drive the majority of ASIC1a channels into a desensitized state, rendering them unavailable for activation by subsequent drops in extracellular pH.[5][6] This novel inhibitory mechanism makes PcTx1 a valuable tool for studying the gating mechanisms of ASICs and for developing new classes of therapeutic agents.

The binding of PcTx1 to ASIC1a is state-dependent, with a higher affinity for the desensitized state of the channel.[7][8] This property is crucial for its inhibitory effect at physiological pH. Furthermore, the interaction between PcTx1 and ASIC1a is influenced by the presence of extracellular calcium ions, which are known to modulate ASIC activity.[5][6]

Quantitative Analysis of PcTx1-ASIC1a Interaction

The interaction between PcTx1 and ASIC1a has been quantitatively characterized through various electrophysiological and binding studies. The following tables summarize the key quantitative data from the literature.

ParameterValueCell Type/SystemExperimental ConditionReference
IC50 3.7 nMXenopus oocytes expressing rat ASIC1aInhibition of proton-gated currents at pH 7.4[5]
128 pMRat brain membranesBinding of 125I-PcTx1YN[9][10]
2.9 nMCHO cells expressing rat ASIC1a/2aInhibition at conditioning pH 7.0[11]
Kd 3.7 nMXenopus oocytes expressing rat ASIC1aInhibition of proton-gated currents at pH 7.4[5][6]
213 ± 35 pMCHO cell lysates expressing rat ASIC1a125I-PcTx1YN binding[9]
371 ± 48 pMRat brain membranes125I-PcTx1YN binding[9]
Hill Coefficient 1.65Xenopus oocytes expressing rat ASIC1aInhibition of proton-gated currents at pH 7.4[5]
kon (estimated) -Xenopus oocytes expressing rat ASIC1aTime constant for onset of inhibition was 52 s at 30 nM PcTx1[5]
koff 8.0 x 10-3 s-1Xenopus oocytes expressing rat ASIC1aTime constant for recovery from inhibition was 125 s[5][6]

Table 1: Affinity and Potency of PcTx1 for ASIC1a. This table summarizes the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for PcTx1 acting on ASIC1a, highlighting the high affinity of this interaction.

ParameterControl (no PcTx1)With PcTx1 (30 nM)Fold ShiftExperimental ConditionReference
pH50 of Activation 6.56 ± 0.046.66 ± 0.04~0.1 unit shift to alkaline pHConditioning pH 7.9, Xenopus oocytes[6]
pH50 of Steady-State Desensitization 7.19 ± 0.017.46 ± 0.020.27 unit shift to alkaline pHConditioning pH varied, Xenopus oocytes[5][6]

Table 2: Effect of PcTx1 on the pH Dependence of ASIC1a Gating. This table illustrates how PcTx1 shifts the pH sensitivity of both activation and steady-state desensitization of ASIC1a, providing the quantitative basis for its inhibitory mechanism.

Experimental Protocols

Electrophysiological Recording of ASIC1a Currents in Xenopus Oocytes

A standard method to assess the effect of PcTx1 on ASIC1a is two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate mature Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding the desired ASIC1a subunit (e.g., rat or human ASIC1a).

  • Incubate the oocytes for 1-3 days at 18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) supplemented with antibiotics.

2. Two-Electrode Voltage-Clamp Recording:

  • Place an oocyte in a recording chamber and perfuse with recording solution.

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Clamp the membrane potential at a holding potential of -60 mV or -70 mV.

  • Record whole-cell currents using a suitable amplifier and data acquisition system.

3. Application of Protons and PcTx1:

  • ASIC1a currents are activated by rapidly switching the perfusion solution from a resting pH (e.g., pH 7.4) to an activating pH (e.g., pH 6.0).

  • To test the inhibitory effect of PcTx1, pre-incubate the oocyte with a solution containing PcTx1 at the resting pH for a defined period (e.g., 1-2 minutes) before activating the channel.

  • To determine the IC50, apply a range of PcTx1 concentrations and measure the resulting inhibition of the peak current amplitude.

Radioligand Binding Assay

Binding assays using a radiolabeled form of PcTx1 can be employed to determine the binding affinity and density of ASIC1a receptors.

1. Preparation of Iodinated PcTx1:

  • Synthetically produce a tyrosine-containing analog of PcTx1 (e.g., PcTx1YN).

  • Radioiodinate the peptide using 125I to generate 125I-PcTx1YN.

2. Membrane Preparation:

  • Homogenize tissues (e.g., rat brain) or cells expressing ASIC1a (e.g., transfected CHO cells) in a suitable buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the membrane pellet in the binding buffer.

3. Binding Reaction:

  • Incubate the membranes with a fixed concentration of 125I-PcTx1YN and varying concentrations of unlabeled PcTx1 (for competition binding) or varying concentrations of 125I-PcTx1YN (for saturation binding).

  • Allow the reaction to reach equilibrium.

4. Separation and Counting:

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a gamma counter.

5. Data Analysis:

  • Analyze the data using non-linear regression to determine the Kd, IC50, and Bmax values.

Visualizing the Mechanism and Workflow

To better understand the complex interactions and experimental procedures, the following diagrams have been generated.

PcTx1_Mechanism cluster_channel ASIC1a Channel States cluster_pct_action PcTx1 Action Closed Closed State (Resting pH ~7.4) Open Open State (Acidic pH) Closed->Open pH drop PcTx1_Bound PcTx1-ASIC1a Complex Closed->PcTx1_Bound Desensitized Desensitized State (Sustained Acidic pH) Open->Desensitized Sustained H+ Desensitized->Closed Return to resting pH PcTx1 This compound PcTx1->PcTx1_Bound PcTx1_Bound->Desensitized Stabilizes desensitized state (Increases H+ affinity)

Caption: Mechanism of this compound inhibition of the ASIC1a channel.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject ASIC1a cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate 1-3 days cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Holding_Potential Set Holding Potential (-60 mV) TEVC_Setup->Holding_Potential Resting_pH Perfuse with Resting pH (7.4) Holding_Potential->Resting_pH PcTx1_Application Apply PcTx1 at Resting pH Resting_pH->PcTx1_Application Activating_pH Perfuse with Activating pH (6.0) PcTx1_Application->Activating_pH Record_Current Record ASIC1a Current Activating_pH->Record_Current Washout Washout Record_Current->Washout Washout->Resting_pH Repeat

Caption: Experimental workflow for electrophysiological analysis of PcTx1.

Binding Site of PcTx1 on ASIC1a

Identifying the binding site of PcTx1 is crucial for understanding its mechanism and for the rational design of new ASIC1a modulators. Studies using chimeras of PcTx1-sensitive (ASIC1a) and -insensitive (ASIC1b, ASIC2a) channels, along with site-directed mutagenesis, have revealed that PcTx1 binds to the large extracellular loop of ASIC1a.[9][10] Specifically, the binding site is located in a cavity referred to as the "acidic pocket," which is formed at the interface of adjacent subunits in the trimeric channel.[12] Key domains involved in forming the binding site include the cysteine-rich domains I and II (CRDI and CRDII).[9][10] The post-M1 and pre-M2 regions, while not directly part of the binding pocket, are critical for the inhibitory action of the toxin.[9]

Caption: Schematic of the PcTx1 binding site on the ASIC1a subunit.

Conclusion and Future Directions

This compound stands out as a highly selective and potent inhibitor of ASIC1a, operating through a sophisticated mechanism of action that involves modulating the channel's sensitivity to its endogenous ligand, protons.[1][5] This makes PcTx1 an invaluable pharmacological tool for dissecting the physiological roles of ASIC1a and a promising lead compound for the development of novel therapeutics for conditions such as ischemic stroke and pain.[2][3][4][13] The detailed understanding of its interaction with ASIC1a, from quantitative biophysics to the structural basis of binding, provides a solid foundation for future research. Further studies focusing on the species-dependent differences in PcTx1 activity and the engineering of even more selective analogs will continue to advance our understanding of ASIC pharmacology and pave the way for new therapeutic interventions.[7][14]

References

Understanding the inhibitor cystine knot motif of PcTx1.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Inhibitor Cystine Knot Motif of Psalmotoxin 1 (PcTx1)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, is a potent and highly selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a).[1] Its remarkable specificity is attributed to its unique three-dimensional structure, which is defined by an inhibitor cystine knot (ICK) motif.[1][2] This motif provides a rigid, stable scaffold from which specific residues can interact with the target channel. This guide delves into the core structural features of the PcTx1 ICK motif, its mechanism of action, and the experimental methodologies used for its characterization.

The Inhibitor Cystine Knot (ICK) Motif of PcTx1

The ICK motif is a common structural scaffold found in many venom peptides from spiders, scorpions, and cone snails.[2][3] It is characterized by a dense core of three disulfide bridges. In PcTx1, these bridges create a pseudo-knotted arrangement where two disulfide bonds and the intervening backbone form a ring, which is then threaded by the third disulfide bond.[2][3] This configuration confers exceptional thermal, chemical, and proteolytic stability to the peptide.

The three-dimensional structure of PcTx1, determined by NMR spectroscopy, reveals a compact disulfide-bonded core (Cys3-Cys18, Cys10-Cys23, Cys17-Cys33) from which three loops and the N- and C-termini emerge.[2] The primary element of its secondary structure is a three-stranded antiparallel β-sheet (residues 21–24 and 31–34), which, along with the adjacent β-turn, presents the key residues for channel interaction.[1][2]

cluster_0 PcTx1 ICK Motif - Disulfide Connectivity seq N-terminus - C3...C10...C17-C18...C23...C33 - C-terminus C3 Cys3 C18 Cys18 C3->C18 Bridge 1 C10 Cys10 C23 Cys23 C10->C23 Bridge 2 C17 Cys17 C33 Cys33 C17->C33 Bridge 3

PcTx1 Inhibitor Cystine Knot (ICK) disulfide bridge connectivity.

Mechanism of Action on ASIC1a

PcTx1 does not physically block the ion pore of the ASIC1a channel. Instead, it acts as a gating modifier.[4] It binds to a receptor site within the "acidic pocket" of the channel's extracellular domain, an interface between adjacent subunits.[5][6] This binding event increases the apparent affinity of the channel for protons (H+).[7][8]

The primary consequence of this increased proton sensitivity is a significant shift of the channel's steady-state desensitization curve toward more alkaline pH values (a shift of approximately 0.27 pH units).[6][7][8] Under normal physiological conditions (resting pH ~7.4), this shift causes the majority of ASIC1a channels to enter a desensitized, non-functional state. When a subsequent acidic stimulus arrives, the channels are already desensitized and cannot open, resulting in potent inhibition of the acid-evoked current.[7][8]

cluster_mechanism PcTx1 Mechanism of ASIC1a Inhibition PcTx1 PcTx1 Toxin Binding Binding to 'Acidic Pocket' PcTx1->Binding ASIC1a ASIC1a Channel (Extracellular Domain) ASIC1a->Binding Affinity Increases Apparent H+ Affinity Binding->Affinity SSD_Shift Shifts Steady-State Desensitization to Alkaline pH Affinity->SSD_Shift Desensitization Channel Enters Desensitized State at Resting pH (7.4) SSD_Shift->Desensitization Inhibition Inhibition of Acid-Evoked Current Desensitization->Inhibition

Logical flow of the PcTx1 inhibitory mechanism on ASIC1a channels.

Quantitative Pharmacological Data

The interaction between PcTx1 and ASIC1a has been quantified through electrophysiological and radioligand binding assays. The toxin exhibits high affinity and potency, although this can vary between species.

Table 1: Inhibitory Potency (IC₅₀) of PcTx1 on ASIC Channels

Channel Subtype Species Expression System IC₅₀ Value Reference(s)
ASIC1a Rat Xenopus oocytes / COS cells 0.3 - 3.7 nM [6][7][9]
ASIC1a (recombinant) - Drosophila S2 cells 1.2 nM [2]
ASIC1a Human Xenopus oocytes 3.2 nM [10]
ASIC1a Human - 13 nM [9]
ASIC1b, 2a, 3 Rat Xenopus oocytes No effect up to 100 nM

| Heteromeric ASICs | - | Xenopus oocytes | No effect up to 100 nM | |

Table 2: Binding Affinity (Kd) of ¹²⁵I-PcTx1YN to ASIC1a

Preparation Kd (pM) Bmax (fmol/mg protein) Reference(s)
ASIC1a / CHO cell lysates 213 ± 35 36.9 ± 3.2 [11]

| Rat brain membranes | 371 ± 48 | 49.5 ± 10.2 |[11] |

Key Experimental Protocols

The characterization of PcTx1 and its interaction with ASIC1a relies on several key methodologies.

Recombinant Production and Purification of PcTx1
  • Expression System : PcTx1 can be expressed recombinantly using a Drosophila melanogaster S2 cell expression system.[2]

  • Purification : The secreted peptide is captured from the culture medium using solid-phase extraction on a C18 cartridge.[2]

  • Final Purification : Further purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Verification : The mass and purity of the final product are confirmed by MALDI-TOF mass spectrometry.[2]

Electrophysiological Characterization

This protocol is used to determine the functional effect of PcTx1 on ion channel activity.

  • Heterologous Expression : The target channel (e.g., rat ASIC1a) is expressed in a host system, typically Xenopus laevis oocytes or mammalian cell lines like COS or CHO cells.[2][11]

  • Recording : Two-electrode voltage clamp (for oocytes) or whole-cell patch-clamp (for cultured cells) is used to measure ion currents.[8][10]

  • Experimental Procedure :

    • Cells are held at a negative membrane potential (e.g., -60 mV).[10]

    • The extracellular solution is rapidly switched from a resting pH (e.g., 7.4) to an activating acidic pH (e.g., 6.0) to elicit a control current.

    • The cell is then perfused with a solution containing PcTx1 at the resting pH for a defined period.

    • The acid stimulation is repeated in the presence of the toxin to measure the inhibited current.

    • A dose-response curve is generated by applying a range of PcTx1 concentrations to determine the IC₅₀ value.[2]

cluster_workflow Workflow for Electrophysiological IC50 Determination Start Express ASIC1a in Host Cell (e.g., Oocyte) Clamp Voltage Clamp Cell at -60 mV Start->Clamp Control Apply Acidic pH (6.0) Measure Control Current Clamp->Control Wash Return to Resting pH (7.4) Control->Wash Toxin Apply PcTx1 at Resting pH (7.4) Wash->Toxin Test Apply Acidic pH (6.0) Measure Inhibited Current Toxin->Test Repeat Repeat with Multiple PcTx1 Concentrations Test->Repeat Plot Plot Dose-Response Curve Calculate IC50 Repeat->Plot

A simplified workflow for determining the IC₅₀ of PcTx1.
Radioligand Binding Assays

These assays directly measure the binding of the toxin to its receptor.

  • Toxin Labeling : A variant of PcTx1 with an added N-terminal tyrosine (PcTx1YN) is produced and radioactively labeled with ¹²⁵I.[11]

  • Membrane Preparation : Membranes are prepared from cells expressing ASIC1a or from whole tissues (e.g., rat brain).[11]

  • Binding Reaction : The membranes are incubated with a low concentration of ¹²⁵I-PcTx1YN. For competition assays, varying concentrations of unlabeled PcTx1 are included.[11]

  • Separation : Bound and free radioligand are separated by rapid filtration.

  • Quantification : The radioactivity retained on the filter is counted to determine the amount of bound toxin.

  • Analysis : Saturation binding data are analyzed to determine the Kd and Bmax, while competition data yield an IC₅₀ for binding.[11]

Conclusion

The inhibitor cystine knot motif of PcTx1 provides a hyperstable structural framework that is essential for its function as a potent and selective inhibitor of ASIC1a. By acting as a gating modifier that stabilizes the channel's desensitized state, PcTx1 has become an invaluable pharmacological tool for studying the physiological and pathological roles of ASIC1a, including its involvement in pain, synaptic plasticity, and ischemic neuroprotection.[2] The detailed understanding of its structure and mechanism of action provides a robust platform for the design and development of novel therapeutics targeting acid-sensing ion channels.

References

Methodological & Application

Application Notes and Protocols for Psalmotoxin 1 in Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Psalmotoxin 1 (PcTx1), a potent and selective blocker of the Acid-Sensing Ion Channel 1a (ASIC1a), in various electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the use of this toxin as a critical tool in neuroscience and drug discovery research.

Introduction to this compound

This compound (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula, Psalmopoeus cambridgei.[1] It is a highly specific inhibitor of homomeric ASIC1a channels, which are proton-gated cation channels involved in various physiological and pathological processes, including pain perception, synaptic plasticity, and neuronal death following ischemia.[1][2][3] Understanding the interaction of PcTx1 with ASIC1a can provide valuable insights into the channel's function and its role in disease.[2]

Mechanism of Action: Unlike a traditional pore blocker, PcTx1 exhibits a unique inhibitory mechanism. It binds to the extracellular domain of ASIC1a and increases the channel's apparent affinity for protons (H⁺).[2][4][5] This heightened sensitivity to H⁺ causes the channel to enter a desensitized state at physiological resting pH, rendering it unable to be activated by subsequent acidic stimuli.[4][5] Interestingly, its effect on other ASIC subtypes can differ; for instance, it can act as an agonist on ASIC1b, promoting channel opening under slightly acidic conditions.[1][6]

Quantitative Data: PcTx1 Activity on ASIC Subtypes

The potency of PcTx1 can vary depending on the ASIC subtype, the species from which the channel is derived, and the experimental conditions, particularly the conditioning pH.[7]

ASIC SubtypeSpeciesExperimental SystemKey ParameterValueReference(s)
ASIC1a RatXenopus oocytesIC₅₀0.9 nM[8][9]
ASIC1a HumanXenopus oocytesIC₅₀3.2 nM[7]
ASIC1a --IC₅₀ (at pH 7.1)3.4 nM[10]
ASIC1b -Xenopus oocytesEffectNo inhibition up to 100 nM[9]
ASIC1b --IC₅₀>500 nM (at pH 7.1)[10]
ASIC2a -Xenopus oocytesEffectNo effect up to 100 nM[9]
ASIC3 -Xenopus oocytesEffectNo effect up to 100 nM[9]
Heteromeric ASICs -Xenopus oocytesEffectNo effect up to 100 nM[9]

Experimental Protocols

Reagent Handling and Storage

Proper handling and storage of PcTx1 are crucial for maintaining its biological activity.

  • Storage: Store lyophilized PcTx1 at -20°C.[8][11]

  • Reconstitution: Reconstitute the peptide in water to a desired stock concentration (e.g., 2 mg/ml).[8]

  • Solution Storage: If storage of the reconstituted solution is necessary, it is recommended to store it at -20°C for up to one month.[8] For daily use, prepare fresh solutions.[8]

  • Working Solutions: To prevent the peptide from adsorbing to plasticware, it is advisable to supplement the working solutions with a carrier protein like 0.05% Bovine Serum Albumin (BSA).[4][12]

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This protocol is adapted from studies investigating the effect of PcTx1 on ASIC1a expressed in Xenopus laevis oocytes.[4]

1. Oocyte Preparation and cRNA Injection:

  • Harvest and prepare Stage V–VI oocytes from Xenopus laevis.
  • Inject each oocyte with approximately 0.01 ng of capped cRNA encoding the desired ASIC subunit (e.g., rat ASIC1a).[4]
  • Incubate the injected oocytes for 2-4 days in OR-2 medium.[4]

2. Recording Solutions:

  • Bath Solution (pH 7.4): 140 mM NaCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM HEPES.[4][12]
  • Acidic Test Solution (e.g., pH 6.0): Same as bath solution, but HEPES is replaced with MES buffer.[4][12]
  • Conditioning Solutions (various pH): For studying pH-dependence, use a combination of HEPES and MES to buffer the solution to the desired pH.[4][12]
  • PcTx1 Solution: Prepare the desired concentration of PcTx1 in the appropriate recording solution, supplemented with 0.05% BSA.[4][12]

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the bath solution.
  • Impale the oocyte with two microelectrodes filled with 3 M KCl.
  • Clamp the membrane potential at a holding potential of -70 mV.[4][12]
  • Acquire data using appropriate software (e.g., CellWorks 5.1.1).[4]
  • To elicit a current, rapidly switch the perfusion from the bath solution (pH 7.4) to the acidic test solution.
  • To test the effect of PcTx1, pre-incubate the oocyte with the PcTx1-containing solution for a defined period before applying the acidic stimulus.

Whole-Cell Patch-Clamp in Mammalian Cells

This protocol is suitable for studying the effects of PcTx1 on ASICs expressed in mammalian cell lines (e.g., COS-7, HEK293) or primary neurons.[13][14][15][16]

1. Cell Preparation:

  • Plate cells on coverslips a few days before the experiment.
  • For transient transfection, co-transfect the cells with a plasmid encoding the ASIC subunit of interest and a marker like CD8.[13]

2. Recording Solutions:

  • External/Bath Solution (pH 7.4): 150 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES.[13]
  • Internal/Pipette Solution (pH 7.35): 140 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES.[13]
  • Acidic Test Solution: Use MES instead of HEPES to buffer the external solution to the desired acidic pH.[13]

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope.
  • Pull glass micropipettes with a resistance of 2-5 MΩ and fill with the internal solution.
  • Approach a cell with the micropipette and form a giga-ohm seal.[16]
  • Rupture the membrane patch to achieve the whole-cell configuration.[15]
  • Set the amplifier to voltage-clamp mode and hold the cell at a potential of -50 mV to -70 mV.[13]
  • Record currents while perfusing the cell with the external solution and applying brief pulses of the acidic test solution to activate the ASICs.
  • Apply PcTx1 by adding it to the external perfusion solution and observe its effect on the acid-evoked currents.

Visualizations

Signaling Pathway and Mechanism of Action

PcTx1_Mechanism cluster_ASIC1a ASIC1a Channel cluster_Stimuli Stimuli Closed_Resting Closed State (Resting pH 7.4) Desensitized Desensitized State Closed_Resting->Desensitized Shifts equilibrium at resting pH Open Open State Open->Desensitized Leads to Desensitized->Closed_Resting Recovers at resting pH Protons Extracellular H+ (Acidosis) Protons->Open Activates PcTx1 This compound PcTx1->Closed_Resting Increases H+ affinity

Caption: Mechanism of this compound inhibition of ASIC1a channels.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow cluster_Preparation Preparation cluster_Recording Recording cluster_Experiment Experiment cluster_Analysis Analysis Cell_Prep Cell Preparation (Oocytes or Mammalian Cells) Setup Set up Recording Rig (Amplifier, Perfusion) Cell_Prep->Setup Solution_Prep Prepare Recording Solutions (Internal, External, PcTx1) Solution_Prep->Setup Pipette_Prep Pull & Polish Micropipettes Pipette_Prep->Setup Patch Establish Seal & Configuration (TEVC or Whole-Cell) Setup->Patch Record_Baseline Record Baseline Currents (Acid Pulses) Patch->Record_Baseline Apply_PcTx1 Apply this compound Record_Baseline->Apply_PcTx1 Record_Effect Record Post-PcTx1 Currents Apply_PcTx1->Record_Effect Washout Washout PcTx1 Record_Effect->Washout Data_Analysis Analyze Data (IC50, Kinetics, etc.) Washout->Data_Analysis

Caption: General workflow for an electrophysiology experiment using this compound.

Conclusion

This compound is an invaluable pharmacological tool for the study of ASIC1a channels. Its unique mechanism of action provides a specific way to probe the contribution of these channels to cellular and systemic physiology. The protocols and data presented here offer a foundation for researchers to effectively incorporate PcTx1 into their electrophysiological studies, paving the way for new discoveries in the field of ion channel research and the development of novel therapeutics.

References

Application Notes and Protocols for Psalmotoxin 1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and highly selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), a proton-gated cation channel.[1][2][3] ASIC1a is implicated in a variety of physiological and pathophysiological processes, including pain sensation, synaptic plasticity, fear conditioning, and neuronal cell death following ischemia.[1][2] Consequently, PcTx1 has emerged as a critical pharmacological tool for studying the function of ASIC1a and as a potential therapeutic agent for conditions such as stroke, pain, and certain cancers.[1][4]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in investigating the role of ASIC1a in their specific cellular models.

Mechanism of Action

PcTx1 exerts its inhibitory effect on ASIC1a through a unique mechanism. It binds to the extracellular loop of the channel and increases its apparent affinity for protons (H⁺).[1][5][6] This heightened sensitivity to protons causes the channel to enter a desensitized state at physiological pH (around 7.4), thereby preventing its activation by acidic conditions.[1][5][6] This mode of action makes PcTx1 a powerful tool for specifically silencing ASIC1a activity.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various studies.

Table 1: Inhibitory Potency of this compound

TargetIC₅₀Cell/System TypeReference
Homomeric ASIC1a0.9 nMXenopus laevis oocytes[3][4][7]
Homomeric ASIC1a1.2 nMCOS cells[8]
Homomeric ASIC1a3.7 nMXenopus laevis oocytes[5]
ASIC1b, ASIC2a, ASIC3>100 nMXenopus laevis oocytes[3]

Table 2: Experimental Conditions and Cellular Effects of this compound

Cell TypeConcentrationIncubation TimeObserved EffectReference
MCF-7 and MDA-MB-231 (Breast Cancer)100 or 200 ng/mL24-72 hoursWeakened migration, proliferation, and invasion[4]
Nucleus Pulposus Cells (NPCs)100 ng/mL24 hoursInhibition of acid-induced intracellular calcium increase and LDH release; induction of apoptosis and cell cycle arrest[4]
Xenopus laevis oocytes expressing ASIC1a20 nM125 secondsInhibition of ASIC1a currents[4]
Xenopus laevis oocytes expressing ASIC1a30 nMN/ACompetition with Ca²⁺ for binding to ASIC1a[4]

Experimental Protocols

Protocol 1: General Guidelines for Reconstitution and Storage of this compound
  • Reconstitution: this compound is typically supplied as a lyophilized powder. For initial reconstitution, use sterile, nuclease-free water to prepare a stock solution. To minimize adsorption of the peptide to the vial surface, it is recommended to briefly centrifuge the vial before opening. For very hydrophobic peptides, a small amount of an organic solvent like acetonitrile or methanol can be used for initial solubilization, followed by dilution with aqueous buffer.[4]

  • Stock Solution Concentration: Prepare a stock solution at a concentration of 100 µM or 1 mM. This allows for accurate serial dilutions to the final working concentrations.

  • Storage: Store the lyophilized peptide at -20°C.[7] After reconstitution, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Inhibition of ASIC1a Activity in Cultured Cells

This protocol provides a general workflow for treating cultured cells with PcTx1 to study its effects on cellular processes.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture Medium: Use the standard growth medium recommended for your cell line.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the PcTx1 stock solution and dilute it to the desired final concentrations using pre-warmed cell culture medium. It is advisable to test a range of concentrations (e.g., 1 nM to 100 nM) to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of PcTx1. Include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve PcTx1, if any).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

  • Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), migration or invasion assays (e.g., Transwell assay), apoptosis assays (e.g., Annexin V staining, caspase activity), or analysis of signaling pathways (e.g., Western blotting for p-ERK).

Protocol 3: Electrophysiological Recording of ASIC1a Currents

This protocol is adapted for whole-cell patch-clamp recordings in cultured neurons or other excitable cells expressing ASIC1a.

  • Cell Preparation: Plate cells on glass coverslips suitable for electrophysiology.

  • Solutions:

    • External Solution (pH 7.4): Containing (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose.

    • Internal Solution: Containing (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, 2 Na₂-ATP.

    • Acidic Solution (e.g., pH 6.0): Same as the external solution, but with MES replacing HEPES and the pH adjusted to 6.0.

  • Recording:

    • Establish a whole-cell recording configuration.

    • Perfuse the cell with the external solution (pH 7.4).

    • Elicit ASIC1a currents by rapidly switching the perfusion to the acidic solution (pH 6.0) for a short duration (e.g., 5-10 seconds).

    • To test the effect of PcTx1, pre-incubate the cell with the desired concentration of PcTx1 (e.g., 10 nM) in the external solution (pH 7.4) for a few minutes before applying the acidic stimulus.

    • Compare the amplitude of the acid-evoked current before and after the application of PcTx1.

Visualizations

Signaling Pathway of PcTx1-mediated Inhibition of ASIC1a and Downstream Effects

PcTx1_ASIC1a_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound (PcTx1) ASIC1a_desensitized ASIC1a Channel (Desensitized State) PcTx1->ASIC1a_desensitized Binds and increases H⁺ affinity Protons H⁺ (Acidic pH) ASIC1a ASIC1a Channel (Open State) Protons->ASIC1a Activates Ca_influx Ca²⁺ Influx ASIC1a->Ca_influx Na_influx Na⁺ Influx ASIC1a->Na_influx ASIC1a_desensitized->Ca_influx Inhibits ASIC1a_desensitized->Na_influx Inhibits Apoptosis Apoptosis Ca_influx->Apoptosis ERK_Pathway ERK Pathway Ca_influx->ERK_Pathway Cell_Proliferation Cell Proliferation Cell_Migration Cell Migration ERK_Pathway->Cell_Proliferation ERK_Pathway->Cell_Migration

Caption: PcTx1 inhibits ASIC1a, blocking downstream Ca²⁺ influx and cellular responses.

Experimental Workflow for Assessing PcTx1 Effects on Cell Viability

PcTx1_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_pctx1 Prepare serial dilutions of PcTx1 incubate_24h->prepare_pctx1 treat_cells Treat cells with PcTx1 and vehicle control prepare_pctx1->treat_cells incubate_treatment Incubate for desired duration (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal analyze_data Analyze data and plot dose-response curve measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for determining the effect of PcTx1 on cell viability.

References

Recombinant Production of Psalmotoxin 1 (PcTx1) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and highly selective blocker of the acid-sensing ion channel 1a (ASIC1a).[1][2] This property makes it an invaluable tool for research into the physiological and pathological roles of ASIC1a, including pain perception, synaptic plasticity, and neurodegeneration.[2][3] This document provides detailed protocols for the recombinant production, purification, and characterization of PcTx1, enabling researchers to obtain high-purity, biologically active toxin for experimental use. The methodologies described are based on established expression systems that have been shown to yield correctly folded and functional PcTx1.

Introduction

Acid-sensing ion channels (ASICs) are proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[3] The ASIC1a subunit, in particular, has been implicated in a variety of neurological processes and is a promising target for therapeutic intervention in conditions such as stroke and chronic pain.[2][3] this compound is a key pharmacological tool for studying ASIC1a function due to its high affinity and selectivity.[4] Recombinant production offers a reliable and scalable method for obtaining PcTx1, overcoming the limitations and variability of isolating the toxin from its natural source. This guide details a proven method for expressing PcTx1 in a eukaryotic system to ensure proper folding and disulfide bond formation, which are critical for its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the recombinant production and activity of this compound.

Table 1: Recombinant PcTx1 Production and Purification

ParameterValueSource
Expression SystemDrosophila melanogaster S2 cells[5]
Final Yield0.48 mg/L[5]
Purity>99%[5]

Table 2: Biological Activity of PcTx1

ParameterValueTargetSource
IC500.9 nMASIC1a[4]
IC501.2 nMRecombinant ASIC1a[5]
IC5036 ± 2 pMMalignant glioma Na+ channels[2]

Experimental Protocols

I. Recombinant Expression of this compound in Drosophila S2 Cells

This protocol is adapted from the successful expression of PcTx1 in the Drosophila melanogaster S2 cell system.[5]

1. Vector Construction:

  • Synthesize the gene encoding the 40-amino acid sequence of this compound.
  • Clone the PcTx1 gene into a suitable Drosophila expression vector, such as pMT/BiP/V5-His, which contains an inducible metallothionein promoter and a signal sequence for secretion.

2. Cell Culture and Transfection:

  • Culture Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
  • Transfect the S2 cells with the PcTx1 expression vector using a suitable method, such as calcium phosphate transfection.
  • Select for stably transfected cells using an appropriate selection marker (e.g., blasticidin).

3. Large-Scale Expression:

  • Expand the stably transfected S2 cell line in spinner flasks.[5]
  • Seed the cells at a density of 2–3 × 10^6 cells/mL in a complete medium.[5]
  • When the cell density reaches 5–6 × 10^6 cells/mL, induce expression by adding CuSO4 to a final concentration of 500 μM.[5]
  • Continue the culture for 3-4 days post-induction.[5]

4. Harvesting:

  • Pellet the cells by centrifugation.
  • Collect the supernatant, which contains the secreted recombinant PcTx1, for purification.

II. Purification of Recombinant this compound

The purification strategy involves a multi-step chromatographic process to achieve high purity.[5]

1. Initial Capture (Batch Chromatography):

  • Due to the low concentration of the peptide in the supernatant, an initial batch separation is recommended to concentrate the sample.[5]
  • Use a cation-exchange resin to bind PcTx1.
  • Elute the bound proteins in a stepwise manner.

2. Cation-Exchange HPLC:

  • Further purify the PcTx1-containing fraction from the batch separation using a cation-exchange HPLC column (e.g., Tosoh SP5PW).[5]
  • Apply a linear gradient of ammonium acetate to elute the bound proteins.[5]
  • Collect fractions and identify those containing PcTx1 based on their elution profile.

3. Reversed-Phase HPLC (Final Polishing):

  • Pool the PcTx1-containing fractions from the cation-exchange step.
  • Perform a final purification step using a reversed-phase HPLC column (e.g., C18).[5]
  • Elute with a linear gradient of acetonitrile.[5]
  • This step should yield PcTx1 with >99% purity.[5]

III. Characterization of Recombinant this compound

1. Purity and Identity Confirmation:

  • Assess the purity of the final product by analytical reversed-phase HPLC.
  • Confirm the molecular weight of the recombinant PcTx1 using MALDI-TOF mass spectrometry. The calculated monoisotopic m/z for PcTx1 is 4687.1824.[5]

2. Biological Activity Assay (Electrophysiology):

  • The inhibitory activity of the recombinant PcTx1 on ASIC1a channels can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing the channel.[6]
  • Inject oocytes with cRNA encoding human or rat ASIC1a.
  • After 2-4 days of expression, record proton-gated currents in response to a drop in extracellular pH (e.g., from pH 7.4 to pH 6.0).
  • Apply varying concentrations of recombinant PcTx1 to the oocytes and measure the inhibition of the acid-gated current to determine the IC50 value. The expected IC50 is in the low nanomolar range.[5]

Visualizations

Signaling Pathway of PcTx1 Action

PcTx1_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound (PcTx1) ASIC1a_closed ASIC1a Channel (Resting State) PcTx1->ASIC1a_closed Binds to Channel H_ion H+ H_ion->ASIC1a_closed Low Affinity at pH 7.4 ASIC1a_desensitized ASIC1a Channel (Desensitized State) ASIC1a_closed->ASIC1a_desensitized PcTx1 increases H+ affinity No_Na_influx No Na+ Influx ASIC1a_desensitized->No_Na_influx Channel remains closed despite H+ binding

Caption: Mechanism of this compound inhibition of the ASIC1a channel.

Experimental Workflow for Recombinant PcTx1 Production

PcTx1_Workflow cluster_expression Expression cluster_purification Purification cluster_characterization Characterization start PcTx1 Gene Synthesis cloning Cloning into Drosophila Expression Vector start->cloning transfection Stable Transfection of S2 Cells cloning->transfection expansion Large-Scale Cell Culture transfection->expansion induction Induce Expression with CuSO4 expansion->induction harvest Harvest Supernatant induction->harvest batch_sep Batch Cation-Exchange Separation harvest->batch_sep cation_hplc Cation-Exchange HPLC batch_sep->cation_hplc rp_hplc Reversed-Phase HPLC cation_hplc->rp_hplc maldi MALDI-TOF MS rp_hplc->maldi hplc_analysis Analytical HPLC rp_hplc->hplc_analysis activity Biological Activity Assay (Electrophysiology) rp_hplc->activity end_product Purified, Active PcTx1 maldi->end_product hplc_analysis->end_product activity->end_product

Caption: Workflow for recombinant production and characterization of this compound.

References

Using Psalmotoxin 1 (PcTx1) as a Pharmacological Tool for Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It has emerged as a highly potent and selective pharmacological tool for studying acid-sensing ion channels (ASICs), a family of proton-gated cation channels involved in a variety of physiological and pathological processes, including pain sensation, synaptic plasticity, and neuronal injury.[1][2] PcTx1 primarily targets the ASIC1a subtype, exhibiting a unique inhibitory mechanism that makes it an invaluable probe for elucidating the channel's function and its role in disease.[3][4][5][6] This document provides detailed application notes and experimental protocols for the effective use of PcTx1 in ion channel research.

Mechanism of Action

Unlike typical channel blockers that physically occlude the pore, PcTx1 acts as a gating modifier of ASIC1a.[3][7] It binds to the extracellular domain of the channel and increases its apparent affinity for protons (H⁺).[1][3][4][5] This heightened proton sensitivity causes the channel to enter a desensitized (non-conducting) state at resting physiological pH (7.4), thereby inhibiting its activation by subsequent acidic stimuli.[1][3][4][5][6] This unique mechanism of action provides a powerful means to study the gating kinetics and allosteric modulation of ASIC1a.

Data Presentation: Quantitative Effects of PcTx1

The following tables summarize the quantitative data regarding the interaction of PcTx1 with various ion channels, providing a clear reference for experimental design.

Table 1: Inhibitory and Potentiating Effects of PcTx1 on ASIC Subtypes

Channel SubtypeSpeciesEffectIC₅₀ / EC₅₀Experimental ConditionsReference
ASIC1aHuman, RatInhibition~0.9 nMpH 7.4[8]
ASIC1aRatInhibition~3.4 nMpH 7.1[9]
ASIC1bHuman, RatPotentiation/AgonistEC₅₀ ~100-150 nMpH < 7.4[9][10]
ASIC1a/2a HeteromerRatInhibitionSensitive to PcTx1-[8]
ASIC2a-Little to no effect--[11][12]
ASIC3-Little to no effect--[11][12]

Table 2: pH-Dependence of PcTx1 Activity on ASIC1a

ParameterConditionValueNotesReference
pH₅₀ of Activation (ASIC1a)Without PcTx16.56 ± 0.04Shift indicates increased H⁺ affinity[3]
pH₅₀ of Activation (ASIC1a)With 30 nM PcTx16.66 ± 0.04Shift indicates increased H⁺ affinity[3]
Steady-State DesensitizationWithout PcTx1pH₅₀ ~7.2PcTx1 shifts this curve to the right[4]
Steady-State DesensitizationWith PcTx1 (20 nM)Shifted to lower H⁺ concentrationsRenders channels desensitized at pH 7.4[8]

Experimental Protocols

Protocol 1: Electrophysiological Recording of PcTx1 Effects on ASIC1a in Xenopus Oocytes

This protocol describes the two-electrode voltage-clamp (TEVC) technique to measure the inhibitory effect of PcTx1 on proton-activated currents in Xenopus laevis oocytes expressing recombinant ASIC1a channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired ASIC1a construct

  • PcTx1 stock solution (e.g., 1 µM in appropriate buffer with 0.1% BSA)

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted with NaOH.

  • Conditioning solution: Recording solution with pH adjusted to 7.4 or 7.9.

  • Activating solution: Recording solution with pH adjusted to an acidic value (e.g., pH 6.0) to elicit a maximal current.

  • TEVC setup (amplifier, digitizer, perfusion system, recording chamber)

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with cRNA encoding the ASIC1a channel and incubate for 2-5 days at 18°C.

  • Electrophysiology Setup:

    • Place an oocyte in the recording chamber and perfuse with the conditioning solution (pH 7.4).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Recording Protocol:

    • Establish a stable baseline current in the conditioning solution.

    • To elicit a control response, rapidly switch the perfusion to the activating solution (e.g., pH 6.0) for 5-10 seconds, then return to the conditioning solution. Observe a transient inward current.

    • Allow the channel to fully recover in the conditioning solution.

    • To test the effect of PcTx1, perfuse the oocyte with the conditioning solution containing the desired concentration of PcTx1 (e.g., 1-100 nM) for a pre-incubation period of 2-5 minutes.

    • While still in the presence of PcTx1, switch to the activating solution to measure the current.

    • Wash out the toxin by perfusing with the conditioning solution and measure the recovery of the current response.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of PcTx1.

    • Calculate the percentage of inhibition for each concentration of PcTx1.

    • Plot the concentration-response curve and fit with the Hill equation to determine the IC₅₀.

Protocol 2: Patch-Clamp Electrophysiology of PcTx1 on ASIC1a in Mammalian Cells

This protocol details the whole-cell patch-clamp technique to study the effects of PcTx1 on ASIC1a channels heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Materials:

  • Mammalian cells transiently or stably expressing the ASIC1a channel.

  • PcTx1 stock solution.

  • External solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.2 with CsOH.

  • Patch-clamp setup (amplifier, microscope, micromanipulators, perfusion system).

  • Borosilicate glass pipettes (2-5 MΩ resistance).

Procedure:

  • Cell Culture and Transfection:

    • Culture cells in appropriate media.

    • Transfect cells with the plasmid DNA encoding the ASIC1a channel using a suitable transfection reagent.

    • Allow 24-48 hours for channel expression.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Perfuse with the external solution (pH 7.4).

    • Approach a single, transfected cell with a fire-polished pipette filled with the internal solution.

    • Form a giga-ohm seal and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Experimental Protocol:

    • Apply a rapid pulse of acidic external solution (e.g., pH 6.0) using a fast-step perfusion system to elicit a control ASIC1a current.

    • Wash and allow for recovery at pH 7.4.

    • Pre-apply the external solution containing PcTx1 at the desired concentration for 1-2 minutes.

    • During the application of PcTx1, apply the acidic pulse to measure the inhibited current.

    • To investigate the pH-dependence of inhibition, vary the pH of the pre-application (conditioning) solution.[4]

  • Data Analysis:

    • Measure the peak current amplitude before and after PcTx1 application.

    • Calculate the percentage of inhibition.

    • Analyze changes in channel kinetics, such as activation and desensitization rates.

Visualizations

PcTx1_Mechanism_of_Action cluster_resting Resting State (pH 7.4) cluster_active Acidic Stimulus (e.g., pH < 7.0) cluster_inhibited PcTx1 Inhibition (at pH 7.4) ASIC1a_closed ASIC1a (Closed) ASIC1a_open ASIC1a (Open) Na⁺ Influx ASIC1a_closed->ASIC1a_open H⁺ ASIC1a_desensitized ASIC1a-PcTx1 Complex (Desensitized) ASIC1a_closed->ASIC1a_desensitized + PcTx1 (Increased H⁺ affinity) ASIC1a_open->ASIC1a_closed Re-alkalinization PcTx1 PcTx1 ASIC1a_desensitized->ASIC1a_closed Washout

Caption: Mechanism of this compound (PcTx1) inhibition of the ASIC1a channel.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Preparation (Oocyte Injection or Cell Transfection) setup_rig Electrophysiology Rig Setup establish_baseline Establish Baseline Recording (pH 7.4) setup_rig->establish_baseline control_pulse Apply Acidic Pulse (e.g., pH 6.0) - Measure Control Current establish_baseline->control_pulse pct_incubation Incubate with PcTx1 (at pH 7.4) control_pulse->pct_incubation test_pulse Apply Acidic Pulse in presence of PcTx1 - Measure Inhibited Current pct_incubation->test_pulse washout Washout PcTx1 test_pulse->washout measure_current Measure Peak Current Amplitudes test_pulse->measure_current washout->control_pulse Recovery Check calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Generate Dose-Response Curve (Determine IC₅₀) calc_inhibition->dose_response

Caption: Experimental workflow for assessing PcTx1 activity using electrophysiology.

Concluding Remarks

This compound is a powerful and specific tool for the investigation of ASIC1a channels. Its unique mechanism of action, potent inhibition, and subtype selectivity make it an indispensable reagent for researchers in neuroscience, pharmacology, and drug discovery. The protocols and data provided herein should serve as a comprehensive guide for the successful application of PcTx1 in the study of ion channel function and physiology. Careful consideration of the pH-dependent nature of its activity is critical for robust and reproducible experimental outcomes.

References

Application Notes and Protocols for In Vivo Administration of Psalmotoxin 1 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a key player in the pathophysiology of several neurological and non-neurological disorders.[1][2][3][4] ASIC1a is implicated in conditions such as ischemic stroke, pain, and neurodegeneration.[1][4][5][6] The selective blockade of this channel by PcTx1 makes it a valuable research tool and a potential therapeutic agent. These application notes provide a comprehensive overview of the in vivo administration of PcTx1 in rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.

Data Presentation: Quantitative Summary of PcTx1 Administration

The following tables summarize the dosages and administration routes of PcTx1 used in various rodent models as reported in the literature.

Table 1: In Vivo Administration of this compound in Rat Models

IndicationRat StrainAdministration RouteDosageKey FindingsReference
StrokeSpontaneously Hypertensive Rats (SHR)Intracerebroventricular (i.c.v.)1 ng/kg (single dose)Reduced cortical and striatal infarct volumes; improved neurological score and motor function.[1][2]

Table 2: In Vivo Administration of this compound in Mouse Models

IndicationMouse StrainAdministration RouteDosageKey FindingsReference
StrokeC57BL/6Intranasal50 µl of 1 µM solution (single dose)Significantly reduced infarct volume; improved behavioral recovery.[7][8]
Pain (various models)Not specifiedNot specifiedNot specifiedPotent analgesic properties against thermal, mechanical, chemical, inflammatory, and neuropathic pain.[5]
Kidney Ischemia/Reperfusion InjuryNot specifiedIntravenous (tail vein)0.2, 2, 4, 10 nmol/L/kgDose-dependently reduced serum creatinine and urea; 4 nmol/L/kg significantly attenuated renal injury.[9]
Breast CancerNot specifiedIntravenous (tail vein)10 ng/kg (daily for 7 days)Inhibited breast tumor growth.[2]
Retinal Ischemia/Reperfusion InjuryC57BL/6Intravitreal injectionNot specifiedAttenuated upregulation of ASIC1a, reduced calpain activation, and preserved retinal ganglion cells.[10]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of PcTx1 and generalized experimental workflows for its in vivo application.

PcTx1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound (PcTx1) ASIC1a ASIC1a Channel PcTx1->ASIC1a Inhibits H_ion H⁺ (Acidosis) H_ion->ASIC1a Activates Ca_ion Ca²⁺ Influx ASIC1a->Ca_ion Allows Influx Downstream Downstream Pathological Events (e.g., Excitotoxicity, Apoptosis) Ca_ion->Downstream Triggers

Caption: Mechanism of this compound (PcTx1) Action.

Stroke_Model_Workflow start Start stroke_induction Induce Focal Ischemia (e.g., MCAO) start->stroke_induction randomization Randomize Animals stroke_induction->randomization treatment_group Administer PcTx1 (e.g., i.n. or i.c.v.) randomization->treatment_group Treatment control_group Administer Vehicle randomization->control_group Control behavioral_testing Behavioral Assessment (e.g., Neurological Score) treatment_group->behavioral_testing control_group->behavioral_testing tissue_analysis Tissue Analysis (e.g., Infarct Volume Measurement) behavioral_testing->tissue_analysis end End tissue_analysis->end

Caption: Experimental Workflow for PcTx1 in a Stroke Model.

Systemic_Administration_Workflow start Start disease_model Induce Disease Model (e.g., Kidney I/R, Tumor Implantation) start->disease_model randomization Randomize Animals disease_model->randomization treatment_group Administer PcTx1 (i.v.) randomization->treatment_group Treatment control_group Administer Vehicle (i.v.) randomization->control_group Control monitoring Monitor Disease Progression (e.g., Tumor Growth, Blood Markers) treatment_group->monitoring control_group->monitoring endpoint_analysis Endpoint Analysis (e.g., Histology, Biomarker Levels) monitoring->endpoint_analysis end End endpoint_analysis->end

Caption: Workflow for Systemic PcTx1 Administration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Intracerebroventricular Administration of PcTx1 in a Rat Model of Stroke

This protocol is based on the methodology described for investigating the neuroprotective effects of PcTx1 in a conscious model of stroke in hypertensive rats.[1][2]

1. Animal Model:

  • Species: Spontaneously Hypertensive Rats (SHR).

  • Surgical Preparation: A focal reperfusion model of stroke is induced by administering endothelin-1 to the middle cerebral artery via a surgically implanted cannula.

2. PcTx1 Preparation and Administration:

  • Reagent: Pure this compound.

  • Vehicle: Saline.

  • Concentration: Calculated to deliver a final dose of 1 ng/kg.

  • Administration Route: Intracerebroventricular (i.c.v.) injection.

  • Timing: A single dose is administered 2 hours post-stroke induction.

3. Control Groups:

  • An ASIC1a-inactive mutant of PcTx1 (1 ng/kg) in saline.

  • Saline vehicle control.

4. Post-Administration Monitoring and Analysis:

  • Behavioral Tests: Ledged beam and neurological tests to assess the severity of symptomatic changes at various time points (e.g., 24, 48, 72 hours post-stroke).

  • Histological Analysis: Measurement of cortical and striatal infarct volumes at 72 hours post-stroke.

  • Immunohistochemistry: Assessment of neuronal architecture and markers of apoptosis (e.g., caspase-3).[2]

Protocol 2: Intranasal Administration of PcTx1 in a Mouse Model of Stroke

This protocol is adapted from studies demonstrating the neuroprotective and behavioral recovery effects of intranasally administered PcTx1 in mice after focal cerebral ischemia.[7][8]

1. Animal Model:

  • Species: Wild-type mice (e.g., C57BL/6).

  • Surgical Preparation: Middle Cerebral Artery Occlusion (MCAO) for 30 minutes to induce focal cerebral ischemia.

2. PcTx1 Preparation and Administration:

  • Reagent: this compound.

  • Vehicle: Lactated Ringer's solution.

  • Concentration: 1 µM solution.

  • Administration Volume: 50 µl total volume, delivered in 10-12 µl drops to alternating nostrils using an Eppendorf pipette.

  • Timing: A single dose is administered 30 minutes after MCAO.

3. Control Group:

  • Vehicle (Lactated Ringer's solution, 50 µl) administered intranasally.

4. Blinding:

  • Mice should be assigned to treatment groups in a blinded fashion. All manipulations and analyses should be performed by individuals blinded to the treatment groups.

5. Post-Administration Monitoring and Analysis:

  • Infarct Volume Measurement: Brains are removed at 24 hours post-MCAO and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct volume.[7][8]

  • Neurological Deficit Assessment: Evaluation of focal and general neurological deficits at multiple time points post-MCAO (e.g., daily for the first week, then weekly).[7][8]

  • Behavioral Recovery: Assessment of mobility and other behavioral parameters.[7][8]

Protocol 3: Intravenous Administration of PcTx1 in a Mouse Model of Kidney Ischemia/Reperfusion Injury

This protocol is based on a study investigating the protective effects of PcTx1 in ischemia/reperfusion-induced kidney injury in mice.[9]

1. Animal Model:

  • Species: Mice.

  • Surgical Preparation: Induction of renal ischemia/reperfusion (I/R) injury.

2. PcTx1 Preparation and Administration:

  • Reagent: this compound.

  • Vehicle: Not specified, likely saline or phosphate-buffered saline (PBS).

  • Dosage Range: 0.2, 2, 4, and 10 nmol/L/kg body weight to determine a dose-dependent effect.

  • Administration Route: Injection via the tail vein.

  • Timing: Administered 30 minutes before the I/R operation.

3. Control Group:

  • Vehicle administration via tail vein injection.

4. Post-Administration Monitoring and Analysis (at 24 hours post-reperfusion):

  • Gene and Protein Expression: Measurement of ASIC1a expression in the kidney via PCR and Western blotting.

  • Renal Function Assessment: Measurement of serum creatinine and urea levels.

  • Histological Analysis: Periodic acid-Schiff (PAS) staining to assess renal injury.

  • Apoptosis Assessment: TUNEL staining to evaluate apoptosis of renal tubular epithelial cells.

Conclusion

This compound is a powerful tool for studying the role of ASIC1a in various physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies using PcTx1 in rodent models. Careful consideration of the administration route, dosage, and timing is crucial for obtaining reproducible and meaningful results. It is recommended that researchers optimize these parameters for their specific experimental models and research questions.

References

Application Notes and Protocols: Psalmotoxin 1 in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a key player in nociception and pain signaling.[1][2] This document provides detailed application notes and protocols for utilizing PcTx1 in various preclinical pain research models.

Mechanism of Action

PcTx1 exerts its analgesic effects by specifically binding to and modulating the function of homomeric ASIC1a channels.[2] Unlike a classical pore blocker, PcTx1 acts as a gating modifier. It increases the apparent proton (H+) affinity of the ASIC1a channel.[3][4] This heightened sensitivity to protons causes the channel to enter a desensitized (non-conducting) state at physiological pH, thereby inhibiting its activation by acidic stimuli that are characteristic of tissue injury and inflammation.[3][4]

Furthermore, the analgesic action of PcTx1 involves the activation of the endogenous opioid system. Blockade of ASIC1a by PcTx1 leads to the release of enkephalins, which then act on mu and delta-opioid receptors to produce analgesia.[1][5] This dual mechanism of action makes PcTx1 a compelling tool for investigating pain pathways and a potential therapeutic lead.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Inhibition of ASIC1a by this compound

ParameterSpeciesChannelValueReference
IC₅₀RatASIC1a~1 nM[2]
IC₅₀RatASIC1a3.7 nM[4]
KdRatASIC1a3.7 nM[4]

Table 2: In Vivo Analgesic Effects of Intrathecal this compound in Rodent Pain Models

Pain ModelSpeciesBehavioral AssayPcTx1 Dose (intrathecal)Analgesic EffectReference
Inflammatory PainMouseFormalin Test (Phase I)0.1 nmolSignificant reduction in flinching behavior[2]
Inflammatory PainMouseFormalin Test (Phase II)0.1 nmolSignificant reduction in flinching behavior[2]
Neuropathic Pain (Chronic Constriction Injury)RatMechanical Allodynia (Von Frey)Not specifiedReversal of tactile allodynia[6]
Neuropathic Pain (Chronic Constriction Injury)RatThermal HyperalgesiaNot specifiedReversal of thermal hyperalgesia[6]
Chemotherapy-Induced Neuropathic Pain (Vincristine)RatMechanical HypersensitivityNot specifiedAbolished vincristine-induced hypersensitivity[6]
Chemotherapy-Induced Neuropathic Pain (Vincristine)RatThermal HypersensitivityNot specifiedAbolished vincristine-induced hypersensitivity[6]

Signaling Pathways

The binding of this compound to ASIC1a initiates a signaling cascade that culminates in analgesia. The primary pathway involves the direct inhibition of proton-gated currents in nociceptive neurons, followed by the activation of the endogenous opioid system.

Psalmotoxin1_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Downstream Neuron PcTx1 This compound ASIC1a ASIC1a Channel PcTx1->ASIC1a Inhibits (desensitizes) Na_Ca_influx Na⁺/Ca²⁺ Influx ASIC1a->Na_Ca_influx Mediates Enkephalin_Release Enkephalin Release ASIC1a->Enkephalin_Release Blockade leads to H_ion H⁺ (Acidic Stimulus) H_ion->ASIC1a Activates Depolarization Neuronal Depolarization Na_Ca_influx->Depolarization Pain_Signal Pain Signal Propagation Depolarization->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia Blocked by Opioid_Receptor μ/δ-Opioid Receptor Enkephalin_Release->Opioid_Receptor Activates Inhibition_Neuron Inhibition of Neuronal Activity Opioid_Receptor->Inhibition_Neuron Inhibition_Neuron->Analgesia

Caption: this compound signaling pathway in nociception.

Experimental Protocols

In Vivo Administration: Intrathecal Injection in Rodents

Intrathecal (i.t.) administration delivers PcTx1 directly to the cerebrospinal fluid, targeting the spinal cord.

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • 70% ethanol

Procedure:

  • Preparation of PcTx1 Solution: Reconstitute lyophilized PcTx1 in sterile saline to the desired stock concentration. Further dilute to the final injection concentration.

  • Animal Preparation: Anesthetize the mouse or rat using isoflurane.

  • Injection Site Preparation: Place the animal in a stereotaxic frame or hold it firmly. Shave the fur over the lumbar region of the back. Clean the skin with 70% ethanol.

  • Injection: Palpate the iliac crests. The injection site is typically between the L5 and L6 vertebrae. Insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

  • Infusion: Slowly inject the desired volume (typically 5-10 µL for mice, 10-20 µL for rats) of the PcTx1 solution.

  • Post-injection: Withdraw the needle slowly. Monitor the animal until it recovers from anesthesia.

Behavioral Assay: Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases: an acute neurogenic phase (Phase I) and a subsequent inflammatory phase (Phase II).

Materials:

  • Formalin solution (e.g., 2.5% in saline)

  • Injection syringe with a 30-gauge needle

  • Observation chamber with a transparent floor

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Timer

Procedure:

  • Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate.

  • PcTx1 Administration: Administer PcTx1 or vehicle via intrathecal injection as described above, typically 10-15 minutes before the formalin injection.

  • Formalin Injection: Gently restrain the animal and inject 20 µL of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation and Scoring: Immediately after the formalin injection, return the animal to the observation chamber and start the timer. Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • Phase I: 0-5 minutes post-injection.

    • Phase II: 15-45 minutes post-injection.

  • Data Analysis: Compare the total time spent in nociceptive behaviors between the PcTx1-treated and vehicle-treated groups for both phases.

Behavioral Assay: Mechanical Allodynia (Von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying calibrated forces

  • Elevated mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimation: Place the animals in the individual Plexiglas enclosures on the mesh platform and allow them to acclimate for at least 30-60 minutes.

  • PcTx1 Administration: Administer PcTx1 or vehicle via intrathecal injection.

  • Testing: At the desired time point post-injection, apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament below the expected threshold. Apply the filament until it just buckles and hold for 3-5 seconds.

  • Scoring: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, a filament with a lower force is used.

  • Data Analysis: Compare the 50% paw withdrawal threshold (in grams) between the PcTx1-treated and vehicle-treated groups.

Behavioral Assay: Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a thermal stimulus.

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimation: Place the animals in the individual Plexiglas enclosures on the glass platform and allow them to acclimate for at least 30 minutes.

  • PcTx1 Administration: Administer PcTx1 or vehicle via intrathecal injection.

  • Testing: At the desired time point post-injection, position the radiant heat source under the plantar surface of the hind paw. Activate the heat source.

  • Scoring: The apparatus will automatically record the time it takes for the animal to withdraw its paw (paw withdrawal latency). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Collection: Repeat the measurement 3-5 times for each paw, with a sufficient interval between measurements.

  • Data Analysis: Compare the average paw withdrawal latency (in seconds) between the PcTx1-treated and vehicle-treated groups.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique allows for the direct measurement of ASIC1a currents and their inhibition by PcTx1 in isolated neurons.

Materials:

  • Dorsal Root Ganglion (DRG) neurons or other ASIC1a-expressing cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External and internal recording solutions

  • Perfusion system

  • PcTx1 solution

Procedure:

  • Cell Preparation: Culture DRG neurons or other suitable cells on coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill with internal solution. The pipette resistance should be 3-5 MΩ.

  • Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -60 mV.

  • ASIC1a Activation: Rapidly switch the perfusion to an acidic external solution (e.g., pH 6.0) to evoke an inward ASIC1a current.

  • PcTx1 Application: Perfuse the cell with the external solution containing the desired concentration of PcTx1 for a set duration.

  • Inhibition Measurement: After PcTx1 application, again switch to the acidic solution to evoke the ASIC1a current and measure the degree of inhibition.

  • Data Analysis: Compare the peak amplitude of the acid-evoked current before and after PcTx1 application to determine the percentage of inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of this compound in a neuropathic pain model.

Experimental_Workflow cluster_0 Pre-clinical Pain Model Development cluster_1 Treatment and Assessment cluster_2 Data Analysis and Interpretation A Induce Neuropathic Pain (e.g., Chronic Constriction Injury) B Baseline Behavioral Testing (Von Frey, Hargreaves) A->B C Randomize Animals into Treatment Groups (Vehicle, PcTx1 doses) B->C D Intrathecal Administration of This compound or Vehicle C->D E Post-treatment Behavioral Testing (Time-course analysis) D->E F Quantify Paw Withdrawal Thresholds/Latencies E->F G Statistical Analysis (e.g., ANOVA, t-test) F->G H Determine Dose-Response Relationship and Analgesic Efficacy G->H

Caption: Workflow for assessing PcTx1 in a neuropathic pain model.

References

Application Notes and Protocols for Utilizing Psalmotoxin 1 in Ischemic Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of detrimental events leading to neuronal cell death and neurological deficits. A key player in this pathological process is the Acid-Sensing Ion Channel 1a (ASIC1a), which is activated by the acidic environment resulting from ischemic conditions. Psalmotoxin 1 (PcTx1), a peptide toxin isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and selective inhibitor of ASIC1a.[1] This property makes PcTx1 an invaluable tool for elucidating the mechanisms of ischemic neuronal injury and for exploring potential neuroprotective therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing this compound to study the mechanisms of ischemic stroke.

Mechanism of Action of this compound

PcTx1 exerts its inhibitory effect on ASIC1a through a unique mechanism. It acts as a gating modifier, increasing the apparent affinity of the channel for protons (H⁺).[1][2][3] This heightened sensitivity to H⁺ causes the ASIC1a channels to enter a desensitized state at physiological pH (7.4), rendering them unable to be activated by the subsequent acidosis that occurs during an ischemic event.[2][3][4] By preventing the opening of ASIC1a channels, PcTx1 blocks the influx of Ca²⁺, which is a major contributor to excitotoxicity and neuronal cell death in the ischemic brain.[5][6]

Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/Expression SystemReference
IC₅₀ for ASIC1a Inhibition ~0.9 nM-[5]
IC₅₀ for ASIC1a Inhibition 1.17 ± 0.11 nMXenopus oocytes[7]
IC₅₀ for ASIC1a Inhibition 1.98 ± 0.24 nM (iodinated form)Xenopus oocytes[7]
Kᵈ for ASIC1a Binding 3.7 nMXenopus oocytes[8]

Table 2: In Vivo Neuroprotective Effects of this compound in Rodent Models of Ischemic Stroke

Animal ModelPcTx1 Dose & Administration RouteTime of Administration Post-IschemiaKey FindingsReference
Mice (transient MCAO) 1 µM (50 µl), intranasal30 minutesReduced infarct volume by ~60%[8][9]
Rats (transient MCAO) 10 ng/kg, intracerebroventricular5 hoursSignificantly reduced brain injury[5][10]
Conscious Spontaneously Hypertensive Rats (ET-1 induced MCAO) 1 ng/kg, intracerebroventricular2 hoursMarkedly reduced cortical and striatal infarct volumes; improved neurological score and motor function[10][11]
Mice (30 min MCAO) 1 µM (50 µl), intranasal30 minutesInfarct volume reduced to 8.28 ± 2.7% from 20.94 ± 3.3% in vehicle[12]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of PcTx1 in mitigating ischemic neuronal injury.

G Ischemia Ischemic Stroke Acidosis Tissue Acidosis (↓ pH) Ischemia->Acidosis ASIC1a ASIC1a Channel Acidosis->ASIC1a Activation Ca_Influx Ca²⁺ Influx ASIC1a->Ca_Influx Opening Desensitization Increased H⁺ Affinity & Channel Desensitization ASIC1a->Desensitization Neuronal_Death Neuronal Cell Death Ca_Influx->Neuronal_Death Triggers Neuroprotection Neuroprotection PcTx1 This compound (PcTx1) PcTx1->ASIC1a Desensitization->Ca_Influx Inhibits

Caption: PcTx1 signaling in ischemic stroke.

Experimental Workflows

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of PcTx1 in an in vivo stroke model.

G cluster_preclinical In Vivo Stroke Model Workflow Animal_Model Animal Model Selection (e.g., C57BL/6 mice or SHR rats) MCAO Middle Cerebral Artery Occlusion (MCAO) - Intraluminal Suture Method - Endothelin-1 (ET-1) Infusion Animal_Model->MCAO PcTx1_Admin PcTx1 Administration - Intracerebroventricular (i.c.v.) - Intranasal MCAO->PcTx1_Admin Behavioral Neurological & Behavioral Assessment - Neurological Deficit Score (e.g., mNSS) - Motor Function Tests (e.g., rotarod, corner test) PcTx1_Admin->Behavioral Infarct Infarct Volume Measurement - TTC Staining - Histological Analysis Behavioral->Infarct Data_Analysis Data Analysis & Interpretation Infarct->Data_Analysis

Caption: In vivo experimental workflow.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the intraluminal suture method for transient MCAO.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with a rectal probe to maintain body temperature at 37°C

  • Surgical microscope

  • 6-0 nylon monofilament with a silicon-coated tip

  • Microvascular clips

  • Surgical instruments (scissors, forceps, etc.)

  • This compound (PcTx1) solution (e.g., 1 µM in saline)

  • Vehicle control (saline)

Procedure:

  • Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain normothermia.

  • Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA.

  • Introduce the silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA) origin (approximately 9-10 mm from the carotid bifurcation).

  • Maintain the occlusion for the desired duration (e.g., 30-60 minutes).

  • Administer PcTx1 or vehicle intranasally (e.g., 50 µl of 1 µM solution) at the designated time point (e.g., 30 minutes post-MCAO).[9][12]

  • For transient MCAO, withdraw the filament to allow reperfusion.

  • Suture the neck incision and allow the mouse to recover in a warm cage.

Assessment of Neurological Deficit

A modified Neurological Severity Score (mNSS) can be used to evaluate post-stroke neurological function. The scoring is typically performed at 24 hours and subsequent time points.

Scoring System (example components):

  • Motor Tests (0-6 points): Raising the mouse by the tail (flexion of forelimbs), placing the mouse on the floor (circling behavior).

  • Sensory Tests (0-2 points): Placing and proprioceptive tests.

  • Beam Balance Tests (0-6 points): Ability to balance on and traverse a narrow beam.

  • Reflexes and Abnormal Movements (0-4 points): Pinna reflex, corneal reflex, startle reflex, seizures.

A higher score indicates a more severe neurological deficit.

Measurement of Infarct Volume by TTC Staining

Materials:

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • 10% neutral buffered formalin

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At 24 hours post-MCAO, deeply anesthetize the mouse and euthanize by decapitation.

  • Carefully remove the brain and chill it in ice-cold saline for 5 minutes.

  • Place the brain in a mouse brain matrix and slice it into 1-2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.[11][13]

  • Fix the stained slices in 10% formalin.

  • Capture high-resolution images of the slices.

  • Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the infarct volume, often corrected for edema:

    • Corrected infarct area = (Area of contralateral hemisphere) - (Area of non-infarcted ipsilateral hemisphere).

    • Total infarct volume = Σ (Corrected infarct area × slice thickness).

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol simulates ischemic conditions in vitro.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Deoxygenated, glucose-free neurobasal medium or Earle's Balanced Salt Solution (EBSS)

  • Hypoxia chamber (95% N₂, 5% CO₂)

  • This compound (PcTx1)

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

Procedure:

  • Prepare primary neuronal cultures from embryonic rodents and culture for 7-10 days.

  • Replace the normal culture medium with deoxygenated, glucose-free medium.

  • Place the culture plates in a hypoxia chamber at 37°C for the desired duration (e.g., 60-90 minutes).

  • To test the effect of PcTx1, add the desired concentration of the toxin to the OGD medium at the beginning of the deprivation period.

  • After OGD, replace the medium with the original, normoxic, glucose-containing culture medium (reperfusion).

  • Return the cultures to the standard incubator (95% air, 5% CO₂) for 24 hours.

  • Assess cell viability using a standard assay.

Cell Viability Assay (MTT Assay)

Procedure:

  • After the 24-hour reperfusion period, add MTT solution (e.g., 0.5 mg/ml) to each well.

  • Incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Express cell viability as a percentage of the control (non-OGD treated) cultures.

Electrophysiology: Whole-Cell Patch-Clamp Recording of ASIC1a Currents

This protocol is for recording proton-gated currents in cells expressing ASIC1a.

Materials:

  • Cells expressing ASIC1a (e.g., CHO cells, primary neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

  • Borosilicate glass pipettes (3-5 MΩ)

  • Internal (pipette) solution (e.g., K-gluconate based)

  • External solution with varying pH (e.g., pH 7.4 for baseline, pH 6.0 for activation)

  • This compound (PcTx1)

Procedure:

  • Establish a whole-cell patch-clamp configuration on a cell expressing ASIC1a.

  • Hold the cell at a membrane potential of -60 mV.

  • Perfuse the cell with the external solution at pH 7.4.

  • Rapidly switch the perfusion to the acidic external solution (e.g., pH 6.0) to evoke an inward ASIC1a current.

  • To test the effect of PcTx1, pre-incubate the cell with the desired concentration of PcTx1 in the pH 7.4 solution for a few minutes before the acidic challenge.

  • Record the peak amplitude of the acid-evoked current in the presence and absence of PcTx1.

  • The inhibition of the current amplitude by PcTx1 can be quantified.

Conclusion

This compound is a powerful and specific tool for investigating the role of ASIC1a in the pathophysiology of ischemic stroke. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of ischemic neuronal damage and for the preclinical evaluation of ASIC1a-targeted neuroprotective strategies. Careful adherence to these detailed methodologies will facilitate the generation of robust and reproducible data in this critical area of research.

References

Application Notes: Dosing Considerations for Psalmotoxin 1 (PcTx1) in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] It is a potent and highly selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems.[1][2] ASICs are implicated in a variety of physiological and pathological processes, including pain perception, synaptic plasticity, fear, and neuronal injury following ischemia.[3][4]

The primary mechanism of action of PcTx1 involves binding to the extracellular domain of the ASIC1a channel.[1] This binding increases the channel's apparent affinity for H+, which shifts the channel into a desensitized (non-conducting) state at a normal physiological pH of 7.4.[1][3][5] This unique modulatory action, rather than a direct pore block, makes PcTx1 a valuable pharmacological tool for investigating the role of ASIC1a in various disease models. Its demonstrated efficacy in rodent models of stroke, pain, and cancer has highlighted its therapeutic potential.[6][7][8]

Mechanism of Action: PcTx1 Inhibition of ASIC1a

PcTx1 selectively targets the homomeric ASIC1a channel.[2] Under normal physiological conditions (pH 7.4), a small fraction of ASIC1a channels may be activated by slight pH fluctuations. However, upon binding, PcTx1 stabilizes the desensitized state of the channel, rendering it unresponsive to activating proton signals that accompany pathological conditions like ischemic stroke or inflammation. This targeted inhibition has been shown to be neuroprotective and analgesic in various animal models.[6][9]

PcTx1_Mechanism cluster_channel ASIC1a Channel States Closed Closed State (Resting, pH 7.4) Open Open State (Ion Influx) Closed->Open Gating Desensitized Desensitized State (Non-conducting) Closed->Desensitized Shifts Equilibrium (Chronic Desensitization) Open->Desensitized Inactivation Protons Extracellular Protons (H+) (e.g., from Acidosis) Protons->Closed Binds PcTx1 This compound (PcTx1) PcTx1->Closed Binds & Increases H+ Affinity MCAO_Workflow A 1. Animal Preparation (e.g., Male SHR, Anesthesia) B 2. Middle Cerebral Artery Occlusion (MCAO) (Suture method, 30-60 min) A->B C 3. PcTx1 Administration (i.c.v. or intranasal at specified time post-MCAO) B->C D 4. Reperfusion (Suture withdrawal) C->D E 5. Neurological & Behavioral Assessment (e.g., Motor function tests at 24, 48, 72h) D->E F 6. Endpoint (e.g., 72h post-stroke) E->F G 7. Brain Tissue Analysis (TTC staining for infarct volume, Caspase-3 for apoptosis) F->G Pain_Workflow A 1. Animal Acclimation (Acclimate to testing environment) B 2. PcTx1 Pre-treatment (Administer PcTx1 via i.t. or i.c.v. route) A->B C 3. Induction of Nociception (e.g., Intraplantar injection of formalin or acetic acid) B->C D 4. Behavioral Observation (Record nocifensive behaviors like licking, flinching, writhing) C->D E 5. Data Analysis (Quantify duration of behaviors in Phase I and Phase II) D->E

References

Application Notes and Protocols: Chemical Synthesis of Psalmotoxin 1 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of Psalmotoxin 1 (PcTx1) and its analogs. PcTx1, a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2] This property makes it a valuable research tool and a potential therapeutic lead for conditions such as pain, ischemic stroke, and depression.[3]

Introduction

This compound is characterized by an inhibitor cystine knot (ICK) motif, which consists of a compact core cross-linked by three disulfide bridges (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33).[1][2] It exerts its inhibitory effect on ASIC1a by increasing the channel's apparent affinity for protons, thereby shifting it into a desensitized state at physiological pH.[4][5][6] The selective blockade of ASIC1a by PcTx1 has been shown to have analgesic effects and to be neuroprotective in models of ischemic stroke.[2][3]

The chemical synthesis of PcTx1 and its analogs is crucial for structure-activity relationship (SAR) studies, enabling the development of more potent and selective ASIC1a modulators with improved therapeutic profiles. Solid-phase peptide synthesis (SPPS) is a widely used method for obtaining PcTx1 and its derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data for synthetic this compound.

ParameterValueReference
Molecular Weight 4690.82 Da[2]
Amino Acid Sequence Glu-Asp-Cys-Ile-Pro-Lys-Trp-Lys-Gly-Cys-Val-Asn-Arg-His-Gly-Asp-Cys-Cys-Glu-Gly-Leu-Glu-Cys-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys-Val-Pro-Lys-Thr-Pro-Lys-Thr-OH[2]
IC50 for human ASIC1a ~1 nM[2]
Kd for ASIC1a 3.7 nM[5][7]
Purity (Synthetic) >98%[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of PcTx1 using a standard Fmoc/tBu strategy.

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Thr(tBu)-Wang resin. The substitution level should be between 0.3 and 0.8 mmol/g.

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by a wash with dimethylformamide (DMF).

2. Amino Acid Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes. Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a 3.95-fold molar excess of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a 6-fold molar excess of DIPEA (N,N-diisopropylethylamine) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).

3. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Dissolve the crude peptide in 50% acetonitrile/water containing 0.1% TFA.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a linear gradient of 10-60% acetonitrile in water (both containing 0.1% TFA) over 60 minutes.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the desired peptide, confirm the mass by mass spectrometry, and lyophilize.

5. Oxidative Folding:

  • Dissolve the purified linear peptide in a folding buffer (e.g., 0.1 M Tris-HCl, 0.2 M NaCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione, pH 8.0) at a low peptide concentration (0.05-0.1 mg/mL).

  • Stir the solution gently at 4°C for 24-48 hours.

  • Monitor the folding by RP-HPLC. The correctly folded peptide will have a shorter retention time than the linear or misfolded species.

  • Purify the folded peptide by RP-HPLC using the same conditions as in the initial purification.

  • Confirm the final product's purity and identity by analytical HPLC and mass spectrometry.

Protocol 2: Synthesis of a PcTx1 Analog (e.g., Alanine Scan)

To synthesize an analog, such as replacing a specific amino acid with alanine, follow Protocol 1 with the following modification:

  • In the corresponding coupling cycle, substitute the original Fmoc-protected amino acid with Fmoc-Ala-OH.

  • All other steps remain the same. This allows for the systematic evaluation of the contribution of each amino acid residue to the peptide's activity.

Protocol 3: Biological Activity Assay - Electrophysiology

This protocol describes the assessment of the inhibitory activity of synthetic PcTx1 and its analogs on ASIC1a channels expressed in Xenopus laevis oocytes using two-electrode voltage clamp.

1. Oocyte Preparation:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding human ASIC1a.

  • Incubate the oocytes for 2-4 days at 18°C.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Clamp the oocyte membrane potential at -60 mV.

  • Elicit ASIC1a currents by rapidly changing the pH of the perfusion solution from 7.4 to an activating pH (e.g., pH 6.0) for 5-10 seconds.

  • Establish a stable baseline current by repeatedly applying the acidic solution.

3. Toxin Application and Data Analysis:

  • To determine the IC50, apply varying concentrations of the synthetic peptide to the oocyte for 2-5 minutes at the holding pH of 7.4 before the acid challenge.

  • Measure the peak current amplitude in the presence of the peptide and normalize it to the control current amplitude recorded before peptide application.

  • Plot the normalized current as a function of the peptide concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of PcTx1 Action

PcTx1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound (PcTx1) ASIC1a ASIC1a Channel (Closed State, pH 7.4) PcTx1->ASIC1a Binds to Channel Protons H+ ASIC1a_desensitized ASIC1a Channel (Desensitized State) ASIC1a->ASIC1a_desensitized Increases H+ affinity No_Na_Influx Block of Na+ Influx ASIC1a_desensitized->No_Na_Influx Inhibits Channel Opening Neuron Neuron No_Na_Influx->Neuron Reduces Neuronal Excitability Analgesia Analgesia / Neuroprotection Neuron->Analgesia Leads to

Caption: Mechanism of this compound (PcTx1) inhibition of the ASIC1a channel.

Experimental Workflow for PcTx1 Synthesis and Characterization

PcTx1_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Assay SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Purification Crude Peptide Purification (RP-HPLC) Cleavage->Crude_Purification Folding Oxidative Folding Crude_Purification->Folding Final_Purification Final Purification (RP-HPLC) Folding->Final_Purification MS Mass Spectrometry (MS) Final_Purification->MS Analytical_HPLC Analytical HPLC Final_Purification->Analytical_HPLC Electrophysiology Electrophysiology (Two-Electrode Voltage Clamp) Final_Purification->Electrophysiology IC50 IC50 Determination Electrophysiology->IC50

Caption: Workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols for Labeling Psalmotoxin 1 in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a key player in pain perception, ischemic neurodegeneration, and other neurological processes.[1][3][4] PcTx1 exerts its inhibitory effect by increasing the apparent proton affinity of the channel, which stabilizes a desensitized state.[1][5][6] The high affinity and selectivity of PcTx1 for ASIC1a make it an invaluable molecular tool for studying the channel's function and a potential starting point for the development of novel therapeutics.[2][3]

To facilitate its use in various binding assays for screening and characterization of new ASIC1a modulators, PcTx1 can be labeled with a variety of tags, including radioisotopes, fluorescent dyes, and biotin. This document provides detailed protocols for the labeling of PcTx1 and its application in binding assays.

Choosing the Right Label for Your Assay

The choice of label for PcTx1 depends on the specific application, the required sensitivity, and the available equipment.

Label TypeCommon ApplicationsAdvantagesDisadvantages
Radiolabel Saturation binding assays, Competition binding assays, AutoradiographyHigh sensitivity, Low background, Well-established methodsRequires specialized facilities and handling procedures, Generates radioactive waste, Can alter ligand properties
Fluorescent Label Fluorescence polarization (FP) assays, Förster resonance energy transfer (FRET) assays, High-content screening (HCS), Cellular imagingNon-radioactive, High-throughput potential, Multiplexing capabilitiesPotential for photobleaching, Can cause steric hindrance, Background fluorescence from compounds or cells
Biotin Pull-down assays, Surface plasmon resonance (SPR), Enzyme-linked immunosorbent assays (ELISAs)Strong and specific interaction with streptavidin, Versatile for various assay formats, StableIndirect detection required, Potential for endogenous biotin interference

Signaling Pathway of PcTx1 Inhibition of ASIC1a

The following diagram illustrates the mechanism of PcTx1 binding to the ASIC1a channel and its subsequent inhibition.

PcTx1 This compound (PcTx1) ASIC1a_bound PcTx1-ASIC1a Complex PcTx1->ASIC1a_bound Binds to extracellular domain ASIC1a_closed ASIC1a (Closed State) at resting pH (7.4) ASIC1a_closed->ASIC1a_bound ASIC1a_desensitized ASIC1a (Desensitized State) Channel Inactivated ASIC1a_bound->ASIC1a_desensitized Stabilization of desensitized state Protons H+ Protons->ASIC1a_bound Increased apparent H+ affinity

Caption: Mechanism of this compound (PcTx1) inhibition of the ASIC1a ion channel.

Experimental Protocols

Protocol 1: Radiolabeling of PcTx1 with Iodine-125

This protocol is based on the method described by Salinas et al. (2006) for the radioiodination of a PcTx1 variant.[5] A tyrosine residue is required for iodination. If the native peptide does not contain one, a variant with an N-terminal tyrosine can be produced.[5]

Materials:

  • PcTx1 with a tyrosine residue (e.g., PcTx1YN)

  • 125I-Na (in NaOH solution)

  • Chloramine-T

  • Sodium metabisulfite

  • Sephadex G-25 column

  • Bovine serum albumin (BSA)

  • Phosphate buffer (pH 7.5)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation:

    • Equilibrate a Sephadex G-25 column with 0.1% BSA in 0.1 M phosphate buffer.

    • Prepare fresh solutions of Chloramine-T (1 mg/mL in phosphate buffer) and sodium metabisulfite (2 mg/mL in phosphate buffer).

  • Iodination Reaction:

    • In a shielded fume hood, combine the following in a microcentrifuge tube:

      • 5 µg of PcTx1YN in 10 µL of phosphate buffer.

      • 1 mCi of 125I-Na.

      • 10 µL of Chloramine-T solution.

    • Incubate for 60 seconds at room temperature with gentle tapping.

    • Quench the reaction by adding 20 µL of sodium metabisulfite solution.

  • Purification:

    • Immediately apply the reaction mixture to the pre-equilibrated Sephadex G-25 column.

    • Elute with 0.1% BSA in 0.1 M phosphate buffer and collect 0.5 mL fractions.

    • Identify the fractions containing the radiolabeled peptide using a gamma counter. The labeled peptide will elute in the void volume.

  • Characterization:

    • Determine the specific activity of the 125I-PcTx1 by measuring the radioactivity and the peptide concentration (e.g., by UV absorbance at 280 nm if the extinction coefficient is known).

    • Assess the purity of the labeled peptide by analytical HPLC with a radioactivity detector.

Protocol 2: Fluorescent Labeling of PcTx1

This protocol describes a general method for labeling the primary amines (N-terminus or lysine side chains) of PcTx1 with an amine-reactive fluorescent dye.

Materials:

  • This compound (PcTx1)

  • Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of fluorescein, rhodamine, or cyanine dyes)

  • Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or reversed-phase HPLC

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Peptide and Dye Preparation:

    • Dissolve PcTx1 in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the fluorescent dye solution to the peptide solution at a molar ratio of 5:1 to 10:1 (dye:peptide).

    • Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.

  • Purification:

    • Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS (pH 7.4) or by using reversed-phase HPLC.

    • Monitor the elution by absorbance at the dye's excitation wavelength and at 280 nm for the peptide.

  • Characterization:

    • Confirm the successful labeling by measuring the absorbance spectrum of the purified product. You should observe peaks corresponding to both the peptide and the fluorescent dye.

    • Determine the degree of labeling by comparing the absorbance of the dye to that of the peptide.

    • Verify the biological activity of the labeled PcTx1 using a functional assay (e.g., electrophysiology) to ensure that the label does not interfere with its binding to ASIC1a.

Protocol 3: Biotinylation of PcTx1

This protocol outlines the biotinylation of PcTx1 using an NHS-ester of biotin.

Materials:

  • This compound (PcTx1)

  • NHS-Biotin

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 1 kDa MWCO) or size-exclusion chromatography column

Procedure:

  • Reagent Preparation:

    • Dissolve PcTx1 in PBS (pH 7.4) to a concentration of 1-2 mg/mL.

    • Prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO.

  • Biotinylation Reaction:

    • Add the NHS-Biotin stock solution to the PcTx1 solution to achieve a 20-fold molar excess of the biotin reagent.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted biotin by dialysis against PBS at 4°C overnight with several buffer changes, or by using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Confirm biotinylation using a dot blot with streptavidin-HRP or by mass spectrometry to observe the mass shift.

    • Assess the biological activity of the biotinylated PcTx1 to ensure its binding to ASIC1a is retained.

Binding Assay Protocols

Radioligand Binding Assay (Saturation and Competition)

This protocol is adapted from the methods used for 125I-PcTx1YN binding to ASIC1a-expressing cells or brain membranes.[5]

Materials:

  • Cell lysates or brain membranes expressing ASIC1a

  • 125I-PcTx1 (radiolabeled ligand)

  • Unlabeled PcTx1 (competitor)

  • Binding buffer: 20 mM HEPES (pH 7.25), 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 0.1% BSA

  • Wash buffer: Binding buffer at pH 7.0

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethylenimine

  • Scintillation cocktail and scintillation counter

Experimental Workflow:

cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis prep_ligand Prepare Radiolabeled and Unlabeled PcTx1 incubation Incubate Membranes with Ligands (45-60 min at Room Temp) prep_ligand->incubation prep_membrane Prepare ASIC1a-containing Membranes/Lysates prep_membrane->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing counting Measure Radioactivity of Filters washing->counting analysis Data Analysis (Kd, Bmax, IC50) counting->analysis

Caption: Workflow for a radioligand binding assay with labeled this compound.

Procedure:

  • Saturation Binding:

    • In a series of tubes, add a constant amount of membrane preparation (e.g., 50-100 µg of protein).

    • Add increasing concentrations of 125I-PcTx1 (e.g., 10 pM to 5 nM).

    • For each concentration, prepare a parallel tube containing a high concentration of unlabeled PcTx1 (e.g., 1 µM) to determine non-specific binding.

    • Bring the final volume to 200 µL with binding buffer.

    • Incubate for 45-60 minutes at room temperature.

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters, followed by washing with cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the Kd and Bmax.

  • Competition Binding:

    • In a series of tubes, add the membrane preparation, a constant concentration of 125I-PcTx1 (close to its Kd value), and increasing concentrations of the unlabeled competitor (e.g., unlabeled PcTx1 or a test compound).

    • Follow the incubation, filtration, and counting steps as for the saturation assay.

    • Analyze the data to determine the IC50 of the competitor.

Pull-Down Assay with Biotinylated PcTx1

This assay is designed to identify or confirm the interaction of PcTx1 with ASIC1a from a complex protein mixture.

Materials:

  • Biotinylated PcTx1

  • Cell lysate containing ASIC1a

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads with lysis buffer to remove preservatives.

  • Bait Immobilization:

    • Incubate the washed beads with an excess of biotinylated PcTx1 for 1 hour at 4°C with gentle rotation to immobilize the "bait".

    • Wash the beads with lysis buffer to remove unbound biotinylated PcTx1.

  • Protein Binding:

    • Add the cell lysate to the beads with the immobilized biotinylated PcTx1.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • As a negative control, use beads without biotinylated PcTx1 or with an irrelevant biotinylated peptide.

  • Washing:

    • Wash the beads extensively with wash buffer (3-5 times) to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for ASIC1a.

Quantitative Data Summary

The following table summarizes binding data for PcTx1 with ASIC1a, derived from radioligand binding studies.[5]

ParameterValueCell/Tissue TypeAssay TypeReference
Kd 213 ± 35 pMASIC1a-expressing CHO cell lysatesSaturation Binding (125I-PcTx1YN)[5]
Kd 371 ± 48 pMRat brain membranesSaturation Binding (125I-PcTx1YN)[5]
Bmax 36.9 ± 3.2 fmol/mg proteinASIC1a-expressing CHO cell lysatesSaturation Binding (125I-PcTx1YN)[5]
Bmax 49.5 ± 10.2 fmol/mg proteinRat brain membranesSaturation Binding (125I-PcTx1YN)[5]
IC50 128 ± 7 pMASIC1a-expressing CHO cell lysatesCompetition Binding (unlabeled PcTx1 vs. 125I-PcTx1YN)[5]
IC50 149 ± 25 pMRat brain membranesCompetition Binding (unlabeled PcTx1 vs. 125I-PcTx1YN)[5]
IC50 0.9 nM-Electrophysiology[4]
IC50 1.17 ± 0.11 nMXenopus oocytes expressing ASIC1aElectrophysiology[5]

References

Troubleshooting & Optimization

Psalmotoxin 1 (PcTx1) Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Psalmotoxin 1 (PcTx1). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of PcTx1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

A1: Lyophilized this compound is stable when stored under the proper conditions. For long-term storage, it is recommended to keep the lyophilized powder at -20°C or -80°C.[1][2][3] Some suppliers suggest that storage at -80°C can maintain stability for up to two years.[2] To prevent degradation from moisture, it is crucial to store the vial in a desiccated environment.[1] Additionally, protecting the product from light is recommended.[1]

Q2: What is the recommended procedure for reconstituting this compound?

A2: this compound is soluble in water.[4] To reconstitute, use sterile, high-purity water to the desired concentration. For example, it is soluble up to 2 mg/ml in water.[4] Gently vortex or pipette to dissolve the powder completely. Avoid vigorous shaking, as this can cause aggregation or denaturation of the peptide.

Q3: How should I store this compound solutions?

A3: It is highly recommended to prepare this compound solutions fresh for immediate use on the same day.[4] If storage of the solution is necessary, it can be stored at -20°C for up to one month.[2][4] To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is best practice to aliquot the stock solution into single-use volumes before freezing.[5]

Q4: Can I store this compound solutions at 4°C?

A4: Storing this compound solutions at 4°C is not recommended for extended periods. For short-term storage (a few hours), it may be acceptable, but for any longer duration, freezing at -20°C is the advised method to maintain potency.

Q5: Is this compound stable at room temperature?

A5: While some suppliers indicate that this compound is stable for ambient temperature shipping, this is for short durations.[4] For long-term storage and to ensure optimal activity, adhering to the recommended storage at -20°C or -80°C is critical.[1][2][3]

Summary of Storage Conditions

FormTemperatureDurationAdditional Notes
Lyophilized Powder -20°CLong-termStore desiccated and protected from light.[1]
-80°CUp to 2 years[2]Store desiccated and protected from light.[2]
Reconstituted Solution -20°CUp to 1 month[2][4]Aliquot to avoid repeated freeze-thaw cycles.[5]
Room TemperatureNot RecommendedPrepare fresh and use the same day if possible.[4]

Troubleshooting Guide

Issue: I am observing a loss of this compound activity in my experiments.

This could be due to several factors related to the stability of the peptide. Follow this troubleshooting workflow to identify the potential cause:

This compound Troubleshooting Workflow start Start: Loss of PcTx1 Activity storage_check Check Storage Conditions - Lyophilized at -20°C/-80°C? - Solution aliquoted and at -20°C? start->storage_check First, verify... handling_check Review Handling Procedures - Repeated freeze-thaw cycles? - Exposure to light/moisture? storage_check->handling_check Correct improper_storage Potential Issue: Improper Storage storage_check->improper_storage Incorrect experimental_check Evaluate Experimental Setup - pH of buffer? - Presence of proteases? - Adsorption to surfaces? handling_check->experimental_check Correct improper_handling Potential Issue: Improper Handling handling_check->improper_handling Incorrect experimental_issue Potential Issue: Experimental Conditions experimental_check->experimental_issue Potential Issues Identified solution_storage Action: Store lyophilized toxin at -20°C or -80°C. Use fresh solutions or store aliquots at -20°C for up to one month. improper_storage->solution_storage solution_handling Action: Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and moisture. improper_handling->solution_handling solution_experimental Action: Maintain neutral pH. Use protease inhibitors if necessary. Consider using low-adsorption labware. experimental_issue->solution_experimental

Caption: Troubleshooting workflow for loss of this compound activity.

Q: My this compound solution appears cloudy or has precipitates. What should I do?

A: Cloudiness or precipitation can indicate several issues:

  • Aggregation: Peptides can aggregate, especially at high concentrations or after improper storage.[1] Before use, ensure the solution is equilibrated to room temperature.[4] If precipitates are visible, gentle warming and vortexing may help to redissolve them. However, if the precipitate persists, the peptide may be irreversibly aggregated, and it is advisable to use a fresh vial.

  • Contamination: The solution may have been contaminated. Always use sterile water and handle it under aseptic conditions.

  • Buffer Incompatibility: While this compound is soluble in water, certain buffer components at specific pH values could potentially reduce its solubility.

Q: I suspect my this compound is degrading. What are the common chemical degradation pathways for peptides like this compound?

A: Peptides can degrade through several chemical pathways. While specific data for this compound is limited, general peptide degradation mechanisms include:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic pH.[1][6]

  • Oxidation: Residues such as Methionine (Met) and Cysteine (Cys) are susceptible to oxidation.[1] this compound contains Cysteine residues that form disulfide bridges, which are crucial for its structure and function. Disruption of these bonds can lead to loss of activity.

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, which alters the peptide's charge and structure.[1]

  • Disulfide Bond Scrambling: Incorrect formation or rearrangement of disulfide bonds can lead to inactive conformations.

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

Objective: To quantify the percentage of intact this compound over time under specific storage or experimental conditions.

Materials:

  • This compound (lyophilized)

  • High-purity water (HPLC grade)

  • Appropriate buffers for the conditions to be tested (e.g., PBS at different pH values)

  • Reverse-phase HPLC system with a C18 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Low-adsorption microcentrifuge tubes

Methodology:

  • Preparation of Stock Solution:

    • Reconstitute a fresh vial of lyophilized this compound in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Incubation under Test Conditions:

    • Dilute the stock solution into the desired test buffers (e.g., PBS pH 5, 7.4, and 9) or at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Prepare a control sample stored at -80°C (time point zero).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test condition.

    • Immediately quench any potential enzymatic activity if testing in biological matrices (e.g., by adding a strong acid like TFA).

    • Store the samples at -80°C until HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the samples.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the time point zero sample.

    • Calculate the peak area of the intact peptide at each time point.

    • Determine the percentage of remaining intact this compound relative to the time zero sample.

    • Plot the percentage of intact peptide versus time to determine the stability profile.

HPLC Stability Assay Workflow start Start: Assess PcTx1 Stability reconstitute 1. Reconstitute Lyophilized PcTx1 in High-Purity Water start->reconstitute incubate 2. Incubate under Test Conditions (e.g., different pH, temperature) reconstitute->incubate sample 3. Collect Samples at Defined Time Points incubate->sample quench 4. Quench Reaction (if needed) and Store at -80°C sample->quench hplc 5. Analyze Samples by Reverse-Phase HPLC quench->hplc analyze 6. Quantify Peak Area of Intact PcTx1 hplc->analyze plot 7. Plot % Intact PcTx1 vs. Time to Determine Stability analyze->plot end End: Stability Profile Generated plot->end

Caption: Experimental workflow for assessing this compound stability via HPLC.

References

Technical Support Center: Optimizing Psalmotoxin 1 (PcTx1) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Psalmotoxin 1 (PcTx1) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (PcTx1)?

A1: this compound is a potent and selective blocker of the Acid-Sensing Ion Channel 1a (ASIC1a).[1][2] Its primary mechanism involves increasing the apparent affinity of ASIC1a for protons (H+).[3][4][5] This heightened sensitivity to protons causes the channel to enter a desensitized (non-conducting) state at a physiological resting pH of 7.4.[1][3]

Q2: What is the typical working concentration for PcTx1 in in vitro assays?

A2: The optimal concentration of PcTx1 is assay-dependent. However, a good starting point is the half-maximal inhibitory concentration (IC50), which is in the low nanomolar range, typically between 0.9 nM and 3.7 nM for ASIC1a.[2][6] For complete channel blockade, a concentration of 30 nM is frequently used in electrophysiology experiments.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: Is PcTx1 selective for a specific ion channel?

A3: Yes, PcTx1 is highly selective for homomeric ASIC1a channels.[2][7] It shows no significant effect on ASIC1b, ASIC2a, ASIC3, heteromeric ASIC channels, or other ion channels like ENaC and various potassium channels (Kv2.1/2.2/4.2/4.3) at concentrations up to 100 nM. Interestingly, while it doesn't inhibit ASIC1b, it can promote its opening.[1][8]

Q4: How does pH affect the activity of PcTx1?

A4: The activity of PcTx1 is highly dependent on the conditioning pH of the experimental buffer. Its inhibitory effect on ASIC1a is more potent at a more acidic pH.[9] Conversely, at a more alkaline conditioning pH (e.g., pH > 7.75), the inhibitory effect is reduced, and it may even potentiate ASIC1a currents.[3][9]

Q5: What is the solubility and how should I prepare PcTx1 solutions?

A5: PcTx1 is a peptide and is generally soluble in water or saline buffers.[2] For hydrophobic peptides, dissolving in a small amount of an organic solvent like acetonitrile or methanol, or even DMSO, followed by dilution in the desired aqueous buffer is a common practice.[10] To prevent the peptide from adsorbing to plasticware, it is recommended to supplement solutions containing PcTx1 with a carrier protein like 0.05% Bovine Serum Albumin (BSA).[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect of PcTx1 observed. Suboptimal PcTx1 Concentration: The concentration may be too low for your specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a range from 1 nM to 100 nM.
Incorrect pH of the buffer: PcTx1's inhibitory activity is pH-dependent and is reduced at alkaline pH.Ensure your conditioning buffer pH is at or slightly below physiological pH (e.g., 7.4) to favor the desensitized state.
Degradation of PcTx1: Improper storage or handling may have led to peptide degradation.Store PcTx1 lyophilized at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Presence of heteromeric ASIC channels: Your cells may express heteromeric ASIC channels (e.g., ASIC1a/ASIC2a), which are not potently blocked by PcTx1.[2]Verify the specific ASIC subunits expressed in your cell line using techniques like qPCR or Western blotting.
High variability between experimental replicates. Adsorption of PcTx1 to labware: Peptides can stick to plastic surfaces, leading to inconsistent effective concentrations.Add a carrier protein, such as 0.05% BSA, to your PcTx1 solutions to minimize non-specific binding.[3][4]
Inconsistent pH across experiments: Small variations in buffer pH can significantly impact PcTx1 activity.Prepare fresh buffers for each experiment and meticulously check the pH.
Unexpected potentiation of current. Alkaline conditioning pH: At higher pH (e.g., > 7.75), PcTx1 can potentiate ASIC1a currents.[3][9]Carefully check and adjust the pH of your conditioning solution to the desired range for inhibition (typically pH 7.4).
Presence of ASIC1b: PcTx1 can act as an agonist on ASIC1b channels.[1][8]Confirm the absence of ASIC1b expression in your experimental system if inhibition is the desired outcome.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for ASIC1a Inhibition

This protocol is designed to measure the inhibitory effect of PcTx1 on proton-gated currents in cells expressing ASIC1a.

Materials:

  • Cells expressing homomeric ASIC1a channels (e.g., HEK293 or CHO cells)

  • External (bath) solution: 140 mM NaCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 10 mM HEPES; pH adjusted to 7.4.

  • Internal (pipette) solution: As appropriate for the specific cell type and recording conditions.

  • Acidic test solution: External solution with HEPES replaced by MES buffer, pH adjusted to 6.0.

  • PcTx1 stock solution (e.g., 1 µM in water with 0.1% BSA).

Procedure:

  • Culture cells expressing ASIC1a on glass coverslips.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a holding potential of -70 mV.

  • Record baseline proton-gated currents by briefly perfusing the cell with the acidic test solution (pH 6.0) from the conditioning pH of 7.4.

  • Wash the cell with the external solution until the current returns to baseline.

  • Prepare different concentrations of PcTx1 in the external solution (e.g., 1 nM, 3 nM, 10 nM, 30 nM).

  • Apply the PcTx1 solution for a pre-incubation period (e.g., 120 seconds).

  • While still in the presence of PcTx1, evoke the current again using the acidic test solution.

  • Measure the peak current amplitude and compare it to the baseline to determine the percentage of inhibition.

  • To assess recovery, wash out the PcTx1 with the external solution and periodically apply the acidic test solution until the current amplitude returns to the pre-PcTx1 baseline.

Cell Viability Assay (e.g., MTT Assay)

This protocol can be used to assess the effect of PcTx1 on the viability of cells where ASIC1a activation is linked to cell death (e.g., in models of ischemia).

Materials:

  • Cell line of interest cultured in 96-well plates.

  • Cell culture medium.

  • Acidic medium (to induce ASIC1a-mediated cell death).

  • PcTx1.

  • MTT reagent.

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of PcTx1 in fresh culture medium for a specified duration (e.g., 1-2 hours).

  • Replace the medium with an acidic medium (e.g., pH 6.0) to induce acidosis, keeping the PcTx1 concentrations consistent in the treatment groups.

  • Include appropriate controls: untreated cells in normal medium, cells in acidic medium without PcTx1.

  • Incubate for the desired time to induce cell death (e.g., 4-24 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Visualizations

PcTx1_Mechanism_of_Action cluster_channel ASIC1a Channel State cluster_ligand Ligands Closed Closed State (pH 7.4) Open Open/Active State (pH < 7.0) Closed->Open Increased H+ Desensitized Desensitized State Closed->Desensitized Increased H+ Affinity (Shifts Equilibrium) Open->Desensitized Sustained H+ Protons H+ Protons->Closed Low Concentration PcTx1 PcTx1 PcTx1->Closed Binds to Channel

Caption: Mechanism of PcTx1 action on ASIC1a.

experimental_workflow start Start: Prepare Cells Expressing ASIC1a dose_response Determine Optimal PcTx1 Concentration (Dose-Response Curve) start->dose_response pre_incubation Pre-incubate Cells with PcTx1 dose_response->pre_incubation assay Perform In Vitro Assay (e.g., Electrophysiology, Cell Viability) pre_incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End: Interpret Results data_analysis->end

Caption: General experimental workflow for using PcTx1.

troubleshooting_logic start Problem: No/Low PcTx1 Activity check_conc Is Concentration Optimal? (Check Dose-Response) start->check_conc No check_ph Is Buffer pH Correct? (Should be ~7.4 for inhibition) check_conc->check_ph Yes solution Solution Found check_conc->solution Yes check_reagent Is PcTx1 Reagent Intact? (Proper Storage/Handling) check_ph->check_reagent Yes check_ph->solution No check_target Is the Target Homomeric ASIC1a? check_reagent->check_target Yes check_reagent->solution No check_target->solution Yes no_solution Consult Further Literature/ Technical Support check_target->no_solution No

Caption: Troubleshooting logic for PcTx1 experiments.

References

Technical Support Center: Psalmotoxin 1 (PcTx1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Psalmotoxin 1 (PcTx1). This resource is intended for researchers, scientists, and drug development professionals using PcTx1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound (PcTx1)?

A1: The primary molecular target of this compound (PcTx1) is the homomeric acid-sensing ion channel 1a (ASIC1a).[1][2][3] PcTx1 is a potent and selective blocker of this channel, with a reported IC50 value of approximately 0.9 nM.[2][4][5]

Q2: How does PcTx1 inhibit ASIC1a channels?

A2: PcTx1 inhibits ASIC1a through a unique mechanism. Instead of physically blocking the ion pore, it increases the channel's apparent affinity for protons (H+).[6][7] This heightened sensitivity to H+ causes the channel to enter a desensitized state at a normal resting pH (around 7.4), thus inhibiting its function.[1][6][7]

Q3: Does PcTx1 have any known off-target effects?

A3: While PcTx1 is highly selective for ASIC1a, some interactions with other channels have been reported, particularly at higher concentrations. It has been shown to interact with the splice variant ASIC1b, although this interaction facilitates channel opening rather than causing inhibition.[8][9] There are conflicting reports regarding its effect on other ASIC subtypes like ASIC2a and ASIC3, with some studies indicating a much lower potency (IC50 ~50 nM)[4] and others reporting no effect at concentrations up to 100 nM.[2] It is generally considered to have no significant effect on heteromeric ASIC channels containing the ASIC1a subunit, ENaC, or various voltage-gated potassium (Kv) channels.[2][3]

Q4: What is the structural classification of PcTx1?

A4: PcTx1 belongs to the inhibitor cystine knot (ICK) family of peptides.[1] Many other venom-derived toxins that act on ion channels share this structural motif.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with PcTx1, potentially due to its known interactions and mechanism of action.

Observed Problem Potential Cause Recommended Action
Unexpected increase in cation conductance at slightly acidic pH. You may be working with a system expressing the ASIC1b splice variant. PcTx1 has been shown to act as an agonist on ASIC1b, promoting its opening.[8][9]1. Verify the specific ASIC1 splice variants expressed in your experimental system using techniques like RT-PCR or Western blotting. 2. If ASIC1b is present, consider using a different pharmacological tool or a knockout/knockdown approach to isolate the effects on ASIC1a.
Variability in the inhibitory effect of PcTx1 at the same concentration. The inhibitory action of PcTx1 on ASIC1a is pH-dependent.[6] Small fluctuations in the pH of your experimental buffer can alter the toxin's apparent potency.1. Ensure precise and consistent pH control of all solutions. 2. Measure the pH of your buffers immediately before each experiment. 3. Consider performing a pH titration curve in the presence of PcTx1 to characterize this dependency in your system.
Lack of inhibition in a system expected to express ASIC1a. The ASIC1a subunit may be part of a heteromeric channel complex. PcTx1 is reported to be ineffective at blocking heteromeric ASIC channels, even those containing ASIC1a.[3][9]1. Investigate the potential for heteromerization of ASIC subunits in your model system. Co-immunoprecipitation or FRET studies can be useful. 2. If heteromers are present, be aware that PcTx1 may not be a suitable inhibitor.
Apparent off-target effects at high concentrations of PcTx1. Although highly potent at ASIC1a, at concentrations significantly above its IC50 (e.g., >50 nM), PcTx1 may start to interact with other ASIC subtypes like ASIC1b, ASIC2a, and ASIC3.[4]1. Perform a dose-response curve to determine the lowest effective concentration for your desired effect on ASIC1a. 2. Whenever possible, use a concentration of PcTx1 that is close to its IC50 for ASIC1a to maximize selectivity. 3. Include appropriate negative controls (e.g., cells not expressing ASIC channels) to identify non-specific effects.

Quantitative Data Summary: PcTx1 Potency

Target Reported IC50 / Effect Reference(s)
ASIC1a (homomeric) 0.9 nM[2][4][5]
ASIC1b Potentiates/promotes opening[8][9]
ASIC1b, ASIC2a, ASIC3 50 nM[4]
ASIC1b, ASIC2a, ASIC3, heteromeric ASICs, ENaC, Kv2.1/2.2/4.2/4.3 No effect up to 100 nM[2]

Experimental Protocols

Protocol: Assessing Off-Target Effects of PcTx1 using Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding the ion channel of interest (e.g., ASIC1a, ASIC1b, ASIC2a, ASIC3, or other potential off-target channels).

    • Incubate the oocytes for 2-7 days at 18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96) at a controlled pH (e.g., 7.4).

    • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Application of PcTx1 and Ligand:

    • Establish a baseline current by perfusing the oocyte with the standard recording solution.

    • To test for inhibitory effects, pre-apply PcTx1 at the desired concentration (e.g., 1 nM to 100 nM) for a defined period (e.g., 1-2 minutes).

    • Co-apply PcTx1 with the channel's activating ligand (e.g., a drop in pH to 6.0 for ASICs) and record the resulting current.

    • To test for agonistic effects, apply PcTx1 alone and observe any changes in the holding current.

  • Data Analysis:

    • Measure the peak amplitude of the ligand-gated current in the presence and absence of PcTx1.

    • Calculate the percentage of inhibition caused by PcTx1.

    • To determine the IC50, repeat the experiment with a range of PcTx1 concentrations and fit the data to a dose-response curve.

    • Perform appropriate washout steps to ensure the reversibility of the toxin's effect.

  • Control Experiments:

    • Use uninjected oocytes to control for endogenous channels.

    • Test the effect of the vehicle solution (the buffer in which PcTx1 is dissolved) alone.

    • For ASIC channels, perform experiments at different baseline pH values to account for the pH-dependent action of PcTx1.

Visualizations

PcTx1_Signaling_Pathway cluster_effects Effects PcTx1 This compound (PcTx1) ASIC1a ASIC1a (homomeric) PcTx1->ASIC1a High Affinity (IC50 ~0.9 nM) ASIC1b ASIC1b PcTx1->ASIC1b Lower Affinity Other_ASICs Other ASIC Subtypes (e.g., ASIC2a, ASIC3) PcTx1->Other_ASICs Very Low Affinity (IC50 >50 nM) Conflicting Reports Inhibition Channel Inhibition (Desensitization) ASIC1a->Inhibition Potentiation Channel Potentiation (Opening) ASIC1b->Potentiation Weak_Inhibition Weak/No Inhibition Other_ASICs->Weak_Inhibition H_ion H+ H_ion->ASIC1a Gating

Caption: Interaction of PcTx1 with various ASIC subtypes.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect select_system Select Expression System (e.g., Xenopus Oocytes, HEK293 cells) start->select_system express_channel Express Putative Off-Target Channel select_system->express_channel electrophysiology Perform Electrophysiological Recordings (e.g., Patch Clamp, TEVC) express_channel->electrophysiology dose_response Apply Range of PcTx1 Concentrations electrophysiology->dose_response analyze_data Analyze Current Traces (Inhibition/Potentiation) dose_response->analyze_data determine_ic50 Determine IC50 / EC50 analyze_data->determine_ic50 conclusion Conclusion on Off-Target Liability determine_ic50->conclusion

Caption: Workflow for assessing PcTx1 off-target effects.

Troubleshooting_Logic rect_node rect_node unexpected_effect Unexpected Experimental Result? is_inhibition Is the effect inhibitory? unexpected_effect->is_inhibition is_potentiation Is the effect potentiating? is_inhibition->is_potentiation No check_pH Is pH precisely controlled? is_inhibition->check_pH Yes cause_asic1b Potential Cause: System expresses ASIC1b. is_potentiation->cause_asic1b Yes cause_high_conc Potential Cause: PcTx1 concentration is too high, leading to off-target effects. is_potentiation->cause_high_conc No cause_heteromer Potential Cause: ASIC1a is in a heteromeric complex. check_pH->cause_heteromer Yes cause_ph_variability Potential Cause: pH variability is altering PcTx1 potency. check_pH->cause_ph_variability No

Caption: Logic diagram for troubleshooting unexpected PcTx1 results.

References

Technical Support Center: Psalmotoxin 1 (PcTx1) in Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Psalmotoxin 1 (PcTx1) in patch-clamp electrophysiology experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during patch-clamp recordings with PcTx1.

Problem Potential Cause Recommended Solution
No or weak inhibition of ASIC currents by PcTx1 Incorrect pH of external solution: The inhibitory effect of PcTx1 on ASIC1a is highly pH-dependent. At alkaline pH (e.g., 7.9), inhibition is minimal or absent.[1]Ensure the conditioning (resting) pH of your external solution is at or below 7.4 to facilitate PcTx1 binding and channel inhibition.[1][2][3]
ASIC subtype insensitivity: PcTx1 is a potent and selective blocker of homomeric ASIC1a channels.[4][5] It does not inhibit ASIC1b, ASIC2a, or ASIC3 at low nanomolar concentrations.[5][6]Confirm the identity of the expressed or native ASIC subtype. If working with a mixed population of channels, the lack of complete inhibition may be due to the presence of PcTx1-insensitive subtypes.
Species-specific differences in potency: PcTx1 is approximately 10-fold less potent at human ASIC1a compared to rat ASIC1a.[7][8]If using human channels, you may need to use a higher concentration of PcTx1 to achieve the desired level of inhibition compared to studies using rat channels.
Degraded PcTx1 solution: PcTx1 is a peptide and can degrade if not stored or handled properly.Prepare fresh PcTx1 solutions daily if possible.[4] For longer-term storage, aliquot and store at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Slow onset of inhibition Inherent kinetics of PcTx1 binding: The onset of inhibition by PcTx1 is slow, with complete inhibition taking several minutes to achieve.[2][3]Apply PcTx1 for a sufficient duration (e.g., ~150 seconds for 30 nM PcTx1) to allow for complete channel block.[2][3]
Irreversible or very slow washout of PcTx1 effect High-affinity binding and state-dependent interaction: PcTx1 binds tightly to ASIC1a, and its dissociation can be very slow, especially after inducing a desensitized state.[2][9]Prolonged washout periods with the control external solution are necessary. The recovery from inhibition can also be influenced by factors like extracellular Ca2+ concentration.[3]
Variability in experimental results Inconsistent solution pH: Small variations in the pH of the external solution can significantly impact the apparent potency of PcTx1.[8]Prepare fresh solutions and carefully calibrate your pH meter before each experiment. Ensure consistent pH across all experimental conditions.
Presence of divalent cations: High concentrations of Ca2+ can compete with PcTx1 binding, reducing its inhibitory effect.[3]Maintain a consistent and physiological concentration of Ca2+ in your recording solutions unless investigating its specific effects.
General patch-clamp instability: Issues unrelated to PcTx1, such as a poor gigaohm seal, pipette drift, or unhealthy cells, can lead to variable recordings.[10][11][12]Follow best practices for patch-clamp recordings, including using healthy cells, properly prepared pipettes, and a stable recording setup.[10][11][13][14]
Unexpected potentiation of currents Effect on specific ASIC subtypes: PcTx1 can potentiate currents mediated by ASIC1b by shifting the activation curve to more alkaline values.[6][15]Be aware of the specific ASIC subtypes present in your preparation. Potentiation may indicate the presence of ASIC1b.
Low receptor occupancy at alkaline pH: At mildly alkaline pH, low occupancy of PcTx1 on rat ASIC1a can lead to a stimulatory effect.[7][8]Carefully control the conditioning pH to ensure you are in the inhibitory range for your target channel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on ASIC1a channels?

A1: PcTx1 inhibits ASIC1a channels through a unique mechanism. It increases the apparent affinity of the channel for protons (H+).[2][3][16] This shift causes the channel to enter a desensitized state at a physiological resting pH (around 7.4), rendering it unable to be activated by subsequent acidic stimuli.[2][3][16]

Q2: What concentration of PcTx1 should I use in my experiments?

A2: The effective concentration of PcTx1 depends on the specific ASIC1a subtype (species) and the experimental conditions (especially pH). The IC50 for rat ASIC1a is approximately 0.9 nM.[4][5][17] For human ASIC1a, a higher concentration will be required to achieve similar inhibition due to its lower potency.[7][8] It is recommended to perform a dose-response curve under your specific experimental conditions to determine the optimal concentration.

Q3: How should I prepare and store this compound?

A3: PcTx1 is typically supplied as a lyophilized powder and should be stored at -20°C.[5] Reconstitute the peptide in water to a desired stock concentration (e.g., 2 mg/ml).[4][5] It is recommended to prepare and use solutions on the same day.[4] If storage of the solution is necessary, it can be aliquoted and stored at -20°C for up to one month.[4] To prevent adsorption to surfaces, it is advisable to add a carrier protein like bovine serum albumin (BSA) at 0.1% to the final diluted external solution containing PcTx1.[18]

Q4: Is this compound selective for ASIC1a?

A4: Yes, PcTx1 is highly selective for homomeric ASIC1a channels.[4][5] At concentrations effective for blocking ASIC1a, it has no significant effect on ASIC1b, ASIC2a, ASIC3, heteromeric ASIC channels, ENaC, and various potassium channels.[5][15]

Q5: Why is the inhibitory effect of PcTx1 dependent on the conditioning pH?

A5: The pH-dependence of PcTx1 inhibition is a direct consequence of its mechanism of action. PcTx1 stabilizes a proton-bound, desensitized state of the channel.[2][3] At more alkaline pH values (e.g., 7.9), the channel is predominantly in a closed, non-proton-bound state, to which PcTx1 has a lower affinity, resulting in reduced inhibition.[1]

Quantitative Data Summary

ParameterValueSpecies/ConditionReference
IC50 (ASIC1a) 0.9 nMRat[4][5][17]
~9 nM (estimated 10-fold lower potency)Human[7]
IC50 (Other ASICs) > 100 nMASIC1b, ASIC2a, ASIC3[5]
Onset of Inhibition (30 nM PcTx1) τ ≈ 52 sRat ASIC1a[2]
pH50 of activation (ASIC1a) 6.56 ± 0.04 (control)Rat[1][3]
6.66 ± 0.04 (with 30 nM PcTx1)Rat[1][3]
pH50 of steady-state desensitization (ASIC1a) 7.19 ± 0.01 (control)Rat[3]
7.46 ± 0.02 (with PcTx1)Rat[3]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of ASIC1a Currents

This protocol is a general guideline and may require optimization for specific cell types and recording setups.

  • Cell Preparation: Culture cells expressing the desired ASIC1a subtype (e.g., CHO or HEK293 cells) on glass coverslips. Use transfected cells 24-96 hours post-transfection.[19]

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.[19] Fire-polish the pipette tips to improve seal formation.[13]

  • Internal Solution: Fill the patch pipette with an internal solution, for example (in mM): 140 KCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, adjusted to pH 7.35 with KOH.[18] Filter the internal solution through a 0.22 µm syringe filter.[13]

  • External Solution: Continuously perfuse the cells with an external solution, for example (in mM): 150 NaCl, 5 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4.[18] For activating ASIC channels, use a similar solution buffered with MES to a pH of 6.0 or lower.[18]

  • Gigaohm Seal Formation: Approach the cell with the patch pipette while applying slight positive pressure.[10] Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: After establishing a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Hold the cell at a membrane potential of -60 mV.[19] Record baseline currents by applying the acidic external solution (e.g., pH 6.0) for a few seconds.

  • PcTx1 Application: Apply PcTx1 by switching the perfusion to the external solution containing the desired concentration of the toxin. To prevent non-specific binding, include 0.1% BSA in the PcTx1-containing solution.[18] Allow sufficient time for the toxin to take effect (several minutes).

  • Assessing Inhibition: After incubation with PcTx1, apply the acidic external solution again to measure the inhibited current.

  • Washout: To observe the reversibility of the block, perfuse the cell with the control external solution for an extended period.

Visualizations

experimental_workflow Experimental Workflow for PcTx1 Patch-Clamp cluster_prep Preparation cluster_recording Recording cell_prep Cell Preparation seal Gigaohm Seal Formation cell_prep->seal pipette_prep Pipette Preparation pipette_prep->seal solution_prep Solution Preparation solution_prep->seal whole_cell Establish Whole-Cell seal->whole_cell baseline Record Baseline Current (pH 6.0) whole_cell->baseline apply_pctx1 Apply PcTx1 (at pH 7.4) baseline->apply_pctx1 record_inhibition Record Inhibited Current (pH 6.0) apply_pctx1->record_inhibition washout Washout record_inhibition->washout

Caption: A flowchart of the patch-clamp experiment with PcTx1.

troubleshooting_logic Troubleshooting Logic for No PcTx1 Inhibition start Problem: No/Weak Inhibition check_ph Is conditioning pH ≤ 7.4? start->check_ph check_subtype Is the channel ASIC1a? check_ph->check_subtype Yes solution1 Adjust pH to ≤ 7.4 check_ph->solution1 No check_species Is a higher concentration needed (e.g., for human ASIC1a)? check_subtype->check_species Yes solution2 Confirm channel identity check_subtype->solution2 No check_toxin Is the PcTx1 solution fresh? check_species->check_toxin Yes solution3 Increase PcTx1 concentration check_species->solution3 No solution4 Prepare fresh PcTx1 check_toxin->solution4 No no_inhibition Other issues (e.g., general patch quality) check_toxin->no_inhibition Yes

Caption: A decision tree for troubleshooting lack of PcTx1 inhibition.

signaling_pathway Mechanism of PcTx1 Inhibition of ASIC1a cluster_states ASIC1a Channel States closed Closed State (Resting pH ~7.4) open Open State closed->open Gating desensitized Desensitized State closed->desensitized Shifted Equilibrium open->desensitized Desensitization Protons Extracellular Protons (↓pH) Protons->closed Binds PcTx1 This compound PcTx1->closed Binds & increases H+ affinity

Caption: The signaling pathway of PcTx1's effect on ASIC1a.

References

Overcoming solubility issues with Psalmotoxin 1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of Psalmotoxin 1 (PcTx1).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lyophilized this compound (PcTx1) won't dissolve in water. What should I do?

A1: While PcTx1 is generally soluble in water, issues can occasionally arise. Here is a step-by-step approach to troubleshoot solubility problems:

  • Confirm Water Quality: Ensure you are using high-purity, sterile water (e.g., Milli-Q or equivalent).

  • Vortex Gently: After adding water, vortex the vial gently for a few minutes to aid dissolution. Avoid vigorous shaking, which can cause the peptide to aggregate or denature.

  • Sonication: If gentle vortexing is insufficient, a brief sonication in a water bath can help break up any aggregates.

  • Alternative Solvents: If the peptide remains insoluble, you can try dissolving it in a small amount of 10%-30% acetic acid. Alternatively, for more hydrophobic preparations, a minimal volume of DMSO can be used, followed by dilution with your aqueous buffer.

Q2: My PcTx1 solution is clear at first but forms a precipitate after a while or upon dilution. How can I prevent this?

A2: Precipitation can occur for several reasons. Here are some common causes and solutions:

  • Concentration Effects: Highly concentrated stock solutions may be more prone to precipitation upon dilution. Try preparing a slightly less concentrated stock solution.

  • Buffer Incompatibility: Certain buffer components can interact with the peptide, leading to precipitation. If you suspect this is the case, try preparing your PcTx1 stock in water and then diluting it into your final experimental buffer.

  • Adhesion to Surfaces: Peptides can adhere to the surface of plasticware, which can be mistaken for precipitation. To mitigate this, consider using low-adhesion microcentrifuge tubes. Additionally, adding a carrier protein like 0.05% Bovine Serum Albumin (BSA) to your solutions can help prevent the peptide from sticking to tubing and other surfaces.[1]

Q3: What is the recommended storage condition for PcTx1 solutions?

A3: For optimal stability, it is recommended to prepare and use PcTx1 solutions on the same day.[2][3] If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month.[2][3] Avoid repeated freeze-thaw cycles, as this can degrade the peptide. Before use, allow the frozen aliquot to equilibrate to room temperature and ensure no precipitate is visible.[2][3]

Q4: I'm not observing the expected inhibitory effect of PcTx1 in my electrophysiology experiments. What could be the reason?

A4: The inhibitory effect of PcTx1 on ASIC1a channels is highly dependent on the conditioning pH. Inhibition is potent at a physiological pH of 7.4, but this inhibition is significantly reduced at a more alkaline pH of 7.9.[4][5] Ensure that the pH of your extracellular solution is carefully controlled and maintained at or below 7.4 during the experiment.

Data Presentation

Table 1: Solubility and Stability of this compound (PcTx1)

ParameterValue/RecommendationSource(s)
Solubility in Water Up to 2 mg/ml[1][2]
Recommended Solvents 1. Water2. 10%-30% Acetic Acid3. DMSO (for hydrophobic preparations)
Stock Solution Storage -20°C for up to one month[2][3]
Handling Prepare fresh if possible; avoid repeated freeze-thaw cycles[2][3]
Additives 0.05% BSA can be added to prevent adhesion to surfaces[1]

Experimental Protocols

Protocol 1: Preparation of PcTx1 for Electrophysiology

This protocol is adapted from studies investigating the effects of PcTx1 on ASIC1a channels expressed in Xenopus oocytes.

Materials:

  • Lyophilized this compound (PcTx1)

  • High-purity, sterile water

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM HEPES; adjust pH to 7.4)[4]

  • Acidic test solution (e.g., replace HEPES with MES buffer and adjust to desired acidic pH)[4]

  • Bovine Serum Albumin (BSA) (optional)

  • Low-adhesion microcentrifuge tubes

Procedure:

  • Reconstitution of PcTx1 Stock Solution:

    • Briefly centrifuge the vial of lyophilized PcTx1 to collect the powder at the bottom.

    • Add the required volume of high-purity, sterile water to achieve a stock concentration of 1 mg/ml.

    • Gently vortex to dissolve the peptide. If necessary, sonicate briefly in a water bath.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the PcTx1 stock solution (if frozen) and bring it to room temperature.

    • Dilute the stock solution in the extracellular (bath) solution to the desired final concentration (e.g., 1-100 nM).

    • To prevent the peptide from adhering to the perfusion system, 0.05% BSA can be added to the final working solution.[1]

  • Application:

    • Perfuse the cells with the PcTx1-containing extracellular solution. The inhibitory effect of PcTx1 is pH-dependent, with maximal inhibition observed at a conditioning pH of 7.4.[4][5]

Protocol 2: Preparation of PcTx1 for In Vivo Studies (Rodent Model)

This protocol is based on studies investigating the neuroprotective effects of PcTx1 in a mouse model of stroke.

Materials:

  • Lyophilized this compound (PcTx1)

  • Sterile, pyrogen-free saline

  • Low-adhesion microcentrifuge tubes

Procedure:

  • Reconstitution of PcTx1:

    • Centrifuge the vial of lyophilized PcTx1 to ensure the powder is at the bottom.

    • Reconstitute the peptide in sterile, pyrogen-free saline to the desired stock concentration.

  • Administration:

    • For intranasal administration in mice, a single dose can be administered post-ischemic event.[2]

    • The exact volume and concentration will depend on the specific experimental design and the weight of the animal.

Visualizations

Signaling Pathways and Workflows

PcTx1_Solubilization_Workflow Troubleshooting Workflow for PcTx1 Solubilization start Start with Lyophilized PcTx1 add_water Add High-Purity Water start->add_water vortex Gently Vortex add_water->vortex not_dissolved Still Not Dissolved vortex->not_dissolved sonicate Brief Sonication sonicate->not_dissolved dissolved PcTx1 Dissolved precipitation Precipitation Observed dissolved->precipitation not_dissolved->sonicate No not_dissolved->dissolved Yes add_acid Add 10-30% Acetic Acid not_dissolved->add_acid No add_dmso Add Minimal DMSO, then Dilute not_dissolved->add_dmso Alternative add_acid->dissolved add_dmso->dissolved troubleshoot_precipitation Troubleshoot Precipitation precipitation->troubleshoot_precipitation Yes final_solution Stable PcTx1 Solution precipitation->final_solution No use_low_adhesion_tubes Use Low-Adhesion Tubes troubleshoot_precipitation->use_low_adhesion_tubes add_bsa Add 0.05% BSA troubleshoot_precipitation->add_bsa use_low_adhesion_tubes->final_solution add_bsa->final_solution PcTx1_Signaling_Pathway Mechanism of Action of this compound (PcTx1) PcTx1 This compound (PcTx1) ASIC1a ASIC1a Channel PcTx1->ASIC1a Binds to H_affinity Increased Affinity for H+ ASIC1a->H_affinity Causes desensitization Channel Desensitization at pH 7.4 H_affinity->desensitization ion_influx Inhibition of Na+ and Ca2+ Influx desensitization->ion_influx neuroprotection Neuroprotection (e.g., in Stroke) ion_influx->neuroprotection enkephalin Activation of Endogenous Enkephalin Pathway ion_influx->enkephalin analgesia Analgesia enkephalin->analgesia

References

Technical Support Center: Interpreting PcTx1 Modulation of Acid-Sensing Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the spider venom peptide, Psalmotoxin 1 (PcTx1). The dual nature of PcTx1 as both a potentiator and an inhibitor of Acid-Sensing Ion Channels (ASICs) can lead to complex experimental outcomes. This resource aims to clarify these mechanisms and provide practical advice for interpreting your data.

Frequently Asked Questions (FAQs)

Q1: Why am I observing potentiation of ASIC currents with PcTx1 when it's described as an inhibitor?

A1: The modulatory effect of PcTx1 on ASIC1a is highly dependent on the experimental conditioning pH. Potentiation is often observed under mildly alkaline conditions (pH > 7.7), while inhibition is favored at physiological or slightly acidic pH (e.g., pH 7.4).[1][2][3][4][5] PcTx1 increases the apparent proton affinity of the channel, which shifts the steady-state desensitization (SSD) curve to more alkaline values.[2][5] At a physiological pH of 7.4, this shift is sufficient to drive most channels into a desensitized state, resulting in inhibition.[5][6] However, at a more alkaline conditioning pH, the channels remain in a resting state, and the PcTx1-induced leftward shift in the pH-dependent activation curve becomes the dominant effect, leading to potentiation of the current in response to a subsequent acidic stimulus.[3][5]

Q2: I switched from a rat to a human ASIC1a construct and now the inhibitory potency of PcTx1 is significantly lower. Is this expected?

A2: Yes, this is an expected outcome. PcTx1 is approximately 10-fold less potent as an inhibitor of human ASIC1a compared to rat ASIC1a.[1][2][4] This difference is not due to a change in the binding affinity of PcTx1, but rather to the inherent differences in the pH-dependence of steady-state desensitization between the two species' channels.[2] Human ASIC1a is less sensitive to pH, which means that the PcTx1-induced shift in the SSD curve is not as effective at causing desensitization at physiological pH compared to the rat channel.[3]

Q3: Does PcTx1 have the same effect on all ASIC subtypes?

A3: No, the effect of PcTx1 is highly subtype-dependent. While it is a potent inhibitor of homomeric ASIC1a channels, it can potentiate rat and human ASIC1b currents.[3][7] It has also been reported to potentiate heteromeric ASIC1a/2a channels under certain conditions.[3][8] PcTx1 has no reported effect on other ASIC subtypes.[3][7] This selectivity makes it a valuable pharmacological tool to dissect the contribution of specific ASIC subtypes to physiological and pathological processes.

Q4: What is the underlying mechanism of PcTx1's dual action?

A4: PcTx1 is classified as a "gating modifier" toxin.[7][9] It binds to a region on the channel's extracellular domain known as the "acidic pocket."[4][8] By binding to this site, PcTx1 stabilizes the channel in different conformational states. Its primary inhibitory mechanism is the stabilization of the desensitized state.[7] However, under conditions where the channel is not desensitized (e.g., alkaline pH), PcTx1 can stabilize the open state of the channel, leading to a potentiation of the current upon activation.[7] The balance between these two effects is finely tuned by factors such as pH, ASIC subtype, and species.

Troubleshooting Guide

Issue 1: Inconsistent inhibition/potentiation between experiments.

  • Possible Cause: Fluctuations in the pH of your conditioning buffer.

    • Troubleshooting Step: Carefully prepare and validate the pH of all your experimental solutions before each experiment. Even minor deviations in pH can significantly alter the effect of PcTx1.

  • Possible Cause: Differences in PcTx1 concentration.

    • Troubleshooting Step: Prepare fresh dilutions of PcTx1 for each experiment from a validated stock solution to ensure accurate and consistent concentrations.

  • Possible Cause: Variation in the expression levels of the ASIC channels.

    • Troubleshooting Step: Monitor and normalize your currents to control for variability in channel expression between cells or oocytes.

Issue 2: No effect of PcTx1 is observed.

  • Possible Cause: Incorrect ASIC subtype is being expressed.

    • Troubleshooting Step: Verify the identity of your expression construct through sequencing. PcTx1 is highly selective for ASIC1a-containing channels.

  • Possible Cause: The conditioning pH is too alkaline for inhibition to occur.

    • Troubleshooting Step: If you are trying to observe inhibition, ensure your conditioning pH is at or slightly below 7.4.[3][10]

  • Possible Cause: The PcTx1 peptide has degraded.

    • Troubleshooting Step: Use a fresh aliquot of PcTx1 and consider adding a carrier protein like bovine serum albumin (BSA) to your solutions to minimize non-specific binding and degradation.[7]

Quantitative Data Summary

The following tables summarize the reported potency of PcTx1 on different ASIC subtypes and species.

Table 1: Inhibitory Potency (IC50) of PcTx1 on ASIC1a

ChannelIC50 (nM)Conditioning pHReference(s)
Rat ASIC1a0.3 - 3.77.4[3][11]
Human ASIC1a3.2 - 137.4 - 7.45[2][3]

Table 2: Potentiating Potency (EC50) of PcTx1

ChannelEC50 (nM)Conditioning pHReference(s)
Rat ASIC1b~25Not specified[4]
Human ASIC1aNot reported>7.7[3]
Human ASIC1b~1007.4[3]

Experimental Protocols

A typical electrophysiological experiment to characterize the effect of PcTx1 on ASIC1a involves the following steps:

  • Cell Preparation: Express the desired ASIC1a construct (e.g., rat or human) in a suitable expression system like Xenopus oocytes or a mammalian cell line (e.g., CHO or HEK cells).

  • Electrophysiology Setup: Use a two-electrode voltage clamp for oocytes or a patch-clamp setup for cultured cells.

  • Solution Preparation: Prepare a set of solutions with varying pH values for conditioning and activation. Ensure the pH is accurately measured and stable.

  • Application Protocol for Inhibition:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Perfuse the cell with a conditioning solution at pH 7.4.

    • Apply PcTx1 in the conditioning solution for a sufficient duration to allow for binding and effect (e.g., 120-150 seconds).[5][6]

    • Activate the channel by rapidly switching to a low pH solution (e.g., pH 5.5-6.0) and record the resulting current.

    • Wash out the PcTx1 and allow for recovery before the next application.

  • Application Protocol for Potentiation:

    • Follow the same initial steps as for inhibition.

    • Use a conditioning solution with a more alkaline pH (e.g., 7.9).[5]

    • Apply PcTx1 in the alkaline conditioning solution.

    • Activate the channel with a low pH solution and record the current. The peak current should be larger than the control response without PcTx1.

Visualizing PcTx1's Mechanism of Action

The following diagrams illustrate the key concepts behind PcTx1's dual effects.

Potentiation_vs_Inhibition cluster_conditions Experimental Conditions cluster_mechanism PcTx1 Mechanism cluster_outcome Observed Effect pH_7_4 Conditioning pH 7.4 Shift_SSD Shifts Steady-State Desensitization (SSD) to alkaline pH pH_7_4->Shift_SSD Favors pH_alkaline Conditioning pH > 7.7 Shift_Activation Shifts Activation to alkaline pH pH_alkaline->Shift_Activation Favors Inhibition Inhibition Shift_SSD->Inhibition Leads to Potentiation Potentiation Shift_Activation->Potentiation Leads to

Caption: Logical flow of PcTx1's dual action based on pH.

Experimental_Workflow start Start: ASIC-expressing cell conditioning Apply Conditioning Buffer (e.g., pH 7.4 or 7.9) start->conditioning apply_pctx1 Apply PcTx1 in Conditioning Buffer conditioning->apply_pctx1 activate Apply Activating Buffer (e.g., pH 5.5) apply_pctx1->activate record Record Current activate->record washout Washout record->washout end End washout->end

Caption: A typical electrophysiology experimental workflow.

Signaling_Pathway PcTx1 PcTx1 Acidic_Pocket Binds to Acidic Pocket PcTx1->Acidic_Pocket ASIC1a ASIC1a Channel Stabilize_Desensitized Stabilizes Desensitized State ASIC1a->Stabilize_Desensitized at pH 7.4 Stabilize_Open Stabilizes Open State ASIC1a->Stabilize_Open at alkaline pH Acidic_Pocket->ASIC1a Inhibition Channel Inhibition Stabilize_Desensitized->Inhibition Potentiation Channel Potentiation Stabilize_Open->Potentiation

Caption: Simplified signaling pathway of PcTx1 on ASIC1a.

References

Psalmotoxin 1 (PcTx1) Binding Kinetics: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Psalmotoxin 1 (PcTx1). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on PcTx1 binding kinetics, particularly its interaction with Acid-Sensing Ion Channel 1a (ASIC1a).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on ASIC1a?

This compound (PcTx1) inhibits homomeric ASIC1a channels through a unique mechanism. It increases the apparent affinity of the channel for protons (H⁺)[1][2][3]. This heightened sensitivity to protons causes the channel to enter a desensitized state at physiological resting pH (around 7.4), thus preventing its activation by subsequent acidic stimuli[1][4].

Q2: What are the key factors that influence the binding kinetics of PcTx1 to ASIC1a?

The binding of PcTx1 to ASIC1a is significantly affected by two main factors:

  • Extracellular pH: The inhibition of ASIC1a by PcTx1 is highly dependent on the conditioning pH. Inhibition is potent at a pH of 7.4 but is significantly reduced or absent at a more alkaline pH, such as 7.9[2]. The binding of a radiolabeled PcTx1 variant to ASIC1a is also pH-dependent, showing a bell-shaped curve with optimal binding around pH 7.2-7.4[5].

  • Divalent Cations (e.g., Ca²⁺): Calcium ions compete with PcTx1 for binding to ASIC1a[1]. Higher concentrations of extracellular Ca²⁺ reduce the toxin's ability to potentiate ASIC1a currents and decrease the toxin-induced shift in the steady-state desensitization curve[1][5].

Q3: What is the binding site of PcTx1 on the ASIC1a channel?

PcTx1 binds to the extracellular loop of the ASIC1a subunit, specifically at the interface between subunits in the trimeric channel[6][7]. Studies using chimeras of ASIC1a and the PcTx1-insensitive ASIC1b and ASIC2a channels have identified that the cysteine-rich domains in the extracellular loop are crucial for toxin binding[5].

Q4: What are the typical binding affinity values (IC₅₀ or Kₑ) for PcTx1 and ASIC1a?

The reported affinity of PcTx1 for ASIC1a varies slightly depending on the experimental conditions and the species of the channel. Generally, it is a high-affinity interaction.

Quantitative Data Summary

Table 1: Reported Affinity of this compound for ASIC1a

SpeciesExperimental SystemParameterValueConditionsReference
RatXenopus laevis oocytesKₑ3.7 nMpH 7.4[5]
RatCOS cellsIC₅₀1.2 nM-[8]
HumanCHO cellsIC₅₀0.9 nM-[6]
RatXenopus laevis oocytesIC₅₀1.17 ± 0.11 nM-[5]
Rat (Yₙ-PcTx1)Xenopus laevis oocytesIC₅₀1.98 ± 0.24 nM-[5]
Rat Brain Membranes (¹²⁵I-PcTx1Yₙ)Radioligand BindingIC₅₀149 ± 25 pMpH 7.25[5]
ASIC1a/CHO Lysates (¹²⁵I-PcTx1Yₙ)Radioligand BindingIC₅₀128 ± 7 pMpH 7.25[5]

Table 2: Effect of PcTx1 on ASIC1a Channel Gating Properties

ParameterConditionControlWith 30 nM PcTx1Reference
pH₅₀ of Steady-State Desensitization1.8 mM Ca²⁺7.19 ± 0.017.46 ± 0.02[2]
pH₅₀ of Activation1.8 mM Ca²⁺6.56 ± 0.046.66 ± 0.04[2]

Troubleshooting Guides

Electrophysiology Experiments

Issue 1: No or weak inhibition by PcTx1 at expected concentrations.

  • Possible Cause 1: Incorrect Conditioning pH.

    • Solution: Ensure the conditioning (resting) pH of your extracellular solution is at or near 7.4. PcTx1 binding is significantly weaker at alkaline pH (e.g., >7.8)[2].

  • Possible Cause 2: High concentration of divalent cations.

    • Solution: Check the concentration of Ca²⁺ and Mg²⁺ in your recording solutions. High levels of divalent cations can compete with PcTx1 binding[1]. Consider reducing the Ca²⁺ concentration if your experimental design allows.

  • Possible Cause 3: Toxin Adsorption.

    • Solution: PcTx1 is a peptide and can adsorb to plasticware and tubing. Include a carrier protein like 0.05% to 0.1% Bovine Serum Albumin (BSA) in your solutions containing PcTx1 to prevent this[9].

  • Possible Cause 4: Toxin Degradation.

    • Solution: Prepare fresh stock solutions of PcTx1 and store them at -20°C or below in aliquots to avoid repeated freeze-thaw cycles[10].

Issue 2: Slow onset of inhibition.

  • Possible Cause: Slow binding kinetics and/or membrane partitioning.

    • Solution: The kinetics of PcTx1 inhibition can be slow[1]. Ensure a sufficiently long pre-application of the toxin (e.g., 1-2 minutes or more) before the activating stimulus to allow for equilibrium binding. Some studies suggest a membrane-access mechanism for similar toxins, which could contribute to slow kinetics[1].

Issue 3: Irreproducible results.

  • Possible Cause: Inconsistent solution exchange or pH buffering.

    • Solution: Use a rapid and reliable perfusion system to ensure complete and consistent solution exchange. Verify the pH of all your solutions immediately before the experiment.

Radioligand Binding Assays

Issue 1: High non-specific binding.

  • Possible Cause 1: Hydrophobicity of the radioligand.

    • Solution: Use the lowest possible concentration of the radioligand that still provides a detectable signal, ideally at or below the Kₑ value. Include BSA in the binding buffer to block non-specific sites. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can also reduce non-specific binding to the filter itself.

  • Possible Cause 2: Insufficient washing.

    • Solution: Optimize the number and volume of wash steps with ice-cold wash buffer to effectively remove unbound radioligand without causing significant dissociation of specifically bound ligand.

Issue 2: Low specific binding signal.

  • Possible Cause 1: Low receptor expression.

    • Solution: Ensure that your membrane preparation has a sufficient density of the target receptor. You may need to optimize your cell culture and transfection/expression conditions.

  • Possible Cause 2: Degraded radioligand.

    • Solution: Check the age and storage conditions of your radiolabeled PcTx1. Radiochemicals have a limited shelf life.

  • Possible Cause 3: Incorrect binding buffer pH.

    • Solution: The binding of PcTx1 is pH-sensitive. Use a binding buffer with a pH around 7.2-7.4 for optimal specific binding[5].

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding for ASIC1a and incubate for 2-4 days at 16-18°C.

  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4.

    • Activating Solution: Same as recording solution, but with MES buffer instead of HEPES, adjusted to the desired acidic pH (e.g., pH 6.0).

    • PcTx1 Solution: Prepare a stock solution of PcTx1 in a suitable solvent and dilute to the final concentration in recording solution containing 0.1% BSA.

  • Recording Procedure:

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

    • Clamp the oocyte at a holding potential of -60 mV.

    • Perfuse the oocyte with the recording solution (pH 7.4).

    • To measure baseline current, rapidly switch the perfusion to the activating solution (e.g., pH 6.0) for a few seconds until the current peaks and begins to desensitize.

    • Wash the oocyte with the recording solution until the current returns to baseline.

    • To test the effect of PcTx1, perfuse the oocyte with the PcTx1 solution for at least 2 minutes.

    • While still in the presence of PcTx1, apply the activating solution and record the current.

    • Calculate the percentage of inhibition by comparing the peak current amplitude in the presence and absence of the toxin.

Protocol 2: Radioligand Binding Assay with ¹²⁵I-labeled PcTx1
  • Membrane Preparation:

    • Homogenize cells or tissues expressing ASIC1a in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • Binding Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 0.1% BSA, pH 7.25[5].

    • Set up assay tubes for total binding, non-specific binding, and competition experiments.

    • Total Binding: Add membrane preparation, ¹²⁵I-labeled PcTx1 (at a concentration around the Kₑ), and binding buffer.

    • Non-specific Binding: Add membrane preparation, ¹²⁵I-labeled PcTx1, and a high concentration of unlabeled PcTx1 (e.g., 1 µM).

    • Incubate the reactions at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation experiments, plot specific binding against the concentration of the radioligand to determine Kₑ and Bₘₐₓ.

Visualizations

ASIC1a_PcTx1_Pathway cluster_membrane Cell Membrane ASIC1a_closed ASIC1a (Closed) at pH 7.4 ASIC1a_desensitized ASIC1a (Desensitized) ASIC1a_closed->ASIC1a_desensitized Increases H⁺ Affinity Inhibition Channel Inhibition PcTx1 This compound PcTx1->ASIC1a_closed Binds to Extracellular Domain Protons H⁺ (Acidic pH) Protons->ASIC1a_closed Normal Activation

Caption: Signaling pathway of ASIC1a inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep_membranes Prepare ASIC1a-expressing Membranes setup_tubes Set up Total and Non-specific Binding Tubes prep_membranes->setup_tubes prep_radioligand Prepare ¹²⁵I-PcTx1 and Buffers prep_radioligand->setup_tubes incubation Incubate at RT to Reach Equilibrium setup_tubes->incubation filtration Vacuum Filtration incubation->filtration counting Gamma Counting filtration->counting data_analysis Calculate Specific Binding (Kd, Bmax) counting->data_analysis

Caption: Experimental workflow for a radioligand binding assay.

Factors_Affecting_Binding PcTx1_Binding PcTx1 Binding Affinity and Kinetics pH Extracellular pH pH->PcTx1_Binding Optimal at ~7.4 Reduced at alkaline pH Ca_conc [Ca²⁺] Ca_conc->PcTx1_Binding Competitive Inhibition Toxin_Conc Toxin Concentration Toxin_Conc->PcTx1_Binding Concentration-dependent Inhibition

Caption: Logical relationship of factors affecting PcTx1 binding.

References

Technical Support Center: Psalmotoxin 1 (PcTx1) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Psalmotoxin 1 (PcTx1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (PcTx1)?

A1: this compound (PcTx1) is a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a).[1][2][3][4] Its primary mechanism of action is not direct pore blockage, but rather an increase in the apparent affinity of the channel for protons (H+).[5][6][7] This heightened proton sensitivity shifts the channel into a desensitized state at a normal resting pH of 7.4, rendering it unavailable for activation.[1][5][6]

Q2: What is the recommended storage and handling procedure for PcTx1?

A2: For optimal stability and to minimize variability, PcTx1 should be stored at -20°C.[3][4][8] It is recommended to prepare and use solutions on the same day if possible.[3] If storage of a solution is necessary, it should be stored at -20°C for up to one month.[3] When preparing solutions, it is advisable to supplement them with 0.05% bovine serum albumin (BSA) to prevent the peptide from adsorbing to plasticware and tubing, which can significantly alter the effective concentration.[5][9]

Q3: What are the known off-target effects of PcTx1?

A3: PcTx1 is highly selective for ASIC1a. At concentrations up to 100 nM, it has been shown to have no effect on ASIC1b, ASIC2a, ASIC3, heteromeric ASIC channels, epithelial sodium channels (ENaC), and several potassium channels (Kv2.1/2.2/4.2/4.3) expressed in oocytes.[4] However, it's important to note that its binding site can be blocked when ASIC1a forms heterodimers with ASIC2a or ASIC3.[8]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of ASIC1a Currents

Possible Cause 1: Incorrect pH of Conditioning Solution.

  • Explanation: The inhibitory effect of PcTx1 is highly dependent on the conditioning pH.[5][9] At a more alkaline pH (e.g., 7.9), PcTx1 is less effective at inhibiting ASIC1a currents.[5][9]

  • Troubleshooting Steps:

    • Verify the pH of your conditioning (resting) buffer. For maximal inhibition, the pH should be around 7.4.

    • Ensure your pH meter is properly calibrated.

    • Prepare fresh buffer solutions to rule out degradation or contamination.

Possible Cause 2: Presence of Divalent Cations.

  • Explanation: Calcium ions (Ca2+) can compete with PcTx1 for binding to ASIC1a.[6] Higher concentrations of Ca2+ in the extracellular solution can reduce the apparent affinity of PcTx1 for the channel.[5]

  • Troubleshooting Steps:

    • Review the concentration of Ca2+ in your experimental buffers.

    • If possible, perform experiments in lower Ca2+ concentrations to enhance PcTx1 efficacy. Be mindful that changes in extracellular Ca2+ can have other physiological effects.

Possible Cause 3: Peptide Adsorption to Labware.

  • Explanation: Peptides like PcTx1 can readily adsorb to plastic surfaces, leading to a lower effective concentration in your experiments.

  • Troubleshooting Steps:

    • Supplement your solutions containing PcTx1 with 0.05% BSA.[5][9]

    • Use low-retention plasticware for preparing and storing PcTx1 solutions.

Possible Cause 4: Toxin Degradation.

  • Explanation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the peptide.

  • Troubleshooting Steps:

    • Aliquot PcTx1 upon receipt and store at -20°C.[3][4][8]

    • Avoid repeated freeze-thaw cycles.

    • If degradation is suspected, use a fresh aliquot or a new batch of the toxin.

Issue 2: Unexpected Potentiation of ASIC1a Currents

Possible Cause: Inappropriate Conditioning and Activating pH.

  • Explanation: Under specific pH conditions, PcTx1 can potentiate rather than inhibit ASIC1a currents. This occurs because the toxin's primary effect is to increase the channel's affinity for H+. If the conditioning pH is high enough to prevent desensitization (e.g., pH 8.0) and the activating pH is in a specific range (e.g., pH 6.7), the increased H+ affinity can lead to a larger current.[5]

  • Troubleshooting Steps:

    • Carefully review your experimental pH parameters.

    • To observe inhibition, ensure your conditioning pH is in the physiological range (around 7.4) where the PcTx1-induced shift in H+ affinity is sufficient to cause desensitization.

Data Presentation

Table 1: IC50 Values for this compound

ChannelIC50 (nM)SpeciesExperimental System
ASIC1a0.9RatOocyte Expression
ASIC1b>100RatOocyte Expression
ASIC2a>100RatOocyte Expression
ASIC3>100RatOocyte Expression

Data compiled from multiple sources.[2][4]

Table 2: Factors Influencing PcTx1 Activity

FactorEffect on PcTx1 Inhibition of ASIC1aReference
Conditioning pH Inhibition is stronger at pH 7.4 than at pH 7.9.[5][9]
Extracellular Ca2+ Higher Ca2+ concentrations reduce PcTx1 binding and inhibition.[5][6]
BSA Prevents adsorption of PcTx1 to labware, increasing effective concentration.[5][9]

Experimental Protocols

Electrophysiology Protocol for Assessing PcTx1 Inhibition of ASIC1a in Xenopus Oocytes

  • Oocyte Preparation: Stage V–VI Xenopus laevis oocytes are injected with cRNA encoding for the desired ASIC1a subunit. Oocytes are then incubated for 2–4 days in OR-2 medium.[5][9]

  • Recording Setup: Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. The holding potential is typically set to -70 mV.[5]

  • Solutions:

    • Bath Solution (pH 7.4): Contains (in mM): 140 NaCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES.

    • Acidic Test Solution (e.g., pH 5.0): HEPES is replaced by MES buffer.

    • PcTx1 Solution: PcTx1 is added to the bath solution at the desired concentration, supplemented with 0.05% BSA.[5][9]

  • Experimental Procedure:

    • Establish a stable baseline current by perfusing the oocyte with the bath solution.

    • Activate ASIC1a channels by rapidly switching to the acidic test solution for a short duration.

    • Wash with the bath solution until the current returns to baseline.

    • Apply the PcTx1 solution for a pre-incubation period (e.g., 125 seconds) at the conditioning pH (e.g., 7.4).[2]

    • While still in the presence of PcTx1, apply the acidic test solution to measure the inhibited current.

    • Washout PcTx1 with the bath solution and periodically test for recovery of the current.

Visualizations

PcTx1_Mechanism cluster_channel ASIC1a Channel State cluster_PcTx1 Effect of PcTx1 Closed Closed State Resting pH (7.4) Open Open State Low pH Activation Closed->Open  H+ binding Desensitized Desensitized State Sustained Low pH Open->Desensitized  Desensitization Desensitized->Closed  Recovery PcTx1 This compound IncreasedAffinity {Increased H+ Affinity} PcTx1->IncreasedAffinity IncreasedAffinity->Closed  modifies ShiftToDesensitized {Shift to Desensitized State at Resting pH} IncreasedAffinity->ShiftToDesensitized

Caption: Mechanism of this compound (PcTx1) action on ASIC1a channels.

Troubleshooting_Workflow Start Inconsistent/No ASIC1a Inhibition Check_pH Verify Conditioning pH (should be ~7.4) Start->Check_pH Check_Ca Check Extracellular Ca2+ Concentration Check_pH->Check_Ca pH is correct Solution_pH Adjust pH and re-test Check_pH->Solution_pH pH is incorrect Check_BSA Is 0.05% BSA included in PcTx1 solution? Check_Ca->Check_BSA Ca2+ is optimal Solution_Ca Lower Ca2+ if possible Check_Ca->Solution_Ca Ca2+ is high Check_Toxin Suspect Toxin Degradation? Check_BSA->Check_Toxin Yes Solution_BSA Add BSA and re-test Check_BSA->Solution_BSA No Solution_Toxin Use fresh aliquot/batch Check_Toxin->Solution_Toxin Yes Success Problem Resolved Check_Toxin->Success No Solution_pH->Check_Ca Solution_Ca->Check_BSA Solution_BSA->Check_Toxin Solution_Toxin->Success

Caption: Troubleshooting workflow for inconsistent PcTx1 inhibition.

References

Avoiding degradation of Psalmotoxin 1 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Psalmotoxin 1 (PcTx1) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (PcTx1) is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective blocker of the acid-sensing ion channel 1a (ASIC1a).[1] Its mechanism of action is unique; it increases the apparent affinity of ASIC1a for protons (H+), causing the channel to enter a desensitized state at physiological pH (around 7.4).[2][3][4] This inhibition is pH-dependent and less effective at more alkaline pH values.[2]

Q2: What are the recommended storage conditions for lyophilized PcTx1?

For long-term stability, lyophilized PcTx1 should be stored at -20°C, protected from light, and kept in a desiccated environment as it can be hygroscopic.[5]

Q3: How should I reconstitute and store PcTx1 solutions?

It is recommended to reconstitute PcTx1 in high-purity water.[6] For short-term storage, solutions can be kept at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is best to prepare aliquots of the stock solution.[7] Before use, allow the solution to equilibrate to room temperature.[1]

Q4: Is PcTx1 susceptible to proteolytic degradation?

PcTx1 belongs to the inhibitor cystine knot (ICK) family of peptides.[8][9] This structural motif, characterized by three disulfide bonds, confers exceptional resistance to proteases, thermal degradation, and chemical denaturation.[8][10][11] Therefore, proteolytic degradation is generally not a primary concern under typical experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of PcTx1 in solution.

Issue 1: Loss of PcTx1 Activity in Experiments

Possible Cause 1: Incorrect Buffer pH

The inhibitory activity of PcTx1 on ASIC1a is highly pH-dependent. Inhibition is potent at a conditioning pH of 7.4 but is significantly reduced at a more alkaline pH of 7.9.[2]

  • Solution:

    • Ensure the pH of your experimental buffer is at or near 7.4 to maintain optimal inhibitory activity.

    • Verify the pH of your buffer immediately before each experiment.

    • Consider using a combination of buffers, such as HEPES and MES, to maintain stable pH across a range of experimental conditions.[2]

Possible Cause 2: Adsorption to Surfaces

Peptides, including PcTx1, can adsorb to the surfaces of plasticware and tubing, leading to a decrease in the effective concentration in your solution.

  • Solution:

    • To prevent adsorption, supplement your buffers with 0.1% bovine serum albumin (BSA).[12]

    • Use low-adhesion microcentrifuge tubes and pipette tips.

Issue 2: Precipitation or Aggregation of PcTx1 Solution

Possible Cause 1: Improper Reconstitution or Storage

High concentrations or improper storage can lead to peptide aggregation.

  • Solution:

    • Reconstitute PcTx1 in high-purity water as recommended. If solubility issues persist, a small amount of 10%-30% acetic acid or DMSO can be used, followed by dilution in the experimental buffer.[6]

    • Avoid repeated freeze-thaw cycles by preparing and storing the peptide in single-use aliquots at -20°C.[7]

    • Before use, ensure the solution is completely thawed and gently vortexed to ensure homogeneity.[1]

Possible Cause 2: High Peptide Concentration in Low Ionic Strength Buffer

Peptides can sometimes aggregate in solutions with very low ionic strength.

  • Solution:

    • Ensure your experimental buffer has a physiological ionic strength. A common buffer composition includes 140-150 mM NaCl.[2][12]

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder-20°CUp to 6 monthsKeep desiccated and protected from light.[5][7]
Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][7]

Table 2: Factors Influencing this compound Stability and Activity in Solution

FactorOptimal Condition/RecommendationRationale
pH ~7.4 for optimal inhibition of ASIC1aActivity is pH-dependent; reduced at alkaline pH.[2]
Buffer Composition Use of carrier proteins (e.g., 0.1% BSA)Prevents adsorption to surfaces.[12]
Ionic Strength Physiological (e.g., 150 mM NaCl)Helps prevent aggregation.[12]
Temperature Store solutions at -20°C; avoid high temperatures for prolonged periodsAs an ICK peptide, it has high thermal stability, but long-term storage should be cold.[8][10]
Freeze-Thaw Cycles AvoidRepeated cycling can lead to aggregation and degradation.[7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Briefly centrifuge the vial of lyophilized PcTx1 to ensure the powder is at the bottom.

  • Add the appropriate volume of sterile, high-purity water to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • For long-term storage, aliquot the stock solution into low-adhesion microcentrifuge tubes and store at -20°C for up to one month.

Protocol 2: General Method for Assessing PcTx1 Stability by RP-HPLC

This protocol provides a general framework for monitoring the stability of PcTx1 in a specific buffer over time.

  • Preparation of PcTx1 Solution: Prepare a solution of PcTx1 in the buffer of interest at a known concentration.

  • Initial Analysis (Time 0): Immediately analyze an aliquot of the solution using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

    • The main peak corresponds to intact PcTx1. Record the peak area.

  • Incubation: Incubate the remaining PcTx1 solution under the desired storage conditions (e.g., 4°C, room temperature, or 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by RP-HPLC as described in step 2.

  • Data Analysis: Compare the peak area of the intact PcTx1 at each time point to the initial peak area at Time 0. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact PcTx1 over time.

Visualizations

PcTx1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PcTx1 This compound ASIC1a ASIC1a Channel (Resting State) PcTx1->ASIC1a Binds to ASIC1a Protons H+ Protons->ASIC1a Low Affinity ASIC1a_Desensitized ASIC1a Channel (Desensitized State) ASIC1a->ASIC1a_Desensitized Increased H+ Affinity (PcTx1 Mediated) No_Ion_Flow No Na+ Influx ASIC1a_Desensitized->No_Ion_Flow Channel Blocked

Caption: PcTx1 binds to the ASIC1a channel, increasing its affinity for H+, which leads to a desensitized state and blocks ion flow.

Troubleshooting_Workflow Start Start: Loss of PcTx1 Activity Check_pH Is buffer pH ~7.4? Start->Check_pH Adjust_pH Adjust buffer pH to 7.4 Check_pH->Adjust_pH No Check_Adsorption Is BSA present in buffer? Check_pH->Check_Adsorption Yes Recheck_Activity Re-test PcTx1 Activity Adjust_pH->Recheck_Activity Add_BSA Add 0.1% BSA to buffer Check_Adsorption->Add_BSA No Check_Storage Was the solution stored correctly? (-20°C, aliquoted) Check_Adsorption->Check_Storage Yes Add_BSA->Recheck_Activity Prepare_New Prepare fresh PcTx1 solution Check_Storage->Prepare_New No Check_Storage->Recheck_Activity Yes Prepare_New->Recheck_Activity Problem_Solved Problem Resolved Recheck_Activity->Problem_Solved Activity Restored Contact_Support Contact Technical Support Recheck_Activity->Contact_Support Activity Not Restored

References

Validation & Comparative

A Researcher's Guide to Selecting Psalmotoxin 1 (PcTx1): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their experiments. This guide provides a comprehensive comparison of Psalmotoxin 1 (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), from various commercial suppliers. The objective is to offer a data-driven overview to aid in the selection of the most suitable product for your research needs.

This compound, a 40-amino acid peptide derived from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a critical tool for studying the physiological and pathological roles of ASIC1a.[1][2] Its high affinity and specificity make it invaluable for research in areas such as pain, neurodegeneration, and ischemic stroke.[3] However, the purity, activity, and consistency of commercially available PcTx1 can vary between suppliers, potentially impacting experimental outcomes. This guide outlines key quality control parameters and provides standardized experimental protocols for in-house validation.

Supplier and Product Specification Overview

A summary of the product specifications for PcTx1 from several major suppliers is presented below. This information has been compiled from publicly available data sheets and certificates of analysis. Researchers are encouraged to request batch-specific data from suppliers before purchase.

SupplierProduct NamePurity (by HPLC)Reported IC50FormulationAnalytical Methods
Smartox Biotechnology Psalmotoxin-1 / PcTx1> 98%[1]~1 nM[1]Lyophilized solid[1]HPLC, Mass Spectrometry
Tocris Bioscience This compound≥95%0.9 nMLyophilized solidHPLC
MedchemExpress This compound99.02%0.9 nM[3]Lyophilized solidHPLC, Mass Spectrometry
PeptaNova This compound | PcTX1> 99%[2]Not specifiedLyophilized solid[2]HPLC
Sigma-Aldrich (Calbiochem) Psalmotoxin-1≥94%0.9 nMLyophilized solidHPLC
Alomone Labs PcTX1> 98%Not specifiedLyophilized solidHPLC, Mass Spectrometry

Note: The reported IC50 values are generally consistent across suppliers and align with published literature. However, slight variations in experimental conditions can affect these values. Purity levels are a key differentiator, with some suppliers offering higher minimum purity grades.

Recommended Experimental Protocols for In-House Comparison

To ensure the reliability and reproducibility of your experiments, it is highly recommended to perform in-house validation of PcTx1 from any supplier. The following are detailed protocols for key experiments to compare the performance of PcTx1 from different sources.

Assessment of Peptide Purity and Integrity by HPLC and Mass Spectrometry

Objective: To verify the purity and correct molecular weight of the PcTx1 peptide.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Reconstitute the lyophilized PcTx1 from each supplier in an appropriate solvent (e.g., sterile water or a low percentage of acetonitrile in water) to a final concentration of 1 mg/mL.

    • Inject 10-20 µL of the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 5% to 65% acetonitrile over 30 minutes.

    • Monitor the absorbance at 214 nm and 280 nm.

    • The purity is calculated by integrating the area of the main peak relative to the total area of all peaks.

  • Mass Spectrometry (MS):

    • Analyze the reconstituted peptide solution using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

    • Compare the observed molecular weight with the theoretical molecular weight of PcTx1 (approximately 4689.4 Da).

Functional Activity Assay: Inhibition of ASIC1a Currents

Objective: To determine and compare the inhibitory potency (IC50) of PcTx1 from different suppliers on human or rodent ASIC1a channels.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.

    • Transiently transfect the cells with a plasmid encoding human or rodent ASIC1a. Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.

    • Allow 24-48 hours for channel expression.

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Prepare external and internal solutions for patch-clamp recording. The external solution should have a physiological pH (e.g., 7.4) and a low pH activating solution (e.g., pH 6.0).

    • Obtain whole-cell recordings from transfected cells.

    • Establish a stable baseline current at a holding potential of -60 mV.

    • Apply the low pH solution to evoke an inward ASIC1a current.

    • After establishing a stable baseline of acid-evoked currents, perfuse the cells with increasing concentrations of PcTx1 (e.g., 0.01 nM to 100 nM) for a sufficient duration (e.g., 2-5 minutes) before co-applying with the low pH solution.

    • Measure the peak amplitude of the inward current at each PcTx1 concentration.

    • Plot the percentage of inhibition against the logarithm of the PcTx1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess any potential cytotoxic effects of the PcTx1 preparations.

Methodology:

  • Plate cells (e.g., the same cell line used for the activity assay or a relevant neuronal cell line) in a 96-well plate.

  • Treat the cells with a range of concentrations of PcTx1 from each supplier for 24-48 hours.

  • Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of PcTx1 and a typical experimental workflow.

ASIC1a_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ ASIC1a_closed ASIC1a (Closed State) pH 7.4 Protons->ASIC1a_closed Low pH activation PcTx1 This compound (PcTx1) PcTx1->ASIC1a_closed Binds and increases H+ affinity ASIC1a_open ASIC1a (Open State) Low pH ASIC1a_closed->ASIC1a_open ASIC1a_desensitized ASIC1a (Desensitized State) ASIC1a_closed->ASIC1a_desensitized Shift to desensitized state at pH 7.4 ASIC1a_open->ASIC1a_desensitized Desensitization Ion_flow Na+ Influx ASIC1a_open->Ion_flow Experimental_Workflow cluster_procurement Procurement & Preparation cluster_qc Quality Control cluster_functional Functional & Safety Assays cluster_analysis Data Analysis & Comparison SupplierA PcTx1 from Supplier A Reconstitution Reconstitute Lyophilized Peptides SupplierA->Reconstitution SupplierB PcTx1 from Supplier B SupplierB->Reconstitution HPLC Purity Assessment (HPLC) Reconstitution->HPLC MS Integrity Check (Mass Spec) Reconstitution->MS PatchClamp ASIC1a Inhibition Assay (Patch-Clamp) Reconstitution->PatchClamp Viability Cell Viability Assay Reconstitution->Viability DataAnalysis Compare Purity, IC50, and Cytotoxicity HPLC->DataAnalysis MS->DataAnalysis PatchClamp->DataAnalysis Viability->DataAnalysis

References

Validating the Inhibitory Effect of Psalmotoxin 1 on ASIC1a: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Psalmotoxin 1 (PcTx1) and other prominent inhibitors of the Acid-Sensing Ion Channel 1a (ASIC1a). Supported by experimental data, this document details the methodologies for validating inhibitory effects and presents quantitative comparisons to aid in the selection of appropriate research tools.

This compound (PcTx1), a 40-amino acid peptide isolated from the venom of the tarantula Psalmopoeus cambridgei, is a potent and specific inhibitor of homomeric ASIC1a channels.[1][2][3] Its unique mechanism of action, which involves increasing the apparent H+ affinity of the channel, leads to a state of desensitization at physiological pH, thereby inhibiting its function.[1][4][5] This guide explores the experimental validation of this inhibitory effect and compares PcTx1's performance against other known ASIC1a inhibitors.

Comparative Analysis of ASIC1a Inhibitors

The selection of an appropriate ASIC1a inhibitor is critical for experimental success. The following table summarizes the quantitative data for PcTx1 and its alternatives, providing a basis for comparison.

InhibitorTypeTarget SpecificityPotency (IC50)Mechanism of ActionReference
This compound (PcTx1) Peptide ToxinSpecific for homomeric ASIC1a~0.7 - 3.7 nMIncreases apparent H+ affinity, causing desensitization[1][2][5]
Hi1a Peptide ToxinPotent and selective for ASIC1a~400 pMGating modifier[6][7]
Amiloride Small MoleculeNon-selective (ASICs, ENaC)~10 - 20 µMPore blocker[3][8]
Benzamil Small Molecule (Amiloride analog)More potent than Amiloride on ASIC1a~2.4 µMPore blocker[8]
Mambalgin-1 Peptide ToxinInhibits ASIC1a and ASIC1b homomers and heteromersVaries by subunit compositionGating modifier[6]
APETx2 Peptide ToxinPrimarily inhibits ASIC3-containing channels63 nM - 2 µM on ASIC3Gating modifier[2]

Experimental Protocols for Validation

Accurate validation of inhibitor efficacy is paramount. The following sections detail the standard experimental protocols used to assess the inhibitory effects on ASIC1a channels.

Electrophysiological Recordings

Electrophysiology is the gold standard for characterizing ion channel inhibitors. Whole-cell patch-clamp recording is commonly used to measure the ion currents through ASIC1a channels in the presence and absence of the inhibitor.

Cell Preparation and Transfection:

  • HEK293 or CHO cells are commonly used due to their low endogenous ion channel expression.

  • Cells are transiently or stably transfected with a plasmid encoding the human or rodent ASIC1a subunit.

  • For electrophysiological recordings, cells are plated on glass coverslips 24-48 hours post-transfection.

  • Alternatively, Xenopus laevis oocytes can be injected with cRNA encoding ASIC1a.[1][4]

Recording Solutions:

  • External Solution (pH 7.4): Contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal Pipette Solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • Activating Solution (pH < 7.0): The external solution is adjusted to the desired acidic pH (e.g., pH 6.0, 5.5) using MES or another appropriate buffer.

Recording Procedure:

  • Obtain a whole-cell patch-clamp configuration on a transfected cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply the acidic activating solution to elicit an inward ASIC1a current.

  • After the current returns to baseline, perfuse the cell with the external solution containing the inhibitor (e.g., PcTx1) for a defined pre-incubation period.

  • Co-apply the acidic activating solution with the inhibitor.

  • Measure the peak amplitude of the inward current in the presence and absence of the inhibitor to determine the percentage of inhibition.

  • To determine the IC50, repeat the procedure with a range of inhibitor concentrations and fit the data to a dose-response curve.

Cell Viability Assays

ASIC1a activation by extracellular acidosis can contribute to cell death, particularly in neurons.[9] Inhibitors can be validated by their ability to protect cells from acid-induced death.

Lactate Dehydrogenase (LDH) Assay:

  • Culture primary neurons or a suitable cell line in a 96-well plate.

  • Expose the cells to an acidic medium (e.g., pH 6.0) for a specified duration (e.g., 1-4 hours) in the presence or absence of the ASIC1a inhibitor.

  • Collect the cell culture supernatant.

  • Measure the LDH released from damaged cells using a commercially available kit.

  • Higher LDH levels indicate more cell death; a potent inhibitor will reduce LDH release in the acidic condition.[10]

MTT Assay:

  • Following the acid exposure period as described for the LDH assay, remove the acidic medium.

  • Incubate the cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Increased absorbance correlates with higher cell viability; an effective inhibitor will result in higher absorbance compared to the acid-treated control.[10]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and the comparative logic.

ASIC1a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons Extracellular Protons (H+) ASIC1a ASIC1a Channel (Closed State) Protons->ASIC1a Binds & Activates PcTx1 This compound (PcTx1) PcTx1->ASIC1a Binds & Increases H+ Affinity ASIC1a_Open ASIC1a Channel (Open State) ASIC1a->ASIC1a_Open ASIC1a_Desensitized ASIC1a Channel (Desensitized State) ASIC1a->ASIC1a_Desensitized Promotes Desensitization ASIC1a_Open->ASIC1a_Desensitized Desensitization Na_Ca_Influx Na+ / Ca2+ Influx ASIC1a_Open->Na_Ca_Influx Cellular_Response Cellular Response (e.g., Depolarization, Ca2+ signaling) Na_Ca_Influx->Cellular_Response

Caption: ASIC1a signaling pathway and the inhibitory mechanism of PcTx1.

Experimental_Workflow cluster_prep Preparation cluster_validation Validation Method cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection ASIC1a Transfection Cell_Culture->Transfection Electrophysiology Electrophysiology (Patch-Clamp) Transfection->Electrophysiology Cell_Viability Cell Viability Assay (LDH / MTT) Transfection->Cell_Viability Data_Acquisition Data Acquisition Electrophysiology->Data_Acquisition Cell_Viability->Data_Acquisition Inhibition_Calculation Calculate % Inhibition Data_Acquisition->Inhibition_Calculation IC50_Determination Determine IC50 Inhibition_Calculation->IC50_Determination

Caption: General experimental workflow for validating ASIC1a inhibitors.

Comparison_Logic cluster_properties Properties cluster_alternatives Alternatives Inhibitor ASIC1a Inhibitor Potency Potency (IC50) Inhibitor->Potency Specificity Specificity Inhibitor->Specificity Mechanism Mechanism of Action Inhibitor->Mechanism PcTx1 This compound Potency->PcTx1 Amiloride Amiloride Potency->Amiloride Hi1a Hi1a Potency->Hi1a Other Other Analogs Potency->Other Specificity->PcTx1 Specificity->Amiloride Specificity->Hi1a Specificity->Other Mechanism->PcTx1 Mechanism->Amiloride Mechanism->Hi1a Mechanism->Other

Caption: Logical framework for the comparison of ASIC1a inhibitors.

References

Psalmotoxin 1 (PcTx1): A Comparative Analysis of its Cross-reactivity with ASIC Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Psalmotoxin 1 (PcTx1), a peptide toxin isolated from the venom of the tarantula Psalmopoeus cambridgei, is a valuable pharmacological tool for studying the function of Acid-Sensing Ion Channels (ASICs). Its high potency and selectivity for the ASIC1a subtype have made it instrumental in elucidating the role of these channels in various physiological and pathological processes, including pain perception and ischemic neurodegeneration.[1][2][3] However, a comprehensive understanding of its cross-reactivity with other ASIC subtypes is crucial for the accurate interpretation of experimental results and for the development of more specific therapeutic agents. This guide provides a comparative analysis of PcTx1's interaction with various ASIC subtypes, supported by experimental data and detailed methodologies.

Cross-reactivity Profile of this compound

The inhibitory and modulatory effects of PcTx1 have been characterized across a range of homomeric and heteromeric ASIC channels. The following table summarizes the quantitative data on PcTx1's potency and efficacy on different ASIC subtypes. It is important to note that the activity of PcTx1 can be highly dependent on factors such as pH, the species from which the channel was cloned, and the expression system used.

ASIC SubtypeSpeciesEffectPotency (IC50/EC50)Reference
Homomeric Channels
ASIC1aRatInhibition0.3 - 3.7 nM[4]
ASIC1aHumanInhibition~13 nM[4][5]
ASIC1bRatPotentiation/No Inhibition-[6][7]
ASIC1bHumanPotentiation-[8]
ASIC2aRatNo effect> 100 nM[6]
ASIC3RatNo effect> 100 nM[6]
cASIC1ChickenAgonist (Activation)-[9]
Heteromeric Channels
ASIC1a/2aRatInhibition/Potentiation (pH-dependent)IC50: 56.1 nM (depolarization), 123.9 nM (current)[10]
ASIC1a/2bRatInhibition~3 nM[8]
ASIC1a/3RatInhibition25 - 100 nM[4]

Mechanism of Action: A Tale of Gating Modification

Unlike classical channel blockers that physically occlude the pore, PcTx1 acts as a gating modifier.[8] Its primary mechanism of inhibition for ASIC1a involves increasing the channel's apparent affinity for protons (H⁺).[1][11][12] This heightened sensitivity to H⁺ causes the channel to enter a desensitized state at physiological resting pH (around 7.4), thereby preventing its activation by subsequent acid stimuli.[1][11]

Interestingly, this gating modification mechanism can lead to different functional outcomes on other ASIC subtypes. For instance, on ASIC1b, PcTx1 can promote channel opening and lead to potentiation of the current.[7] In the case of chicken ASIC1, the toxin acts as a direct agonist, inducing channel opening.[9]

Experimental Methodologies

The data presented in this guide are primarily derived from electrophysiological and binding assays. Understanding the underlying principles of these techniques is essential for interpreting the cross-reactivity data.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

A widely used technique for studying the properties of ion channels expressed in a heterologous system.

Workflow:

TEVC_Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Harvest Xenopus laevis oocytes prep2 Inject cRNA of target ASIC subtype prep1->prep2 prep3 Incubate for 2-5 days for channel expression prep2->prep3 rec1 Place oocyte in recording chamber prep3->rec1 rec2 Impale with two microelectrodes (voltage and current) rec1->rec2 rec3 Perfuse with solutions of varying pH and PcTx1 concentrations rec2->rec3 rec4 Record ionic currents using a voltage-clamp amplifier rec3->rec4 ana1 Measure peak current amplitude rec4->ana1 ana2 Construct concentration-response curves ananode ana3 Calculate IC50 or EC50 values ananode->ana3

Figure 1. Workflow for assessing ASIC channel modulation by PcTx1 using Two-Electrode Voltage Clamp in Xenopus oocytes.

Protocol:

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the specific ASIC subunit(s) of interest is injected into the oocytes.

  • Incubation: Oocytes are incubated for 2-5 days to allow for the expression of functional ion channels on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a baseline physiological solution (e.g., pH 7.4).

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • ASIC currents are elicited by rapidly switching the perfusion solution to an acidic pH (e.g., pH 6.0).

    • To assess the effect of PcTx1, the toxin is included in the perfusion solution at various concentrations, and the resulting inhibition or potentiation of the acid-evoked current is measured.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition or potentiation against the logarithm of the PcTx1 concentration. These curves are then fitted with a logistical equation to determine the IC50 (for inhibition) or EC50 (for potentiation) value.

Patch-Clamp Electrophysiology in Mammalian Cells

This technique offers higher resolution recordings from single cells and is often performed on mammalian cell lines (e.g., CHO, HEK293) transiently or stably expressing the ASIC subtype of interest.

Signaling Pathway of ASIC1a Inhibition by PcTx1:

ASIC1a_Inhibition_Pathway PcTx1 This compound ASIC1a_resting ASIC1a (Resting State at pH 7.4) PcTx1->ASIC1a_resting Binds to extracellular domain ASIC1a_bound PcTx1-ASIC1a Complex ASIC1a_resting->ASIC1a_bound H_ion H⁺ Increased_H_affinity Increased Apparent H⁺ Affinity ASIC1a_bound->Increased_H_affinity ASIC1a_desensitized ASIC1a (Desensitized State) Increased_H_affinity->ASIC1a_desensitized Shifts equilibrium No_activation Inhibition of Channel Activation by Acid ASIC1a_desensitized->No_activation

References

A Comparative Guide to the Biochemical and Pharmacological Properties of Psalmotoxin 1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Psalmotoxin 1 (PcTx1) and its analogs, focusing on their biochemical and pharmacological profiles as modulators of the Acid-Sensing Ion Channel 1a (ASIC1a). The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development efforts.

Introduction to this compound (PcTx1)

This compound is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective inhibitor of the proton-gated cation channel ASIC1a, a key player in neuronal processes such as pain perception, fear, and ischemic neurodegeneration.[1] PcTx1 exhibits an inhibitor cystine knot (ICK) structural motif, which confers significant stability.[1] Its unique mechanism of action involves increasing the apparent affinity of ASIC1a for protons (H+), thereby shifting the channel into a desensitized state at physiological pH levels.[1][2][3] This makes PcTx1 and its analogs valuable tools for studying ASIC1a function and potential therapeutic leads for conditions involving ASIC1a hyperactivity.

Comparative Pharmacological Data

The inhibitory potency of PcTx1 and its analogs on ASIC1a is a critical parameter for their pharmacological characterization. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PcTx1 analogs, primarily from studies involving alanine scanning mutagenesis, as determined by two-electrode voltage clamp (TEVC) electrophysiology on rat ASIC1a (rASIC1a) expressed in Xenopus oocytes.

AnalogMutationIC50 (nM) for rASIC1aFold Change vs. WTKey Finding
Wild-Type (WT) PcTx1 -0.35 ± 0.04-Potent and selective inhibition of rASIC1a.
N-Terminal Truncation des-E1-D21.3 ± 0.23.7-fold decreaseThe N-terminus contributes to, but is not essential for, high-affinity binding.
C-Terminal Truncation des-T38-K39-T401.1 ± 0.13.1-fold decreaseThe C-terminus has a minor role in the inhibitory activity of the toxin.
Alanine Mutants
E1AE1A0.9 ± 0.12.6-fold decreaseMinor contribution of Glu1 to potency.
D2AD2A1.5 ± 0.24.3-fold decreaseAsp2 plays a role in the interaction with ASIC1a.
I4AI4A0.4 ± 0.05No significant changeIle4 is not critical for binding.
P5AP5A0.3 ± 0.04No significant changePro5 is not a key determinant of activity.
K6AK6A1.8 ± 0.25.1-fold decreaseLys6 contributes to the toxin's potency.
W7AW7A1.2 ± 0.13.4-fold decreaseTrp7 has a moderate impact on inhibition.
K8AK8A1.6 ± 0.24.6-fold decreaseLys8 is involved in the interaction.
W24A W24A >1000 >2800-fold decrease Trp24 is a critical residue for the inhibitory activity of PcTx1.
K25AK25A0.6 ± 0.11.7-fold decreaseLys25 has a minor role.
R26A R26A >1000 >2800-fold decrease Arg26 is essential for the high-affinity binding and inhibition of ASIC1a.
R27A R27A >1000 >2800-fold decrease Arg27 is a key determinant of PcTx1's inhibitory function.
S29AS29A0.4 ± 0.05No significant changeSer29 is not critical for activity.
F30AF30A0.7 ± 0.12.0-fold decreasePhe30 has a minor contribution.

Data sourced from Saez et al. (2011). The study highlights that the pharmacophore of PcTx1 resides in a dynamic β-hairpin loop, with residues Trp24, Arg26, and Arg27 being critical for its inhibitory effect on ASIC1a.[4][5]

It is also important to note the species-dependent variation in PcTx1 potency. PcTx1 is approximately 10-fold less potent at human ASIC1a compared to the rat channel, a crucial consideration for translational research.[6]

Experimental Protocols

This section details the methodologies commonly employed in the biochemical and pharmacological evaluation of PcTx1 and its analogs.

Peptide Synthesis, Purification, and Verification
  • Solid-Phase Peptide Synthesis: Analogs of PcTx1 are typically synthesized using solid-phase peptide synthesis (SPPS) methodologies.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[5]

  • Mass Spectrometry: The molecular weight of the purified peptide is verified using matrix-assisted laser desorption/ionization–time-of-flight (MALDI-TOF) mass spectrometry to confirm the correct sequence and the absence of modifications.[5]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This is the gold-standard method for characterizing the activity of ion channel modulators.

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are defolliculated and maintained in a suitable medium.

  • cRNA/cDNA Injection: Oocytes are injected with cRNA or cDNA encoding the desired ASIC1a subunit (e.g., rat or human).[5][7]

  • Electrophysiological Recording:

    • Two to four days post-injection, oocytes are placed in a recording chamber and perfused with a standard bath solution (ND96).

    • The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • ASIC1a currents are elicited by a rapid drop in extracellular pH (e.g., from a holding pH of 7.4 to an activating pH of 6.0).[5]

  • Toxin Application:

    • PcTx1 analogs are serially diluted and applied to the oocyte at the holding pH for a defined period before the acid stimulus.[5]

    • To minimize non-specific binding, solutions containing the peptides are often supplemented with 0.1% bovine serum albumin (BSA).[8]

  • Data Analysis: The inhibition of the peak current is measured at different toxin concentrations, and the data are fitted to a dose-response curve to determine the IC50 value.

Automated Patch Clamp Electrophysiology

For higher throughput screening of PcTx1 analogs, automated patch-clamp platforms like the QPatch 48 can be utilized.

  • Cell Culture: HEK293 cells stably expressing the target ASIC1a channel are cultured and harvested.

  • Automated Recording: A suspension of the cells is introduced into the automated patch-clamp system. The system performs automated cell capture, sealing, whole-cell formation, and liquid handling for compound application and pH changes.

  • Data Acquisition and Analysis: The system records ionic currents in response to pH drops in the presence of varying concentrations of the test compounds. IC50 values are then calculated from the resulting concentration-response curves.[9]

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway of ASIC1a Modulation by PcTx1

The following diagram illustrates the activation of ASIC1a by protons and its inhibition by PcTx1, which promotes a desensitized state.

ASIC1a_Modulation cluster_activation ASIC1a Activation cluster_inhibition Inhibition by PcTx1 Protons (H+) Protons (H+) ASIC1a_Closed ASIC1a (Closed State) pH 7.4 Protons (H+)->ASIC1a_Closed Extracellular Acidification ASIC1a_Open ASIC1a (Open State) Ion Influx (Na+, Ca2+) ASIC1a_Closed->ASIC1a_Open Gating ASIC1a_Desensitized ASIC1a (Desensitized State) No Ion Influx ASIC1a_Closed->ASIC1a_Desensitized Increases H+ affinity, stabilizes desensitized state PcTx1 PcTx1 PcTx1->ASIC1a_Closed Binds to Extracellular Domain Experimental_Workflow cluster_synthesis Peptide Preparation cluster_expression Expression System cluster_electrophysiology Functional Assay cluster_analysis Data Analysis Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Verification MALDI-TOF MS Verification Purification->Verification Toxin_App Application of PcTx1 Analogs Verification->Toxin_App Oocyte_Prep Xenopus Oocyte Harvesting & Preparation Injection ASIC1a cRNA/cDNA Injection Oocyte_Prep->Injection TEVC Two-Electrode Voltage Clamp Recording Injection->TEVC TEVC->Toxin_App Data_Acq Current Measurement (Response to pH drop) Toxin_App->Data_Acq Dose_Response Dose-Response Curve Generation Data_Acq->Dose_Response IC50 IC50 Calculation Dose_Response->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

References

A Comparative Guide: Psalmotoxin 1 vs. Small Molecule Inhibitors for ASIC1a Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Psalmotoxin 1 (PcTx1), a peptide toxin, with various small molecule inhibitors targeting the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a crucial player in numerous physiological and pathological processes, including pain perception, synaptic plasticity, and neuronal injury following ischemic stroke, making its modulation a significant area of therapeutic interest.[1][2][3] This document synthesizes experimental data to offer a clear perspective on the performance of these inhibitors.

Efficacy and Potency: A Quantitative Comparison

The inhibitory potency of a compound is a critical determinant of its potential as a research tool or therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for PcTx1 and several small molecule inhibitors against ASIC1a.

InhibitorTypeTargetIC50 ValueNotes
This compound (PcTx1) Peptide ToxinHomomeric ASIC1a~0.9 nM[4]Highly potent and selective for ASIC1a.[4][5]
Compound 5b (C5b) Small MoleculeASIC1a~22.2 nM (at pH 6.7)[6]A PcTx1-inspired compound with the ability to cross the blood-brain barrier.[6][7]
Amiloride Small MoleculeASICs (non-specific)~10-20 µM[2]A diuretic that also blocks other ion channels.[2][8]
Benzamil Small MoleculeASICs (non-specific)~3.5 µM[8]An analog of amiloride with higher potency.[8][9]
6-iodoamiloride Small MoleculehASIC1~88 nM[10]A more potent amiloride analog.[10]
Mambalgin-1 Peptide ToxinASIC1a, ASIC1b~106.6 nM (hASIC1a)[11]A pain-relieving peptide from black mamba venom with a distinct mechanism.[11][12][13]

Mechanisms of Action: A Tale of Two Approaches

The method by which an inhibitor interacts with its target can have profound implications for its specificity and functional effects.

This compound (PcTx1): This tarantula toxin employs a unique mechanism of action.[14][15][16] Instead of directly blocking the ion pore, PcTx1 acts as a gating modifier. It binds to the channel and increases its apparent affinity for protons (H+).[4][14][15][16] This heightened sensitivity causes the channel to enter a desensitized (inactivated) state at physiological pH, thereby preventing its activation by acidic conditions.[5][15][16]

Small Molecule Inhibitors:

  • Amiloride and its analogs: These compounds are generally considered pore blockers, although their interaction with ASICs can be complex.[9] Their lack of specificity is a significant drawback, as they can interact with other ion channels and transporters.[2][7]

  • Compound 5b (C5b): Inspired by the structure of PcTx1, C5b was designed as a competitive antagonist that binds to the acidic pocket of ASIC1a.[6]

  • Mambalgin-1: This snake venom peptide also functions as a gating modifier but through a different mechanism than PcTx1. It binds to the closed state of the channel and shifts the pH dependence of activation towards a more acidic pH, effectively decreasing the channel's apparent proton affinity.[11][12]

Signaling Pathways and Experimental Workflow

The activation of ASIC1a, particularly under pathological conditions like ischemia, leads to an influx of sodium (Na+) and calcium (Ca2+) ions.[17][18] This can trigger a cascade of downstream signaling events, including the activation of the ERK signaling pathway and apoptotic pathways, ultimately leading to neuronal cell death.[1][19][20]

ASIC1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acidosis Acidosis ASIC1a ASIC1a Acidosis->ASIC1a Activates Na_Influx Na+ Influx ASIC1a->Na_Influx Ca_Influx Ca2+ Influx ASIC1a->Ca_Influx Depolarization Depolarization Na_Influx->Depolarization ERK_Pathway ERK Signaling Pathway Ca_Influx->ERK_Pathway Apoptosis Apoptosis Ca_Influx->Apoptosis Depolarization->Apoptosis

ASIC1a signaling cascade upon activation by acidosis.

A typical experimental workflow to assess the efficacy of an ASIC1a inhibitor involves expressing the channel in a heterologous system, such as Chinese Hamster Ovary (CHO) cells, and then using electrophysiology to measure the ion currents in response to acidic stimuli in the presence and absence of the inhibitor.

Experimental_Workflow Start Start Cell_Culture CHO Cell Culture (expressing hASIC1a) Start->Cell_Culture Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp pH_Application Apply pH 6.0 (Control) Patch_Clamp->pH_Application Inhibitor_Application Apply Inhibitor + pH 6.0 pH_Application->Inhibitor_Application Data_Analysis Measure Peak Current & Calculate % Inhibition Inhibitor_Application->Data_Analysis Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Comparison_Logic Inhibitor_Choice Choice of ASIC1a Inhibitor PcTx1 This compound (PcTx1) Inhibitor_Choice->PcTx1 Small_Molecules Small Molecule Inhibitors Inhibitor_Choice->Small_Molecules PcTx1_Pros Pros: - High Potency - High Selectivity PcTx1->PcTx1_Pros PcTx1_Cons Cons: - Poor BBB permeability - Peptide nature (stability, cost) PcTx1->PcTx1_Cons SM_Pros Pros: - Potential for BBB permeability - Easier synthesis, lower cost Small_Molecules->SM_Pros SM_Cons Cons: - Often lower potency - Lower selectivity (off-target effects) Small_Molecules->SM_Cons

References

The Target: Acid-Sensing Ion Channel 1a (ASIC1a) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Orthogonal Methodologies for Confirming Psalmotoxin 1 (PcTx1) Activity

For researchers and drug development professionals investigating the potent and selective ASIC1a inhibitor, this compound (PcTx1), robust and reliable data is paramount. While conventional electrophysiology serves as the primary method for characterizing its inhibitory action, employing orthogonal methods is critical for validating findings and building a comprehensive understanding of its pharmacological profile. Orthogonal methods, which rely on different physical principles, provide independent confirmation of the toxin's activity, reducing the risk of artifacts and off-target effects inherent to a single-assay approach.

This guide compares three key orthogonal methods to the gold-standard manual patch-clamp electrophysiology for confirming the activity of PcTx1 on its target, the Acid-Sensing Ion Channel 1a (ASIC1a). We provide a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection and implementation of these complementary techniques.

This compound exerts its inhibitory effect by interacting with the extracellular domain of the ASIC1a channel.[1] ASIC1a is a proton-gated cation channel that is activated by a drop in extracellular pH.[2][3] Upon activation, it allows the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺, leading to membrane depolarization and subsequent cellular responses. The unique mechanism of PcTx1 involves increasing the apparent proton affinity of the channel, which shifts it into a desensitized (non-conducting) state at normal physiological pH.[2][4]

cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space Protons Extracellular Protons (H⁺) (Low pH) ASIC1a ASIC1a Channel (Closed State) Protons->ASIC1a Activates PcTx1 This compound (PcTx1) PcTx1->ASIC1a Binds & Stabilizes Desensitized State Depolarization Membrane Depolarization ASIC1a->Depolarization Na⁺/Ca²⁺ Influx Response Cellular Response (e.g., Action Potential, Ca²⁺ Signaling) Depolarization->Response

Caption: Signaling pathway of ASIC1a activation by protons and inhibition by this compound.

Comparison of Methodologies for PcTx1 Activity Assessment

The following sections detail the primary electrophysiological method and three orthogonal approaches for confirming PcTx1's inhibitory activity on ASIC1a.

Methodology Principle Key Parameter Typical Value (PcTx1 vs. hASIC1a) Throughput
Manual Patch-Clamp Direct measurement of ion current through the channel in a single cell.IC₅₀ (Functional Inhibition)~0.9 - 3.7 nM[5][6]Low
Radioligand Binding Assay Measures the direct binding of a radiolabeled ligand to the channel protein.Kd (Binding Affinity) / Ki (Inhibition Constant)Kd: ~213 - 371 pM; Ki: ~128 - 149 pM[5]Medium
Automated Patch-Clamp Automated, higher-throughput measurement of ion currents across multiple cells.IC₅₀ (Functional Inhibition)~2.96 nM[4]High
Voltage-Sensitive Dye Assay Measures changes in membrane potential resulting from ion flux using a fluorescent reporter.% InhibitionSignificant inhibition at 100 nM[7]High

Manual Patch-Clamp Electrophysiology (Primary Method)

This is the gold-standard technique for characterizing ion channel modulators, providing high-resolution data on channel gating, conductance, and pharmacology directly from a single cell.

start Start: Prepare ASIC1a- expressing cells establish_seal Establish Giga-Ohm Seal & Whole-Cell Configuration start->establish_seal clamp_voltage Clamp Membrane Potential (e.g., -60 mV) establish_seal->clamp_voltage apply_ph Apply Low pH Solution (e.g., pH 6.0) to activate ASIC1a clamp_voltage->apply_ph record_control Record Baseline ASIC1a Current apply_ph->record_control apply_pct_x1 Incubate with PcTx1 at Resting pH (7.4) record_control->apply_pct_x1 apply_ph_post Re-apply Low pH Solution apply_pct_x1->apply_ph_post record_inhibited Record Inhibited ASIC1a Current apply_ph_post->record_inhibited analyze Analyze Data: Calculate % Inhibition & IC₅₀ record_inhibited->analyze

Caption: Workflow for Manual Patch-Clamp Electrophysiology.

Experimental Protocol
  • Cell Preparation: Culture cells (e.g., CHO or COS-7) stably or transiently expressing human ASIC1a. Seed cells onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • Pipette Solution (Internal): Contains (in mM): 140 KCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.35.[5]

    • Bath Solution (External): Contains (in mM): 150 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4.[5]

    • Activation Solution: Same as bath solution, but buffered with MES to the desired acidic pH (e.g., pH 6.0).

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Using a glass micropipette, form a giga-ohm seal with a single cell and rupture the membrane to achieve whole-cell configuration.

    • Clamp the cell's membrane potential at -60 mV.

    • Establish a stable baseline current by applying the activation solution for a short duration to elicit a control ASIC1a current.

    • Perfuse the cell with external solution containing a specific concentration of PcTx1 for a defined incubation period (e.g., 2-5 minutes).

    • While still in the presence of PcTx1, re-apply the activation solution and record the inhibited current.

  • Data Analysis: Calculate the percentage of inhibition by comparing the peak current amplitude before and after PcTx1 application. Repeat for a range of PcTx1 concentrations to generate a dose-response curve and determine the IC₅₀ value.

Radioligand Binding Assay (Orthogonal Method 1)

This biochemical method directly quantifies the interaction between PcTx1 and the ASIC1a channel protein, providing a measure of binding affinity (Kd) that is independent of channel function. It is a powerful tool to confirm a direct binding interaction.

start Start: Prepare Membranes from ASIC1a-expressing cells prepare_assay Prepare Assay Plate: Add Membranes, Buffer, Radiolabeled PcTx1* start->prepare_assay add_competitor Add Unlabeled PcTx1 (or test compound) at various concentrations prepare_assay->add_competitor incubate Incubate to Reach Binding Equilibrium (e.g., 45-60 min) add_competitor->incubate separate Separate Bound from Free Ligand (Vacuum Filtration) incubate->separate count Quantify Radioactivity on Filter (Scintillation Counting) separate->count analyze Analyze Data: Generate Competition Curve, Calculate Kᵢ count->analyze

Caption: Workflow for a competitive Radioligand Binding Assay.

Experimental Protocol
  • Preparation of Radiolabeled PcTx1: Synthesize a PcTx1 variant containing a tyrosine residue (e.g., PcTx1YN) suitable for iodination. Radiolabel the peptide with ¹²⁵I.[5]

  • Membrane Preparation: Homogenize CHO cells expressing ASIC1a or rat brain tissue in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in a binding buffer.

  • Binding Assay (Competition):

    • Binding Buffer: Contains (in mM): 20 HEPES (pH 7.25), 150 NaCl, 5 KCl, 2 CaCl₂, 2 MgCl₂, and 0.1% BSA.[5]

    • In a 96-well plate, add the membrane preparation, a fixed concentration of ¹²⁵I-labeled PcTx1 (e.g., 100 pM), and varying concentrations of unlabeled ("cold") PcTx1.

    • Incubate the plate for 45-60 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the bound radioactivity against the concentration of unlabeled PcTx1. Fit the data to a one-site competition model to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated. A saturation binding experiment using increasing concentrations of only the radioligand can be performed to determine the binding affinity (Kd).

Automated Patch-Clamp (APC) Electrophysiology (Orthogonal Method 2)

APC platforms automate the patch-clamp process, allowing for significantly higher throughput than the manual technique. While the principle is still electrophysiological, the automation, parallel recording, and integrated fluidics provide a distinct, scalable method for pharmacological profiling.

start Start: Load ASIC1a-expressing cell suspension & solutions onto APC platform auto_seal Automated Cell Trapping, Seal Formation & Whole-Cell Access start->auto_seal establish_baseline Automated Application of Low pH to Establish Baseline Current (multiple cells in parallel) auto_seal->establish_baseline apply_compounds Cumulative Application of Increasing PcTx1 Concentrations establish_baseline->apply_compounds record_response Record pH-evoked Currents After Each Compound Addition apply_compounds->record_response analyze Automated Analysis: Generate Dose-Response Curves & IC₅₀ record_response->analyze

Caption: Workflow for Automated Patch-Clamp (APC) Electrophysiology.

Experimental Protocol
  • Cell Preparation: Prepare a high-density suspension of CHO cells stably expressing hASIC1a.

  • Platform Setup: Use a high-throughput APC system (e.g., QPatch, SyncroPatch). Load the cell suspension, internal and external solutions, and a concentration series of PcTx1 onto the instrument.

  • Solutions: Use intracellular and extracellular solutions similar to those for manual patch-clamp.

  • Automated Run:

    • The instrument automatically captures individual cells on the patch-clamp apertures.

    • Sealing and whole-cell access are performed robotically.

    • A stable baseline of ASIC1a currents is established by repeated, rapid applications of an acidic solution (e.g., pH 6.5).[4]

    • A cumulative concentration-response protocol is executed, where increasing concentrations of PcTx1 are applied to each cell, followed by a pH stimulus to measure the resulting current.

  • Data Analysis: The instrument's software automatically measures peak currents and calculates the percentage of inhibition for each concentration. This data is aggregated from multiple cells to generate robust dose-response curves and calculate an average IC₅₀ value.[4]

Voltage-Sensitive Dye (VSD) Fluorescence Assay (Orthogonal Method 3)

This functional, non-electrophysiological method uses a fluorescent dye that reports changes in membrane potential. The activation of ASIC1a causes Na⁺ influx, depolarizing the cell membrane and leading to a change in the dye's fluorescence intensity. Inhibition by PcTx1 prevents this depolarization.

start Start: Plate ASIC1a-expressing cells in a multi-well plate load_dye Load Cells with a Voltage-Sensitive Dye (VSD) start->load_dye pre_incubate Pre-incubate wells with PcTx1 (or vehicle control) load_dye->pre_incubate read_baseline Measure Baseline Fluorescence using a fluorescence plate reader pre_incubate->read_baseline add_stimulus Inject Acidic Solution (e.g., pH 6.0) to activate ASIC1a read_baseline->add_stimulus read_response Record Fluorescence Change (Depolarization Signal) add_stimulus->read_response analyze Analyze Data: Compare fluorescence signal in PcTx1 vs. control wells read_response->analyze

Caption: Workflow for a Voltage-Sensitive Dye (VSD) Fluorescence Assay.

Experimental Protocol
  • Cell Preparation: Seed ASIC1a-expressing CHO cells into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Wash the cells and incubate them with a VSD (e.g., an electrochromic FRET-based dye) according to the manufacturer's instructions.

  • Compound Addition: Add PcTx1 at various concentrations (and a vehicle control) to the appropriate wells and pre-incubate.

  • Fluorescence Reading:

    • Place the plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence signal for a few seconds.

    • Use the instrument to inject the acidic activation solution into all wells simultaneously.

    • Immediately record the change in fluorescence intensity over time. A rapid increase in fluorescence corresponds to membrane depolarization.

  • Data Analysis: The inhibitory effect of PcTx1 is quantified by the reduction in the peak fluorescence signal compared to the vehicle control wells. A full dose-response curve can be generated to estimate an IC₅₀.[7]

References

A Comparative Guide to Negative Control Experiments for Psalmotoxin 1 (PcTx1) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Psalmotoxin 1 (PcTx1), a peptide isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and highly selective inhibitor of the homomeric Acid-Sensing Ion Channel 1a (ASIC1a).[1][2] ASIC1a is a proton-gated cation channel implicated in a variety of physiological and pathological processes, including pain sensation, fear conditioning, and neuronal death following ischemia.[1] The specificity of PcTx1 for ASIC1a makes it an invaluable pharmacological tool for elucidating the roles of this channel. However, rigorous experimental design necessitates the use of appropriate negative controls to ensure that the observed effects are unequivocally due to the inhibition of ASIC1a and not off-target interactions.

This guide provides a comparative overview of key negative control strategies for researchers utilizing PcTx1, with supporting experimental data and detailed protocols.

Genetic Controls: The Gold Standard

The most definitive negative control for PcTx1 studies involves the use of genetic models where the ASIC1 gene is knocked out (KO) or knocked down. If the effects of PcTx1 are mediated by ASIC1a, then the toxin should have no effect in animals or cells lacking this channel.

Studies on ischemic stroke provide a clear example of using ASIC1a KO mice as a negative control. In these experiments, the neuroprotective effect of PcTx1 in wild-type (WT) mice is compared to the phenotype of ASIC1a KO mice. The underlying hypothesis is that both genetic deletion of ASIC1a and pharmacological blockade by PcTx1 should yield similar protective outcomes.

ParameterWild-Type (Vehicle)Wild-Type + PcTx1ASIC1a Knockout
Infarct Volume (%) 20.94 ± 3.38.28 ± 2.7Similar reduction to PcTx1
Neurological Deficit Score Persistent deficit post-strokeImproved neurological scoresImproved neurological scores
Mobility (Open Field Test) Deficits post-strokeNo significant mobility deficitsFaster recovery from deficits
Sidedness Bias (Corner Turn Test) Clear sidedness biasNo significant sidedness biasNot reported in this study
Data from a 30-minute middle cerebral artery occlusion (MCAO) model in mice.[3]

This protocol is adapted from studies investigating the neuroprotective effects of PcTx1.[3]

  • Animal Models : Use adult male wild-type and ASIC1a knockout mice of the same genetic background (e.g., C57BL/6).

  • Ischemic Stroke Model : Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO) for a defined period (e.g., 30 minutes).

  • PcTx1 Administration : For the treatment group, administer PcTx1 (e.g., intranasally) 30 minutes post-MCAO. The control group receives a vehicle solution.

  • Behavioral Testing : Conduct a battery of behavioral tests at baseline and various time points post-stroke (e.g., 1, 3, 7, 14, 21, 28 days).

    • Neurological Deficit Score : A composite score evaluating posture, motor function, and reflexes.

    • Open Field Test : To assess general locomotor activity and anxiety-like behavior.

    • Corner Turn Test : To measure sensorimotor asymmetry or neglect.

  • Infarct Volume Analysis : At a terminal time point (e.g., 24 hours or 28 days), perfuse the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

experimental_workflow cluster_procedure Experimental Procedure WT_Vehicle Wild-Type + Vehicle MCAO Induce Stroke (MCAO) WT_Vehicle->MCAO WT_PcTx1 Wild-Type + PcTx1 WT_PcTx1->MCAO ASIC1a_KO ASIC1a KO ASIC1a_KO->MCAO Treatment Administer PcTx1 or Vehicle MCAO->Treatment Behavior Behavioral Analysis (Days 1-28) Treatment->Behavior Infarct Infarct Volume Measurement Behavior->Infarct

Caption: Workflow for in vivo comparison of PcTx1 and ASIC1a knockout.

Pharmacological and Cellular Controls

Another essential control is to test PcTx1 on cells that do not endogenously express ASIC1a or to compare its effects with other less specific channel blockers.

In this example, the effect of PcTx1 on ultrasound-induced calcium influx in cortical neurons is compared with other channel blockers. This helps to confirm that the observed effect is specific to ASIC1a and not a general effect on mechanosensitive or other ion channels.

CompoundTargetConcentrationInhibition of Ca2+ Response
PcTx1 ASIC1a 50 nM Significant Inhibition
AmilorideASICs (non-selective)100 µMSignificant Inhibition
GadoliniumMechanosensitive channels50-100 µMPartial Inhibition
GsMTx-4Cation-selective mechanosensitive channels500 nMPartial Inhibition
Ruthenium RedTRP channels5-10 µMPartial Inhibition
*Data from studies on ultrasound stimulation of cortical neurons.[4]

This protocol is designed to assess the specificity of PcTx1 in an in vitro setting.[4]

  • Cell Culture : Culture primary cortical neurons harvested from neonatal mice or rats.

  • Calcium Indicator Loading : Incubate the cultured neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement : Record baseline fluorescence intensity before stimulation.

  • Stimulation and Recording : Stimulate the neurons to induce calcium influx (e.g., via ultrasound or application of an acidic solution). Record the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Inhibitor Application : Pre-incubate the cells with PcTx1 (e.g., 50 nM) or other channel blockers for a sufficient period before repeating the stimulation and recording.

  • Data Analysis : Quantify the fluorescence change (ΔF/F0) and compare the calcium response in the presence and absence of the inhibitors.

Subtype and Species Specificity Controls

PcTx1 exhibits different affinities and effects on various ASIC subtypes and across different species.[5] Leveraging this differential pharmacology can serve as an elegant negative control. For example, PcTx1 is a potent inhibitor of rat ASIC1a but has a much lower potency for human ASIC1a and can act as an agonist for ASIC1b.[5][6]

The table below summarizes the differential effects of PcTx1 on various ASIC channels, which can be exploited for control experiments.

ChannelSpeciesEffect of PcTx1IC50 / EC50
ASIC1a RatInhibition~0.9 nM[2][7]
ASIC1a HumanInhibition10-fold less potent than rat[5]
ASIC1b RatPotentiation (Agonist)N/A (Potentiates current)[6]
ASIC1a/2a Heteromer RatInhibition (pH-dependent)~2.9 nM (at pH 7.0)[8]

If an experiment is conducted in a system expressing rat ASIC1b, PcTx1 should potentiate, not inhibit, acid-gated currents, providing a clear distinction from its effect on ASIC1a.

This protocol allows for the controlled expression of specific ion channel subtypes.[9][10]

  • Oocyte Preparation : Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection : Inject oocytes with cRNA encoding the specific ASIC subunit of interest (e.g., rat ASIC1a, human ASIC1a, or rat ASIC1b). Incubate for 2-5 days to allow for channel expression.

  • Electrophysiological Recording : Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

  • Channel Activation : Perfuse the oocyte with a control solution at a resting pH (e.g., 7.4) and then switch to an acidic solution (e.g., pH 6.0) to activate the ASIC channels and record the resulting current.

  • PcTx1 Application : Apply PcTx1 at a specific concentration in the perfusion solution and repeat the acid activation step.

  • Data Analysis : Measure the peak current amplitude before and after PcTx1 application to determine the percentage of inhibition or potentiation.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ (Acidosis) ASIC1a ASIC1a Channel Protons->ASIC1a Activates PcTx1 This compound (PcTx1) PcTx1->ASIC1a Inhibits Na_Ca_Influx Na+/Ca2+ Influx ASIC1a->Na_Ca_Influx Opens Neuronal_Activity Neuronal Activity / Cell Death Na_Ca_Influx->Neuronal_Activity

Caption: PcTx1 signaling pathway via inhibition of ASIC1a.

Logical Framework for Negative Controls

logic_diagram cluster_hypotheses Possible Explanations cluster_controls Negative Control Experiments Observation Observation: PcTx1 causes Effect X H1 Hypothesis 1: PcTx1 inhibits ASIC1a, causing Effect X Observation->H1 H2 Hypothesis 2: PcTx1 acts on another target (Off-Target Effect) Observation->H2 H3 Hypothesis 3: The effect is an artifact of the procedure Observation->H3 C1 ASIC1a KO Model: PcTx1 has no effect H1->C1 Predicts C1->H2 Refutes C2 Specificity Test: PcTx1 has different effect on ASIC1b C2->H2 Refutes C3 Vehicle Control: Vehicle has no effect C3->H3 Refutes

References

A Comparative Analysis of Native and Recombinant Psalmotoxin 1 in Modulating Acid-Sensing Ion Channel 1a

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the functional equivalence and experimental applications of native and recombinant Psalmotoxin 1.

This guide provides a comprehensive comparison of native and recombinant this compound (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). The data presented herein demonstrates the functional equivalence of the two forms, offering crucial insights for researchers selecting a toxin source for their experimental needs.

Executive Summary

This compound, originally isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a valuable pharmacological tool for studying the physiological and pathological roles of ASIC1a.[1][2] While native PcTx1 has been well-characterized, recombinant production offers a more scalable and consistent supply. This guide consolidates data from key studies to demonstrate that recombinant PcTx1 is functionally identical to its native counterpart, exhibiting the same potency and mechanism of action.

Quantitative Comparison of Biological Activity

The inhibitory potency of both native and recombinant PcTx1 on ASIC1a channels has been determined through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values are presented below, showcasing the comparable efficacy of both toxin forms.

Toxin FormIC50 (nM)Target ChannelExperimental SystemReference
Native PcTx1~1.0Homomeric ASIC1aCloned channels in COS cells[2]
Recombinant PcTx11.2Homomeric ASIC1aCloned channels in COS cells[3]
Recombinant PcTx1 (YN-variant)1.98ASIC1aXenopus oocytes[4]

Mechanism of Action: A Shared Pathway

Both native and recombinant PcTx1 inhibit ASIC1a channels through a unique, state-dependent mechanism. Rather than physically occluding the ion pore, PcTx1 binds to the extracellular domain of the channel and increases its apparent affinity for protons (H+).[5][6][7] This heightened proton sensitivity shifts the channel into a desensitized state at physiological pH, rendering it unable to open in response to acidic stimuli.[1][5]

PcTx1_Mechanism_of_Action cluster_resting Resting State (pH 7.4) cluster_active Acidic Stimulus (pH < 7.4) cluster_pct_effect PcTx1 Effect ASIC1a_closed ASIC1a (Closed) ASIC1a_open ASIC1a (Open) Ion Influx ASIC1a_closed->ASIC1a_open H+ ASIC1a_high_affinity ASIC1a with Increased H+ Affinity ASIC1a_desensitized ASIC1a (Desensitized) No Ion Influx ASIC1a_open->ASIC1a_desensitized Sustained H+ PcTx1 Native or Recombinant PcTx1 PcTx1->ASIC1a_closed Binds to Extracellular Domain ASIC1a_desensitized_pct ASIC1a (Desensitized at pH 7.4) Inhibited ASIC1a_high_affinity->ASIC1a_desensitized_pct H+ (at pH 7.4)

Caption: Mechanism of PcTx1 inhibition of ASIC1a channels.

Experimental Protocols

The functional equivalence of recombinant PcTx1 to its native form was established through rigorous experimental protocols. Below are summaries of the key methodologies employed.

Recombinant Production and Purification of PcTx1

A study by Escoubas et al. (2003) detailed the successful expression and purification of recombinant PcTx1.[3]

  • Expression System: The Drosophila melanogaster S2 cell recombinant expression system was utilized for the production of PcTx1.[3]

  • Purification:

    • The cell culture supernatant was subjected to cation-exchange chromatography using SP Sephadex C-25 resin.[3]

    • The eluted fractions containing PcTx1 were further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[3]

  • Characterization: The purified recombinant toxin was confirmed to be identical to the native peptide through co-elution in two different chromatographic systems and mass spectrometry analysis.[3]

Electrophysiological Characterization

The inhibitory activity of recombinant PcTx1 was assessed on cloned ASIC1a channels expressed heterologously in COS cells.[3]

  • Cell Culture and Transfection: COS cells were cultured and transiently transfected with the cDNA encoding for ASIC1a.

  • Patch-Clamp Recordings: Whole-cell patch-clamp recordings were performed to measure proton-gated currents.

  • Toxin Application: Recombinant PcTx1 was applied at a range of concentrations to establish a dose-response curve.[3]

  • Data Analysis: The recorded currents were analyzed to determine the IC50 value, which was found to be 1.2 nM.[3]

Experimental_Workflow cluster_production Recombinant PcTx1 Production cluster_testing Functional Testing S2_Cells Drosophila S2 Cells Expression System Purification Cation-Exchange & RP-HPLC Purification S2_Cells->Purification Characterization Mass Spectrometry & Co-elution Analysis Purification->Characterization Toxin_Application Application of Recombinant PcTx1 Characterization->Toxin_Application Verified Toxin COS_Cells COS Cells with ASIC1a Expression Patch_Clamp Whole-Cell Patch-Clamp COS_Cells->Patch_Clamp Patch_Clamp->Toxin_Application Data_Analysis Dose-Response Curve Generation (IC50) Toxin_Application->Data_Analysis

Caption: Workflow for recombinant PcTx1 production and testing.

Conclusion

References

Unraveling the Potency of Psalmotoxin 1: A Statistical Deep Dive into its Dose-Response Dynamics on ASIC1a

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Discovery

Psalmotoxin 1 (PcTx1), a potent peptide toxin isolated from the venom of the tarantula Psalmopoeus cambridgei, has emerged as a highly selective and potent inhibitor of the acid-sensing ion channel 1a (ASIC1a). This channel is a key player in the pathophysiology of several neurological disorders, including ischemic stroke and pain, making PcTx1 a valuable pharmacological tool and a potential therapeutic lead. This guide provides a comprehensive statistical analysis of PcTx1 dose-response curves, comparing its efficacy with other modulators and detailing the experimental protocols for its characterization.

Quantitative Comparison of ASIC Modulators

The inhibitory potency of PcTx1 on ASIC1a is typically quantified by its half-maximal inhibitory concentration (IC50). This value, however, can vary depending on the species, the expression system, and the specific experimental conditions, such as pH. The following table summarizes key dose-response data for PcTx1 and provides a comparison with the non-specific ASIC inhibitor, amiloride.

CompoundTargetSpeciesExpression SystemIC50Hill Coefficient (nH)Reference
This compound (PcTx1) rASIC1aRatXenopus laevis oocytes0.3 - 3.7 nM1.65[1][2][3]
hASIC1aHumanXenopus laevis oocytes~3.2 nM, 13 nMNot Reported[2][4]
rASIC1a/2aRatNot Specified2.9 nMNot Reported[5]
ASIC1b, ASIC2a, ASIC3RatNot Specified>50 nMNot Reported[6]
Amiloride ASICsGeneralVarious~20 µMNot Reported[7]

Note: The IC50 values for PcTx1 can be influenced by the conditioning pH at which the toxin is applied.[1][8]

Deciphering the Experimental Blueprint: Methodologies for Dose-Response Analysis

The generation of reliable dose-response data for PcTx1 necessitates meticulous experimental design and execution. The following protocols are standard in the field for characterizing the inhibitory effects of PcTx1 on ASIC1a.

Heterologous Expression of ASIC1a
  • Expression Systems: Cloned ASIC1a channels (rat or human) are typically expressed in heterologous systems such as Xenopus laevis oocytes or mammalian cell lines (e.g., CHO, HEK293).[1][9]

  • cRNA or cDNA Transfection: For Xenopus oocytes, capped cRNA synthesized from linearized cDNA is injected into the oocytes.[1] For mammalian cells, cDNA encoding the channel is transfected using standard lipid-based or viral methods.

Electrophysiological Recordings
  • Technique: The two-electrode voltage-clamp (TEVC) technique is commonly used for recordings from Xenopus oocytes, while whole-cell patch-clamp is the standard for mammalian cells.[1]

  • Solutions:

    • Bath Solution (for oocytes): Typically contains (in mM): 140 NaCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES, with the pH adjusted to a resting value (e.g., 7.4).[1]

    • Acidic Test Solution: To activate the ASIC1a channels, the pH of the bath solution is rapidly lowered (e.g., to pH 6.0) using a buffer like MES.[1]

  • Holding Potential: The membrane potential is clamped at a negative holding potential, typically -60 mV or -70 mV, to record inward currents.[1]

Dose-Response Curve Generation
  • Toxin Application: PcTx1 is applied at various concentrations to the cells for a defined pre-incubation period before the acidic stimulus.[1]

  • Current Measurement: The peak amplitude of the acid-evoked current is measured in the absence (control) and presence of different concentrations of PcTx1.

  • Data Analysis: The percentage of inhibition is calculated for each concentration. The dose-response data is then fitted to the Hill equation to determine the IC50 and the Hill coefficient (nH).[1][3] The Hill equation is as follows: I = a + (Imax - a) / (1 + (EC50/[L])^n) where I is the observed current, Imax is the maximal current, a is the residual current, [L] is the ligand concentration, EC50 is the half-maximal effective concentration, and n is the Hill coefficient.[1]

Visualizing the Molecular Interactions and Experimental Flow

To better understand the mechanism of PcTx1 and the experimental process, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for PcTx1 Dose-Response Analysis prep Heterologous Expression of ASIC1a (e.g., in Oocytes) setup Two-Electrode Voltage-Clamp Setup prep->setup control Record Control Current (Acidic pH stimulus) setup->control incubation Incubate with varying [PcTx1] control->incubation test Record Test Current (Acidic pH stimulus) incubation->test analysis Data Analysis: - % Inhibition Calculation - Hill Equation Fitting test->analysis results Determine IC50 and Hill Coefficient analysis->results

Caption: Experimental workflow for determining the dose-response curve of PcTx1 on ASIC1a.

G cluster_pathway Signaling Pathway of ASIC1a Inhibition by PcTx1 cluster_membrane extracellular Extracellular Space (pH 7.4) intracellular Intracellular Space asic1a_closed ASIC1a (Closed State) asic1a_open ASIC1a (Open State) Na+, Ca2+ Influx asic1a_closed->asic1a_open asic1a_desensitized ASIC1a (Desensitized State) asic1a_closed->asic1a_desensitized Promotes Desensitization asic1a_open->asic1a_desensitized Desensitization protons Extracellular Protons (H+) (e.g., pH drop to 6.0) protons->asic1a_closed Activation pct_x1 This compound (PcTx1) pct_x1->asic1a_closed Increases Apparent H+ Affinity

Caption: Mechanism of ASIC1a inhibition by PcTx1 through enhanced proton affinity and channel desensitization.

References

Safety Operating Guide

Proper Disposal Procedures for Psalmotoxin 1

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Psalmotoxin 1 (PcTx1) are critical for ensuring laboratory safety and environmental protection. As a potent neurotoxin, adherence to stringent protocols is essential. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety practices. In the absence of a specific SDS, the substance should be treated as a hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is required to protect against skin contact.

All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound waste into sewer systems.[1] For laboratories that must perform decontamination prior to disposal, the following procedures are based on best practices for the inactivation of peptide toxins.[2]

  • Inactivation:

    • Carefully transfer the liquid waste containing this compound into a suitable chemical inactivation solution. A commonly used and effective method for peptide toxins is treatment with sodium hypochlorite (bleach).[2]

    • Prepare a fresh solution of 6% sodium hypochlorite.

    • Add the liquid peptide waste to the bleach solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[2]

  • Contact Time:

    • Ensure the mixture is thoroughly agitated and allow a minimum contact time of 30-60 minutes to ensure complete deactivation of the toxin.[2]

  • Neutralization (if applicable):

    • If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0 before final disposal.[2]

  • Final Disposal:

    • After inactivation, the treated solution should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Always confirm the appropriate disposal route with your institution's Environmental Health & Safety (EHS) department.[2]

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[2]

  • Segregation:

    • Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[2]

  • Decontamination (Optional, based on institutional policy):

    • If required by your institution, solid waste can be decontaminated by soaking in a 6% sodium hypochlorite solution for at least 60 minutes.

  • Storage:

    • Store the sealed hazardous waste container in a designated accumulation area.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste contractor.

Quantitative Data for Chemical Decontamination Methods

The following table summarizes key parameters for common chemical decontamination methods applicable to peptide toxins.

Decontamination MethodConcentrationMinimum Contact TimeEfficacy and Notes
Sodium Hypochlorite 6% solution for concentrated peptides; 0.5-1.0% final concentration for dilute solutions.[2]30-60 minutes[2]Highly effective for many peptides, causing complete digestion. May be corrosive to some surfaces.[2]
Enzymatic Detergent Typically a 1% (m/v) solution.[2]Varies by product; follow manufacturer's instructions.Good for cleaning labware; may require subsequent disinfection.[2]
Strong Acid/Base 1 M HCl or 1 M NaOH[2]Minimum 30 minutesHighly effective but requires a neutralization step before disposal.[2]

Experimental Protocols for Decontamination

Protocol: Decontamination of Liquid this compound Waste using Sodium Hypochlorite

  • Preparation: In a designated chemical fume hood, prepare a 6% solution of sodium hypochlorite in a chemically resistant container (e.g., polypropylene or glass).

  • Addition of Waste: Slowly and carefully add the liquid this compound waste to the sodium hypochlorite solution, aiming for a final ratio of 1:10 (waste to decontaminant).

  • Incubation: Gently agitate the mixture to ensure homogeneity. Allow the solution to stand for a minimum of 60 minutes at room temperature.

  • Neutralization (if necessary): Check the pH of the solution. If required by your institution's disposal policies, neutralize the solution. For bleach, which is alkaline, this is generally not required before handing over to a waste management service.

  • Collection: Transfer the treated solution to a labeled hazardous waste container for collection.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal cluster_final Final Disposal start Start: this compound Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle Toxin in Fume Hood ppe->handling waste_gen Waste Generated handling->waste_gen liquid_waste Liquid Waste waste_gen->liquid_waste solid_waste Solid Waste waste_gen->solid_waste inactivate_liquid Inactivate with 6% Sodium Hypochlorite (1:10 ratio, 60 min) liquid_waste->inactivate_liquid collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize if Required (pH 5.5-9.0) inactivate_liquid->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid ehs_consult Consult Institutional EHS for Final Disposal Route collect_liquid->ehs_consult collect_solid->ehs_consult licensed_disposal Dispose via Licensed Hazardous Waste Contractor ehs_consult->licensed_disposal

References

Essential Safety and Handling Guide for Psalmotoxin 1 (PcTx1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of Psalmotoxin 1 (PcTx1), a potent and selective blocker of the acid-sensing ion channel 1a (ASIC1a). Adherence to these guidelines is critical to ensure laboratory safety and experimental integrity.

Immediate Safety and Handling Protocols

While this compound does not meet the classification criteria for hazardous substances according to EC Directives, it is imperative to handle it with the standard precautions for a biologically active peptide of unknown long-term effects. The toxicological properties have not been thoroughly investigated[1].

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in either lyophilized or solution form.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, BS EN 374:2003 standard)[1]Prevents accidental skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Eye Protection Safety glasses or goggles[1]Protects eyes from accidental splashes of the reconstituted toxin.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a chemical fume hood[1]Recommended when handling the lyophilized powder to avoid inhalation of aerosolized particles.
Engineering Controls
  • Chemical Fume Hood: All handling of lyophilized this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation risk[1].

  • Safety Shower and Eyewash Station: Ensure a safety shower and eyewash station are readily accessible in the laboratory[1].

Operational Plans: Handling and Storage

Receiving and Storage:

  • Lyophilized this compound is stable for shipping at ambient temperatures[2].

  • Upon receipt, store the lyophilized peptide at -20°C.

  • Reconstituted solutions should be stored at -20°C for up to one month[2]. It is recommended to prepare and use solutions on the same day if possible[2].

Reconstitution:

  • Before opening, gently tap the vial to ensure all lyophilized powder is at the bottom.

  • This compound is soluble in water (up to 2 mg/ml)[2].

  • For reconstitution, use sterile, nuclease-free water or a suitable buffer.

  • Gently swirl or pipette to dissolve the peptide. Avoid vigorous shaking.

  • If storage of the solution is necessary, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Disposal Plan

All materials contaminated with this compound, including vials, pipette tips, and gloves, should be treated as hazardous chemical waste.

Liquid Waste Disposal:

  • Inactivation: Before disposal, inactivate this compound solutions by adding a 10% sodium hypochlorite solution (bleach) to a final concentration of 0.5-1.0% and allowing a contact time of at least 30-60 minutes.

  • Neutralization: If a strong inactivating agent is used, neutralize the solution to a pH between 6.0 and 8.0.

  • Collection: Pour the inactivated and neutralized solution into a designated hazardous waste container.

Solid Waste Disposal:

  • Segregation: Collect all contaminated solid waste (e.g., vials, pipette tips, gloves) in a clearly labeled, leak-proof hazardous waste container.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.

Quantitative Data

ParameterValueSource
Molecular Weight 4689.41 g/mol [1]
IC₅₀ for human ASIC1a 0.9 nM
Solubility in Water Up to 2 mg/mL[2]
Storage Temperature -20°C

Toxicity Data: A specific LD₅₀ value for this compound is not currently available. However, in vivo studies in mice have utilized intracerebroventricular (i.c.v.) injections at doses as low as 1 ng/kg and tail vein injections at 10 ng/kg to achieve neuroprotective and anti-tumor effects, respectively, indicating high biological potency[2].

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the application of this compound to measure its inhibitory effect on ASIC1a currents in a mammalian cell line (e.g., HEK293) heterologously expressing the channel.

Materials:

  • HEK293 cells transfected with human ASIC1a

  • Extracellular (bath) solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH)

  • Intracellular (pipette) solution: 120 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with KOH)

  • This compound stock solution (10 µM in sterile water)

Procedure:

  • Culture and transfect HEK293 cells with a plasmid encoding human ASIC1a.

  • Prepare fresh extracellular and intracellular solutions on the day of the experiment.

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ and fill with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a transfected cell.

  • Clamp the cell at a holding potential of -60 mV.

  • To elicit an ASIC1a current, rapidly switch the perfusion solution to one with a pH of 6.0 for 5 seconds.

  • Record the baseline current amplitude.

  • Prepare a working solution of this compound (e.g., 10 nM) in the extracellular solution (pH 7.4).

  • Perfuse the cell with the this compound solution for 2-3 minutes.

  • After incubation, again elicit an ASIC1a current by switching to the pH 6.0 solution.

  • Record the inhibited current amplitude.

  • Wash out the toxin by perfusing with the standard extracellular solution and check for recovery of the current.

  • Analyze the percentage of current inhibition.

Cell Migration Assay: Transwell Assay

This protocol outlines the use of this compound to assess its effect on the migration of cancer cells (e.g., MDA-MB-231 breast cancer cells) which are known to express ASIC1a.

Materials:

  • MDA-MB-231 cells

  • Transwell inserts (8 µm pore size) for a 24-well plate

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution (10 µM in sterile water)

  • 4% paraformaldehyde (PFA)

  • 0.1% Crystal Violet staining solution

Procedure:

  • Culture MDA-MB-231 cells to ~80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours before the assay.

  • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • In the lower chamber, add 600 µL of complete medium (with 10% FBS) as a chemoattractant.

  • To the cell suspension in the upper chamber of the treatment group, add this compound to the desired final concentration (e.g., 100 ng/mL). Add an equivalent volume of vehicle (sterile water) to the control group.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • After incubation, carefully remove the medium from the upper chamber.

  • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane by incubating the inserts in 4% PFA for 15 minutes.

  • Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Image the stained cells using a microscope and quantify the number of migrated cells per field of view.

Visualizations

Psalmotoxin1_Signaling_Pathway PcTx1 This compound ASIC1a ASIC1a Channel PcTx1->ASIC1a Binds to Cellular_Response Inhibition of Cellular Response (e.g., Neuronal Depolarization, Cell Migration) PcTx1->Cellular_Response Inhibits Na_ion Na⁺ ASIC1a->Na_ion Allows Influx Extracellular Extracellular Space Intracellular Intracellular Space H_ion H⁺ (Protons) H_ion->ASIC1a Activates Na_ion->Cellular_Response

Caption: Mechanism of this compound action on ASIC1a channels.

Electrophysiology_Workflow start Start prep_cells Prepare ASIC1a-expressing HEK293 cells start->prep_cells patch_clamp Establish Whole-Cell Patch-Clamp prep_cells->patch_clamp baseline Record Baseline ASIC1a Current (pH 6.0) patch_clamp->baseline apply_toxin Apply this compound (e.g., 10 nM) baseline->apply_toxin record_inhibited Record Inhibited ASIC1a Current (pH 6.0) apply_toxin->record_inhibited washout Washout and Record Recovery record_inhibited->washout analyze Analyze Data (% Inhibition) washout->analyze end End analyze->end

Caption: Workflow for electrophysiological recording with this compound.

Cell_Migration_Workflow start Start culture_cells Culture and Starve MDA-MB-231 Cells start->culture_cells seed_cells Seed Cells into Transwell Inserts culture_cells->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant add_toxin Add this compound to Upper Chamber add_chemoattractant->add_toxin incubate Incubate for 16-24h add_toxin->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain image_quantify Image and Quantify Migrated Cells fix_stain->image_quantify end End image_quantify->end

Caption: Workflow for a Transwell cell migration assay with this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。